molecular formula C11H13ClN2O2 B039492 2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride CAS No. 121821-01-0

2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride

Cat. No.: B039492
CAS No.: 121821-01-0
M. Wt: 240.68 g/mol
InChI Key: GEFZFHTWRMQGOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride is a vital protected amine intermediate in organic synthesis and medicinal chemistry research. This compound features a primary amine group, safeguarded by the phthalimide (isoindoline-1,3-dione) moiety, which is stable to a wide range of reaction conditions but can be selectively deprotected using hydrazine to liberate the free amine. Its primary research value lies in its application as a versatile building block for the synthesis of more complex molecules, particularly in the development of potential pharmaceutical agents, where it serves to introduce a three-carbon aminopropyl linker. Researchers utilize this synthon in peptide mimetics, bioconjugation strategies, and as a precursor for heterocyclic compounds. The hydrochloride salt enhances the compound's stability and crystallinity, facilitating handling and storage. Its mechanism of action in final target molecules is highly application-specific but often involves interacting with biological targets such as enzymes or receptors, making it a compound of significant interest in drug discovery and chemical biology programs.

Properties

IUPAC Name

2-(3-aminopropyl)isoindole-1,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15;/h1-2,4-5H,3,6-7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFZFHTWRMQGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4773-14-2, 121821-01-0
Record name N-(3-Aminopropyl)phthalimide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(3-aminopropyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-Aminopropyl)isoindoline-1,3-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(3-aminopropyl)isoindoline-1,3-dione hydrochloride, a key intermediate in the development of various bioactive molecules.[1] This document outlines the primary synthesis pathway, detailed experimental protocols, and relevant characterization data to support researchers in the fields of medicinal chemistry and drug development.

Synthesis Pathway

The most common and direct pathway for the synthesis of 2-(3-aminopropyl)isoindoline-1,3-dione involves the condensation of phthalic anhydride with 1,3-diaminopropane. A critical challenge in this synthesis is achieving selective mono-acylation of the diamine to prevent the formation of di-substituted byproducts and polymeric materials. This is typically addressed by using a large excess of the diamine relative to the phthalic anhydride. The resulting free base, 2-(3-aminopropyl)isoindoline-1,3-dione, is then converted to its hydrochloride salt.

The overall reaction scheme can be visualized as follows:

G cluster_0 Step 1: Mono-N-phthaloylation cluster_1 Step 2: Hydrochloride Salt Formation Phthalic_Anhydride Phthalic Anhydride Intermediate 2-(3-Aminopropyl)isoindoline-1,3-dione Phthalic_Anhydride->Intermediate Glacial Acetic Acid, Heat 1,3-Diaminopropane 1,3-Diaminopropane (excess) 1,3-Diaminopropane->Intermediate Free_Base 2-(3-Aminopropyl)isoindoline-1,3-dione Final_Product 2-(3-Aminopropyl)isoindoline-1,3-dione Hydrochloride Free_Base->Final_Product HCl HCl (in organic solvent) HCl->Final_Product

Caption: Synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the free base and its subsequent conversion to the hydrochloride salt.

Synthesis of 2-(3-Aminopropyl)isoindoline-1,3-dione (Free Base)

This procedure is adapted from general methods for the synthesis of N-substituted phthalimides, with modifications to favor mono-substitution of 1,3-diaminopropane.

Materials:

  • Phthalic Anhydride

  • 1,3-Diaminopropane

  • Glacial Acetic Acid

  • Sodium Bicarbonate (Saturated Solution)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalic anhydride (1 equivalent) in glacial acetic acid.

  • Add a significant excess of 1,3-diaminopropane (at least 5-10 equivalents) to the solution. The large excess is crucial to minimize the formation of the di-substituted product.

  • Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a large volume of water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield pure 2-(3-aminopropyl)isoindoline-1,3-dione as a solid.

Synthesis of this compound

This procedure outlines the conversion of the free base to its hydrochloride salt.

Materials:

  • 2-(3-Aminopropyl)isoindoline-1,3-dione (Free Base)

  • Anhydrous Ethanol or Isopropanol

  • Concentrated Hydrochloric Acid or HCl gas

Procedure:

  • Dissolve the purified 2-(3-aminopropyl)isoindoline-1,3-dione in a minimal amount of anhydrous ethanol or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise while stirring. Alternatively, anhydrous HCl gas can be bubbled through the solution.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold anhydrous ethanol or diethyl ether.

  • Dry the product under vacuum to obtain this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesized compounds.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
2-(3-Aminopropyl)isoindoline-1,3-dione5367-21-5C₁₁H₁₂N₂O₂204.23Not specifiedSolid
This compound121821-01-0C₁₁H₁₃ClN₂O₂240.69Not specifiedWhite to off-white solid

Note: Specific yield and melting point data can vary depending on the purity of reagents and reaction conditions.

Characterization Data

The structural confirmation of 2-(3-aminopropyl)isoindoline-1,3-dione and its hydrochloride salt is typically achieved through various spectroscopic techniques.

Infrared (IR) Spectroscopy
CompoundKey IR Peaks (cm⁻¹)
2-(3-Aminopropyl)isoindoline-1,3-dione~3400-3300 (N-H stretch, primary amine), ~3050 (C-H stretch, aromatic), ~2940-2860 (C-H stretch, aliphatic), ~1770 and ~1710 (C=O stretch, imide), ~1600 (C=C stretch, aromatic)
This compound~3000-2800 (broad, N⁺-H stretch, ammonium salt), ~3050 (C-H stretch, aromatic), ~2940-2860 (C-H stretch, aliphatic), ~1770 and ~1710 (C=O stretch, imide), ~1600 (C=C stretch, aromatic)
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected chemical shifts for 2-(3-aminopropyl)isoindoline-1,3-dione in CDCl₃:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (phthalimide)7.8-7.9Multiplet2H
Aromatic (phthalimide)7.7-7.8Multiplet2H
-N-CH₂ -CH₂-CH₂-NH₂~3.7Triplet2H
-N-CH₂-CH₂-CH₂ -NH₂~2.8Triplet2H
-N-CH₂-CH₂ -CH₂-NH₂~1.8Quintet2H
-CH₂-NH₂ ~1.5 (broad)Singlet2H

Note: For the hydrochloride salt, the chemical shifts of the protons on the propyl chain, particularly those adjacent to the ammonium group, will be shifted downfield.

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

G cluster_synthesis Synthesis of Free Base cluster_salt Hydrochloride Salt Formation start Start reactants Mix Phthalic Anhydride and excess 1,3-Diaminopropane in Glacial Acetic Acid start->reactants reflux Reflux Reaction Mixture reactants->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with NaHCO₃ cool->neutralize extract Extract with Dichloromethane neutralize->extract dry Dry and Concentrate extract->dry purify Recrystallize from Ethanol dry->purify free_base Pure 2-(3-Aminopropyl)isoindoline-1,3-dione purify->free_base dissolve Dissolve Free Base in Anhydrous Alcohol free_base->dissolve Proceed to Salt Formation acidify Acidify with HCl dissolve->acidify precipitate Precipitate and Filter acidify->precipitate wash_dry Wash and Dry precipitate->wash_dry final_product 2-(3-Aminopropyl)isoindoline-1,3-dione HCl wash_dry->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Aminopropyl)isoindoline-1,3-dione HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride. The information contained herein is intended to support research, development, and application of this compound in various scientific disciplines.

Chemical Identity and Structure

This compound, a derivative of the phthalimide class of compounds, is characterized by an isoindoline-1,3-dione core functionalized with a 3-aminopropyl side chain. The hydrochloride salt form enhances its solubility in aqueous media.

Table 1: Chemical Identification

IdentifierValue
IUPAC Name 2-(3-aminopropyl)isoindole-1,3-dione;hydrochloride
CAS Number 121821-01-0[1]
Molecular Formula C₁₁H₁₃ClN₂O₂[1][2]
Molecular Weight 240.69 g/mol [1]
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN.Cl

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Table 2: Summary of Physicochemical Data

PropertyValueExperimental Protocol
Melting Point Data not availableSee Section 3.1
Boiling Point Data not available-
Solubility Data not availableSee Section 3.2
pKa Data not availableSee Section 3.3
LogP (Octanol/Water) Data not availableSee Section 3.4

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections outline standard methodologies for the determination of the key properties of 2-(3-Aminopropyl)isoindoline-1,3-dione HCl.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of finely powdered, dry 2-(3-Aminopropyl)isoindoline-1,3-dione HCl is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range. For a pure compound, this range is typically narrow.

Solubility Determination

Solubility is a key parameter influencing a compound's bioavailability and formulation.

Methodology: Shake-Flask Method

  • Solvent Selection: A range of relevant solvents should be tested, including water, ethanol, methanol, dimethyl sulfoxide (DMSO), and buffered aqueous solutions at various pH values.

  • Procedure: An excess amount of 2-(3-Aminopropyl)isoindoline-1,3-dione HCl is added to a known volume of the selected solvent in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, the suspension is filtered to remove undissolved solid. The concentration of the dissolved compound in the clear filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The pKa value(s) of an ionizable compound like 2-(3-Aminopropyl)isoindoline-1,3-dione HCl are critical for understanding its behavior in physiological environments. The primary amine in the propyl side chain is the principal basic center.

Methodology: Potentiometric Titration

  • Sample Preparation: A precisely weighed amount of the compound is dissolved in a known volume of deionized water or a suitable co-solvent if necessary.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the starting form of the compound. The pH of the solution is monitored continuously using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For a compound with a primary amine, this will be the pKa of its conjugate acid.

LogP (Octanol/Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity, which is a critical determinant of its ability to cross biological membranes.

Methodology: Shake-Flask Method

  • Phase Preparation: n-Octanol and water (or a suitable buffer, typically at pH 7.4 to determine LogD) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • Partitioning: A known amount of 2-(3-Aminopropyl)isoindoline-1,3-dione HCl is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature until partitioning equilibrium is achieved.

  • Phase Separation and Analysis: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and characterization of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would provide detailed information about the molecular structure, including the chemical environment of each proton and carbon atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present, such as the imide carbonyl groups (typically around 1700-1770 cm⁻¹) and the N-H bonds of the primary amine.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight and provide information about the fragmentation pattern of the molecule, aiding in its structural elucidation.

Note: Specific spectral data for 2-(3-Aminopropyl)isoindoline-1,3-dione HCl were not found in the performed searches. The information above describes the expected spectroscopic features.

Biological Activity and Signaling Pathways

Derivatives of isoindoline-1,3-dione have shown potential as:

  • Neuroprotective agents: Some derivatives have been observed to protect neuronal-like cells from oxidative stress, potentially through the activation of the NRF2 signaling pathway.

  • Enzyme inhibitors: Certain isoindoline-1,3-dione compounds have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.[3]

  • Anti-inflammatory and Analgesic agents: The isoindoline-1,3-dione scaffold is present in several compounds with known anti-inflammatory and analgesic properties.[4][5]

  • Anticancer agents: Some N-substituted isoindoline-1,3-dione derivatives have been investigated for their cytotoxic effects against cancer cell lines.[6]

The presence of the 3-aminopropyl side chain in the target compound suggests it may interact with biological targets differently than other derivatives and warrants further investigation into its specific biological activities.

Diagram: General Synthetic Pathway

The synthesis of 2-(3-Aminopropyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 1,3-diaminopropane. The hydrochloride salt is then formed by treatment with hydrochloric acid.

Synthesis PhthalicAnhydride Phthalic Anhydride Intermediate 2-(3-Aminopropyl)isoindoline-1,3-dione PhthalicAnhydride->Intermediate Reaction Diaminopropane 1,3-Diaminopropane Diaminopropane->Intermediate Product 2-(3-Aminopropyl)isoindoline-1,3-dione HCl Intermediate->Product Protonation HCl HCl HCl->Product

Caption: General synthesis of 2-(3-Aminopropyl)isoindoline-1,3-dione HCl.

Conclusion

This technical guide has summarized the available physicochemical information for 2-(3-Aminopropyl)isoindoline-1,3-dione HCl and provided standard experimental protocols for the determination of its key properties. While specific experimental data for this compound is limited in the public domain, the provided methodologies offer a clear path for its comprehensive characterization. The structural similarity to other biologically active isoindoline-1,3-dione derivatives suggests that this compound may also possess interesting pharmacological properties, warranting further investigation. This guide serves as a valuable resource for researchers and developers working with this and related compounds.

References

An In-Depth Technical Guide to 2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride (CAS Number: 121821-01-0), a versatile chemical intermediate with significant potential in pharmaceutical research and drug development. This document elucidates the core chemical properties, synthesis, and diverse applications of this compound, with a particular focus on its role as a key building block for bioactive molecules. Detailed experimental protocols for the synthesis of related structures and relevant biological assays are provided, alongside visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of its utility in modern medicinal chemistry.

Introduction

This compound is a derivative of phthalimide, the core structure of which is isoindoline-1,3-dione. The phthalimide moiety is a cornerstone in medicinal chemistry, famously recognized as the central scaffold in immunomodulatory drugs (IMiDs®) such as thalidomide, lenalidomide, and pomalidomide.[1][2] The presence of a primary aminopropyl side chain in this compound offers a reactive handle for further chemical modifications, making it an invaluable linker and building block in the synthesis of a wide array of pharmacologically active compounds. Its applications span from the development of novel anti-inflammatory and analgesic agents to its use in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[3][4]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValue
CAS Number 121821-01-0
Molecular Formula C₁₁H₁₃ClN₂O₂
Molecular Weight 240.69 g/mol
Appearance White crystalline powder
Synonyms N-(3-Aminopropyl)phthalimide hydrochloride
Storage Conditions Room temperature, airtight, dry

Synthesis

The synthesis of N-substituted phthalimides, such as the parent compound of the title hydrochloride, is typically achieved through the condensation of phthalic anhydride with a primary amine.

General Experimental Protocol: Synthesis of N-Substituted Phthalimides

This protocol describes a general method for the synthesis of N-substituted phthalimides from phthalic anhydride and a primary amine, which can be adapted for the synthesis of 2-(3-Aminopropyl)isoindoline-1,3-dione.

Materials:

  • Phthalic anhydride

  • Primary amine (e.g., 1,3-diaminopropane for the target compound)

  • Glacial acetic acid

  • Ethanol for recrystallization

Procedure:

  • A mixture of phthalic anhydride (1.0 equivalent) and the primary amine (1.0 equivalent) is refluxed in glacial acetic acid.[5]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.[3]

  • The crude product is washed with cold water and then recrystallized from a suitable solvent, such as ethanol, to yield the pure N-substituted phthalimide.[3][5]

  • To obtain the hydrochloride salt, the free base is dissolved in a suitable solvent and treated with hydrochloric acid.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products phthalic_anhydride Phthalic Anhydride reflux Reflux in Glacial Acetic Acid phthalic_anhydride->reflux primary_amine Primary Amine (e.g., 1,3-diaminopropane) primary_amine->reflux cool_filter Cooling and Filtration reflux->cool_filter Precipitation recrystallize Recrystallization (Ethanol) cool_filter->recrystallize Purification n_substituted_phthalimide N-Substituted Phthalimide (Free Base) recrystallize->n_substituted_phthalimide hcl_treatment HCl Treatment final_product 2-(3-Aminopropyl)isoindoline-1,3-dione Hydrochloride hcl_treatment->final_product n_substituted_phthalimide->hcl_treatment

Synthetic workflow for N-substituted phthalimide hydrochloride.

Applications in Drug Discovery and Development

The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, imparting a range of biological activities. This compound serves as a versatile starting material or intermediate for the synthesis of compounds with therapeutic potential.

Analgesic and Anti-inflammatory Agents

Derivatives of isoindoline-1,3-dione have demonstrated significant analgesic and anti-inflammatory properties.[3] The aminopropyl side chain of the title compound can be further functionalized to generate novel candidates for the treatment of pain and inflammation.

This in-vivo assay is a common method for screening peripherally acting analgesics.[6][7]

Animals:

  • Swiss albino mice (20-25 g)

Reagents:

  • 0.6% (v/v) acetic acid solution

  • Test compound (dissolved in a suitable vehicle)

  • Standard drug (e.g., Diclofenac sodium)

  • Vehicle control (e.g., normal saline)

Procedure:

  • Animals are divided into groups (control, standard, and test groups).

  • The vehicle, standard drug, or test compound is administered (e.g., intraperitoneally or orally).

  • After a set period (e.g., 30 minutes), 0.6% acetic acid solution is injected intraperitoneally.[7]

  • The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a defined period (e.g., 20 minutes) following a 5-minute latency period.[7]

  • The percentage inhibition of writhing is calculated for the standard and test groups relative to the control group.

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.[8][9]

Reagents:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS, pH 6.4)

  • Test compound

  • Standard drug (e.g., Diclofenac sodium)

Procedure:

  • A reaction mixture is prepared containing the test compound at various concentrations, albumin, and PBS.

  • The mixture is incubated at 37°C for 20 minutes, followed by heating at 57°C for 20 minutes to induce denaturation.[8]

  • After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.[8]

  • The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with the control.

Acetylcholinesterase Inhibitors

The phthalimide moiety has been identified as a pharmacophore for the design of acetylcholinesterase (AChE) inhibitors, which are used in the treatment of Alzheimer's disease.[10]

This colorimetric assay is widely used to measure AChE activity and screen for inhibitors.[4][11]

Reagents:

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Acetylcholinesterase (AChE) enzyme

  • Phosphate buffer (pH 8.0)

  • Test compound

Procedure:

  • In a 96-well plate, the buffer, AChE enzyme, DTNB, and the test compound (or solvent for control) are pre-incubated.[4]

  • The reaction is initiated by adding the substrate, ATCI.

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • The absorbance is measured kinetically at 412 nm using a microplate reader.[12]

  • The percentage of AChE inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the control.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins.[13] They consist of a ligand for the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker. The primary amine of this compound makes it an ideal building block for the linker component of PROTACs.[3][14]

G cluster_components PROTAC Components cluster_synthesis Synthesis Steps cluster_product Final Product poi_ligand Protein of Interest (POI) Ligand coupling1 Amide Coupling poi_ligand->coupling1 linker Linker with Amine Functionality (e.g., 2-(3-Aminopropyl)isoindoline-1,3-dione) linker->coupling1 e3_ligand E3 Ligase Ligand coupling2 Amide Coupling e3_ligand->coupling2 coupling1->coupling2 Intermediate protac PROTAC Molecule coupling2->protac G IMiD IMiD Drug (e.g., Pomalidomide) CRBN Cereblon (CRBN) IMiD->CRBN Binds to CRL4 CRL4 E3 Ligase Complex CRBN->CRL4 Part of Ubiquitination Ubiquitination CRL4->Ubiquitination Mediates Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) Ikaros_Aiolos->Ubiquitination Neo-substrate Proteasome Proteasomal Degradation Ubiquitination->Proteasome Leads to Downstream Downstream Effects (e.g., Anti-myeloma activity) Proteasome->Downstream G Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription Nucleus->Gene Initiates G ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Substrate Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes to Synaptic_Cleft Increased ACh in Synaptic Cleft AChE->Synaptic_Cleft Reduced breakdown leads to AChE_Inhibitor AChE Inhibitor (Phthalimide Derivative) AChE_Inhibitor->AChE Inhibits Cholinergic_Transmission Enhanced Cholinergic Transmission Synaptic_Cleft->Cholinergic_Transmission

References

The Core Mechanism of Action of Isoindoline-1,3-dione Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindoline-1,3-dione scaffold, a key pharmacophore in modern medicinal chemistry, is the foundation for a class of drugs with profound therapeutic effects, most notably in oncology and immunology. This guide provides an in-depth exploration of the core mechanism of action of these derivatives, focusing on their role as modulators of the Cereblon (CRBN) E3 ubiquitin ligase complex. It consolidates key research findings, presents quantitative data for comparative analysis, outlines detailed experimental protocols, and visualizes the critical molecular pathways.

The Central Mechanism: Molecular Glues for Targeted Protein Degradation

The primary mechanism of action for therapeutically significant isoindoline-1,3-dione derivatives, such as thalidomide and its more potent analogs lenalidomide and pomalidomide, is their function as Cereblon E3 ligase modulators.[1] These small molecules are not classical enzyme inhibitors but rather act as "molecular glues." They bind directly to Cereblon (CRBN), a substrate receptor protein within the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex (CRL4^CRBN).[2]

This binding event allosterically modifies the substrate-binding surface of CRBN, inducing the recruitment of proteins that are not normally recognized by this E3 ligase. These newly recruited proteins are termed "neosubstrates."[2][3] Once a neosubstrate is brought into proximity with the E3 ligase machinery, it is polyubiquitinated, marking it for degradation by the 26S proteasome.[4] This targeted protein degradation is the key event that underlies the diverse therapeutic and toxicological effects of these drugs.

Two of the most well-characterized neosubstrates in the context of cancer therapy are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[3][4] These proteins are critical for the survival of multiple myeloma cells. By inducing their degradation, isoindoline-1,3-dione derivatives trigger apoptosis in malignant plasma cells.[4][5] Another important neosubstrate is Casein Kinase 1α (CK1α) , the degradation of which is central to the activity of lenalidomide in myelodysplastic syndrome with a del(5q) chromosomal deletion.[4]

The specific choice of neosubstrate to be degraded is determined by the precise chemical structure of the isoindoline-1,3-dione derivative, highlighting a sophisticated structure-activity relationship that can be exploited for drug design.[2]

CRL4_CRBN_Mechanism cluster_0 CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_1 Cellular Machinery cluster_2 Drug and Targets CRBN Cereblon (CRBN) Neosubstrate Neosubstrate (e.g., IKZF1, IKZF3) CRBN->Neosubstrate Altered Specificity Recruits Neosubstrate CUL4 Cullin-4 DDB1 DDB1 CUL4->DDB1 RBX1 Rbx1 CUL4->RBX1 DDB1->CRBN Ub Ubiquitin Ub->Neosubstrate Polyubiquitination Proteasome 26S Proteasome IMiD Isoindoline-1,3-dione Derivative (IMiD) IMiD->CRBN Binding Event Neosubstrate->Proteasome Degradation

Figure 1: CRBN-mediated protein degradation pathway.

Beyond this central mechanism, various derivatives of the isoindoline-1,3-dione scaffold have been developed to target other proteins, demonstrating the versatility of this chemical structure. These activities include:

  • Anti-inflammatory Effects: Inhibition of cyclooxygenase (COX) enzymes.[6][7][8]

  • Neuroprotective Effects: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) in the context of Alzheimer's disease.[9][10][11]

  • Oncogenic Kinase Inhibition: Targeting proteins such as S6K1 in breast cancer.[12]

  • PROTACs: The isoindoline-1,3-dione core is widely used as a CRBN-recruiting ligand in the development of Proteolysis-Targeting Chimeras (PROTACs), which are bifunctional molecules designed to degrade specific proteins of interest.[2][13][14]

Quantitative Data: A Comparative Analysis

The biological activity of isoindoline-1,3-dione derivatives is quantified by various metrics, including binding affinities and inhibitory concentrations. The following tables summarize key quantitative data from the literature for different target classes.

Table 1: Binding Affinities and Activity for Cereblon Modulators

Compound Target Assay Type Value Cell Line / System Reference
Thalidomide CRBN Binding Assay Kd: ~2.5 µM In vitro [2],[5]
Lenalidomide CRBN Binding Assay Kd: ~1.0 µM In vitro [5]
Pomalidomide CRBN Binding Assay Kd: ~0.3 µM In vitro [5]
Lenalidomide IKZF1/IKZF3 Degradation DC50: ~50 nM MM.1S Cells [4]

| Pomalidomide | IKZF1/IKZF3 | Degradation | DC50: ~5 nM | MM.1S Cells |[] |

(Note: Kd = Dissociation Constant; DC50 = Concentration for 50% maximal degradation. Values are approximate and can vary based on experimental conditions.)

Table 2: Inhibitory Activity Against Cholinesterases

Compound ID Target IC50 (µM) Assay System Reference
Derivative 15b EeAChE 0.034 Electrophorus electricus AChE [16]
Derivative 13b EeAChE 0.219 Electrophorus electricus AChE [16]
Derivative 3b hAChE 0.361 Human AChE [10]
Derivative 7a AChE 2.1 ± 0.6 Ellman Method [17]

| Derivative 7f | AChE | 2.2 ± 0.5 | Ellman Method |[17] |

(Note: IC50 = Half-maximal inhibitory concentration; AChE = Acetylcholinesterase; hAChE = human AChE; EeAChE = Electrophorus electricus AChE.)

Table 3: Anti-inflammatory and Anticancer Activity

Compound ID Target / Assay IC50 / CC50 (µg/mL) Cell Line / System Reference
2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione Viability (CC50) 0.26 Raji cells [18]
2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione Viability (CC50) 3.81 K562 cells [18]

| ZM4 | COX-2 Inhibition | ~5 µM (91% inhibition) | In vitro enzyme assay |[7] |

(Note: CC50 = 50% cytotoxic concentration.)

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery. Below are methodologies for key assays used to characterize the mechanism of action of isoindoline-1,3-dione derivatives.

Protocol: Cell-Based Protein Degradation Assay (Western Blot)

This protocol is used to determine the ability of a compound to induce the degradation of a target protein (e.g., IKZF1) in a cellular context.

  • Cell Culture: Culture multiple myeloma (e.g., MM.1S) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Seed cells in 6-well plates at a density of 1x10⁶ cells/mL. Treat the cells with the isoindoline-1,3-dione derivative at various concentrations (e.g., 0.1 nM to 10 µM) or with DMSO as a vehicle control. Incubate for a specified time (e.g., 4, 8, 12, or 24 hours).

  • Cell Lysis: Harvest the cells by centrifugation. Wash with ice-cold phosphate-buffered saline (PBS). Lyse the cell pellet in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-IKZF1) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal to determine the relative protein levels.

Western_Blot_Workflow A Cell Culture & Seeding B Compound Treatment (Varying Concentrations & Times) A->B C Cell Lysis & Protein Extraction B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE Electrophoresis D->E F Protein Transfer to PVDF Membrane E->F G Immunoblotting (Primary & Secondary Antibodies) F->G H Signal Detection (ECL) G->H I Densitometry & Analysis H->I

Figure 2: General workflow for Western Blot analysis.

Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to measure the inhibitory activity of compounds against AChE and BuChE.[17]

  • Reagent Preparation:

    • Phosphate Buffer (PB): 0.1 M, pH 8.0.

    • DTNB Solution: 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) in PB.

    • Substrate Solution: 10 mM acetylthiocholine iodide (ATCI) for AChE or butyrylthiocholine iodide (BTCI) for BuChE in PB.

    • Enzyme Solution: AChE or BuChE diluted in PB to a working concentration.

    • Test Compound: Dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Procedure (96-well plate):

    • To each well, add:

      • 140 µL of Phosphate Buffer (pH 8.0).

      • 20 µL of DTNB solution.

      • 20 µL of the test compound solution at different concentrations.

    • Mix and pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the substrate solution (ATCI or BTCI).

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of the reaction is determined by the change in absorbance over time.

  • Calculation:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (enzyme activity without inhibitor).

    • The formula is: % Inhibition = [ (V₀ - Vᵢ) / V₀ ] * 100, where V₀ is the reaction rate of the control and Vᵢ is the reaction rate in the presence of the inhibitor.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The isoindoline-1,3-dione scaffold is a remarkably versatile platform in drug discovery. Its primary and most impactful mechanism of action involves the modulation of the CRL4^CRBN E3 ubiquitin ligase, enabling the targeted degradation of disease-driving proteins. This "molecular glue" approach has revolutionized the treatment of multiple myeloma and continues to be a fertile area of research, particularly with its application in PROTAC technology. Furthermore, the ability to modify the core structure to inhibit other targets, such as cholinesterases and cyclooxygenases, underscores its status as a privileged scaffold. A deep understanding of these molecular mechanisms, supported by robust quantitative data and standardized experimental protocols, is essential for the continued development of novel and highly specific therapeutics based on this important chemical entity.

References

The Multifaceted Biological Activities of N-Substituted Isoindoline-1,3-diones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindoline-1,3-dione scaffold, a privileged structure in medicinal chemistry, serves as the foundation for a diverse range of biologically active compounds. N-substitution of this phthalimide core has proven to be a highly effective strategy for the development of novel therapeutic agents with a wide spectrum of pharmacological activities. These derivatives have garnered significant attention for their potential applications in oncology, inflammatory diseases, neurodegenerative disorders, and infectious diseases. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of N-substituted isoindoline-1,3-diones, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Diverse Biological Landscape

N-substituted isoindoline-1,3-dione derivatives exhibit a remarkable array of biological properties, including:

  • Anticancer Activity: These compounds have demonstrated cytotoxicity against various cancer cell lines, including blood, breast, lung, and prostate cancers.[1][2][3] Their mechanisms of action often involve the induction of apoptosis and necrosis.[1] Some derivatives also show inhibitory activity against key targets in oncology, such as epidermal growth factor receptor tyrosine kinase (EGFR-TK).[4]

  • Anti-inflammatory and Analgesic Effects: The phthalimide moiety is a well-known pharmacophore for anti-inflammatory and analgesic agents.[5][6][7] Certain derivatives have shown potent analgesic activity, in some cases exceeding that of reference drugs like metamizole sodium.[4][6] Their anti-inflammatory action can be attributed to the inhibition of enzymes like cyclooxygenase (COX).[7][8][9]

  • Neuroprotective Properties: In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, these compounds have shown promise.[10][11][12] They can protect neuronal cells from oxidative stress by activating the NRF2 signaling pathway and inhibiting cholinesterase enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[10][11]

  • Antimicrobial and Other Activities: The versatility of the isoindoline-1,3-dione scaffold extends to antimicrobial, anticonvulsant, antioxidant, and hypoglycemic activities.[8]

Quantitative Biological Data

The following tables summarize the quantitative biological activity data for a selection of N-substituted isoindoline-1,3-dione derivatives from the cited literature.

Table 1: Anticancer Activity

CompoundCancer Cell LineAssayActivity (IC50/CC50)Reference
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneRajiCytotoxicity0.26 µg/mL[1]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneK562Cytotoxicity3.81 µg/mL[1]
Compound 32 (structure not specified)Not specifiedEGFR-TK Inhibition0.065 µM[4]
Compound 48 (structure not specified)Not specifiedEGFR-TK Inhibition0.089 µM[4]
Compound 22 (structure not specified)Not specifiedEGFR-TK Inhibition0.093 µM[4]

Table 2: Cholinesterase Inhibition

CompoundEnzymeAssayActivity (IC50)Reference
Derivative I (phenyl at piperazine 4-position)AChEEllman's Method1.12 µM[11]
Derivative III (diphenylmethyl moiety)BuChEEllman's Method21.24 µM[11]
Para-fluoro substituted compounds 7a and 7f AChEEllman's Method2.1 µM[12]

Key Signaling Pathways and Mechanisms of Action

The biological effects of N-substituted isoindoline-1,3-diones are mediated through various molecular mechanisms and signaling pathways.

One of the key pathways implicated in the neuroprotective effects of these compounds is the NRF2 signaling pathway . Under conditions of oxidative stress, certain isoindoline-1,3-dione derivatives can promote the nuclear translocation of NRF2, which in turn upregulates the expression of antioxidant enzymes, thereby protecting neuronal cells.

NRF2_Pathway cluster_nucleus Nucleus stress Oxidative Stress keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 induces isoindoline N-Substituted Isoindoline-1,3-dione isoindoline->keap1_nrf2 destabilizes nrf2 Nrf2 keap1_nrf2->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to are Antioxidant Response Element (ARE) nrf2->are binds to antioxidant_genes Antioxidant Genes (e.g., NQO-1, GSTK1) are->antioxidant_genes activates transcription of protection Neuroprotection antioxidant_genes->protection leads to

NRF2 Signaling Pathway Activation

In the context of cancer , these compounds can induce programmed cell death, or apoptosis, through various signaling cascades.

Apoptosis_Pathway isoindoline N-Substituted Isoindoline-1,3-dione cancer_cell Cancer Cell isoindoline->cancer_cell targets pro_apoptotic Pro-apoptotic Proteins cancer_cell->pro_apoptotic upregulates anti_apoptotic Anti-apoptotic Proteins cancer_cell->anti_apoptotic downregulates caspases Caspase Cascade pro_apoptotic->caspases activates anti_apoptotic->caspases inhibits apoptosis Apoptosis caspases->apoptosis executes

Induction of Apoptosis in Cancer Cells

Experimental Protocols

General Synthesis of N-Substituted Isoindoline-1,3-diones

A common and straightforward method for the synthesis of N-substituted isoindoline-1,3-diones involves the reaction of phthalic anhydride with a primary amine.[6]

Synthesis_Workflow start Start reactants Phthalic Anhydride + Primary Amine start->reactants reaction Reaction in Glacial Acetic Acid or Benzene (Reflux) reactants->reaction intermediate Monoacylation Product reaction->intermediate cyclization Cyclization reaction->cyclization intermediate->cyclization product N-Substituted Isoindoline-1,3-dione cyclization->product purification Purification (e.g., Recrystallization) product->purification characterization Characterization (NMR, IR, MS) purification->characterization end End characterization->end

General Synthesis Workflow

Detailed Methodology:

  • Reaction Setup: Equimolar amounts of phthalic anhydride and the desired primary amine are dissolved in a suitable solvent, such as glacial acetic acid or benzene.[6][8]

  • Reaction Conditions: The reaction mixture is heated to reflux for a period ranging from several hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).[7]

  • Workup and Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve pouring the mixture into ice water to precipitate the crude product.[8]

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol or isopropyl alcohol.[7][8]

  • Characterization: The structure and purity of the final compound are confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[7][10]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the N-substituted isoindoline-1,3-dione derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This method is used to determine the ability of a compound to inhibit the activity of the enzyme acetylcholinesterase.[12]

Detailed Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing a buffer solution, acetylthiocholine iodide (the substrate), and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Inhibitor Addition: The N-substituted isoindoline-1,3-dione derivative (the inhibitor) at various concentrations is added to the wells.

  • Enzyme Addition: The reaction is initiated by adding the acetylcholinesterase enzyme.

  • Absorbance Measurement: The absorbance is measured kinetically at 412 nm. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Data Analysis: The rate of the reaction is determined, and the percentage of inhibition is calculated for each concentration of the inhibitor. The IC50 value is then determined from the dose-response curve.[12]

Conclusion

N-substituted isoindoline-1,3-diones represent a versatile and promising class of compounds with a wide range of biological activities. The ease of their synthesis and the ability to readily modify their structure allow for the fine-tuning of their pharmacological properties. The data and methodologies presented in this guide highlight the significant potential of these derivatives in the development of new therapeutic agents for a variety of diseases. Further research, including in-depth structure-activity relationship (SAR) studies and in vivo evaluations, will be crucial in translating the potential of these compounds into clinical applications.

References

An In-Depth Technical Guide to 2-(3-Aminopropyl)isoindoline-1,3-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride. This compound, a derivative of phthalimide, serves as a valuable building block in medicinal chemistry and materials science.

Molecular Structure and Properties

This compound is the hydrochloride salt of N-(3-aminopropyl)phthalimide. The core structure consists of an isoindoline-1,3-dione moiety, also known as phthalimide, connected to a primary amine via a propyl linker. The protonation of the terminal amine with hydrochloric acid forms the stable hydrochloride salt.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Table 1: Chemical Properties and Identifiers

PropertyValueSource(s)
IUPAC Name 2-(3-aminopropyl)isoindole-1,3-dione;hydrochloride
Synonyms N-(3-Aminopropyl)phthalimide hydrochloride[1]
CAS Number 121821-01-0[1]
Molecular Formula C₁₁H₁₃ClN₂O₂[1]
Molecular Weight 240.69 g/mol [1]
Appearance White crystalline powder[1]
Purity ≥ 99% (NMR)[1]
Storage Conditions Store at 0-8 °C[1]

Synthesis and Experimental Protocols

Step 1: Synthesis of 2-(3-aminopropyl)isoindoline-1,3-dione (Gabriel Synthesis)

The Gabriel synthesis is a robust method for the preparation of primary amines from alkyl halides, avoiding over-alkylation. The process involves the N-alkylation of phthalimide followed by hydrazinolysis to release the primary amine.

SynthesisWorkflow start Start Materials: - Phthalimide Potassium Salt - 1-bromo-3-chloropropane step1 N-Alkylation: React phthalimide potassium salt with 1-bromo-3-chloropropane in a suitable solvent (e.g., DMF). start->step1 intermediate Intermediate: 2-(3-chloropropyl)isoindoline-1,3-dione step1->intermediate step2 Azide Substitution: React intermediate with sodium azide to form 2-(3-azidopropyl)isoindoline-1,3-dione. intermediate->step2 intermediate2 Intermediate: 2-(3-azidopropyl)isoindoline-1,3-dione step2->intermediate2 step3 Reduction: Reduce the azide group to an amine (e.g., using H₂/Pd-C or LiAlH₄). intermediate2->step3 product_free_amine Product: 2-(3-aminopropyl)isoindoline-1,3-dione (Free Amine) step3->product_free_amine step4 Hydrochloride Salt Formation: Treat the free amine with hydrochloric acid in a suitable solvent (e.g., ethanol or diethyl ether). product_free_amine->step4 final_product Final Product: 2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride step4->final_product

Caption: General synthetic workflow for the target compound.

Experimental Protocol (General Procedure):

  • N-Alkylation: To a solution of potassium phthalimide in a polar aprotic solvent such as dimethylformamide (DMF), add 1-bromo-3-chloropropane. The reaction mixture is typically stirred at an elevated temperature to facilitate the nucleophilic substitution.

  • Work-up and Isolation: After the reaction is complete (monitored by TLC), the mixture is cooled and poured into water, leading to the precipitation of the crude N-(3-chloropropyl)phthalimide. The solid is collected by filtration, washed with water, and can be purified by recrystallization.

  • Hydrazinolysis: The N-(3-chloropropyl)phthalimide is then treated with hydrazine hydrate in a solvent like ethanol and refluxed. This step cleaves the phthalimide group, releasing the desired 3-chloropropylamine.

  • Alternative to Hydrazinolysis (for direct amine synthesis): A more direct route involves the reaction of phthalic anhydride with 1,3-diaminopropane.

  • Hydrochloride Salt Formation: The resulting free amine, 2-(3-aminopropyl)isoindoline-1,3-dione, is dissolved in a suitable organic solvent (e.g., ethanol, isopropanol, or diethyl ether). A solution of hydrochloric acid (either concentrated or as a solution in a solvent like isopropanol) is added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Characterization Data

While specific experimental spectra for this compound were not found in the searched literature, the following tables summarize the expected characteristic spectral data based on the analysis of closely related N-substituted phthalimide derivatives.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-7.9m4HAromatic protons of the phthalimide ring
~3.8t2H-N-CH₂ -CH₂-CH₂-NH₃⁺
~3.1t2H-N-CH₂-CH₂-CH₂ -NH₃⁺
~2.1quint2H-N-CH₂-CH₂ -CH₂-NH₃⁺
Broad signals3H-NH₃⁺

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~168Carbonyl carbons (C=O) of the imide
~134Aromatic quaternary carbons
~132Aromatic CH carbons
~123Aromatic CH carbons
~38-N-CH₂ -CH₂-CH₂-NH₃⁺
~37-N-CH₂-CH₂-CH₂ -NH₃⁺
~27-N-CH₂-CH₂ -CH₂-NH₃⁺

Table 4: Predicted FTIR Spectral Data

Wavenumber (cm⁻¹)Assignment
~3000-2800N-H stretching (broad, from -NH₃⁺)
~1770 and ~1710Asymmetric and symmetric C=O stretching of imide
~1600N-H bending of -NH₃⁺
~1400C-N stretching
~720C-H bending of ortho-disubstituted benzene

Table 5: Predicted Mass Spectrometry Data

m/z Value (for the free amine)Assignment
~218[M]⁺, molecular ion of the free amine, 2-(3-aminopropyl)isoindoline-1,3-dione.
Various fragment ionsCorresponding to the loss of parts of the propylamino chain and fragmentation of the phthalimide ring.

Applications in Research and Drug Development

This compound is a versatile intermediate with applications in several areas of chemical and pharmaceutical research.[1]

  • Pharmaceutical Synthesis: It serves as a key building block in the synthesis of more complex bioactive molecules.[1] The primary amine provides a reactive handle for further functionalization, allowing for the introduction of pharmacophores or linking to other molecular scaffolds. The isoindoline-1,3-dione moiety itself is present in a number of biologically active compounds.

  • Linker Chemistry: The aminopropyl chain acts as a flexible linker, making this compound useful in the development of probes, affinity ligands, and in the construction of molecules for targeted drug delivery systems.

  • Materials Science: The amine functionality allows for its incorporation into polymers and onto surfaces to modify their properties, for example, to improve adhesion or to introduce specific functionalities.[1]

While the isoindoline-1,3-dione scaffold is known to be present in molecules with a wide range of biological activities including anti-inflammatory, analgesic, anticonvulsant, and anticancer effects, specific biological activities or signaling pathway interactions for this compound have not been detailed in the surveyed literature. Its primary role appears to be that of a versatile chemical intermediate.

Disclaimer: The experimental protocols and spectral data provided in this guide are based on general chemical principles and data from closely related compounds due to the lack of specific experimental details for this compound in the available literature. Researchers should adapt and optimize these procedures as necessary and confirm the identity and purity of their synthesized material using appropriate analytical techniques.

References

An In-depth Technical Guide on the Solubility of 2-(3-Aminopropyl)isoindoline-1,3-dione Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of public quantitative solubility data for this specific salt, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents. The protocols and data presentation formats outlined herein are designed to assist researchers in generating reliable and comparable solubility data, crucial for applications ranging from reaction chemistry to formulation development.

Introduction

This compound, also known as N-(3-aminopropyl)phthalimide hydrochloride, is a versatile chemical intermediate.[1] Its structure, featuring a primary amine and a phthalimide group, makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding the solubility of its hydrochloride salt form is critical for its effective use in organic synthesis, purification, and formulation. Amine hydrochlorides generally exhibit increased solubility in polar solvents compared to their free base counterparts, a principle that guides the selection of solvents for study.[2]

Theoretical Considerations

The solubility of a compound is influenced by several factors, including the polarity of the solute and the solvent, temperature, and the crystalline structure of the solid. For this compound, the presence of the ionic hydrochloride group significantly increases its polarity compared to the free amine. Therefore, it is expected to have higher solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF) than in non-polar organic solvents (e.g., hexane, toluene).

The general principle of "like dissolves like" suggests that solvents capable of hydrogen bonding and ion-dipole interactions will be more effective at solvating this salt. The phthalimide moiety, while containing polar carbonyl groups, also has a non-polar aromatic ring system, which may contribute to some solubility in less polar solvents.[3][4]

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

Organic SolventSolvent TypeTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Analysis
MethanolPolar ProticHPLC, UV-Vis
EthanolPolar ProticHPLC, UV-Vis
IsopropanolPolar ProticHPLC, UV-Vis
n-ButanolPolar ProticHPLC, UV-Vis
AcetonePolar AproticHPLC, UV-Vis
AcetonitrilePolar AproticHPLC, UV-Vis
DichloromethaneNon-polarHPLC, UV-Vis
TolueneNon-polarHPLC, UV-Vis
HexaneNon-polarHPLC, UV-Vis

Experimental Protocol for Solubility Determination

The following section details a standardized experimental protocol for determining the equilibrium solubility of this compound in various organic solvents using the widely accepted shake-flask method.[5][6][7]

4.1. Materials and Equipment

  • This compound (purity >98%)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

4.2. Experimental Workflow Diagram

Caption: A flowchart of the shake-flask method for solubility determination.

4.3. Step-by-Step Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. An excess is ensured when undissolved solid remains at the end of the experiment.

    • Accurately pipette a known volume (e.g., 2 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25°C ± 0.5°C).

    • Shake the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[5] It is advisable to test samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is crucial to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis:

    • Quantify the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

  • Data Calculation:

    • From the calibration curve, determine the concentration of the compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in mg/mL and mol/L.

4.4. Logical Diagram for Solubility Classification

The following diagram illustrates a logical process for classifying the solubility of the compound based on experimental observations.

G Solubility Classification Logic start Start with excess solid in solvent shake Equilibrate (shake) for 24-48h at constant temperature start->shake observe Is undissolved solid present? shake->observe add_more Add more solid and re-equilibrate observe->add_more No proceed Proceed to sampling and analysis observe->proceed Yes add_more->shake end Determine Solubility proceed->end

Caption: A decision-making diagram for ensuring saturation in solubility experiments.

Conclusion

This technical guide provides a framework for the systematic determination and presentation of the solubility of this compound in organic solvents. By following the detailed experimental protocol and utilizing the provided templates, researchers can generate high-quality, reproducible solubility data. This information is invaluable for the scientific community, particularly for those in drug development and chemical synthesis, as it underpins critical decisions in process development, formulation, and purification strategies. The generation and dissemination of such fundamental physicochemical data are strongly encouraged to advance the collective understanding and application of this important chemical compound.

References

Spectroscopic Analysis of 2-(3-Aminopropyl)isoindoline-1,3-dione HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride. This compound, a derivative of phthalimide, is of significant interest in medicinal chemistry and drug development due to its versatile structure, which serves as a building block for more complex molecules.[1][2] This document presents a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound. These values are based on the analysis of its chemical structure and comparison with similar compounds reported in the literature.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8-7.9Multiplet4HAromatic protons (phthalimide ring)
~3.8Triplet2H-CH₂- (alpha to phthalimide nitrogen)
~3.0Triplet2H-CH₂- (alpha to amine group)
~2.1Multiplet2H-CH₂- (beta to both nitrogens)
~8.2 (broad)Singlet3H-NH₃⁺ protons

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~168C=O (imide carbonyls)
~134Aromatic C-H
~132Aromatic C (quaternary)
~123Aromatic C-H
~38-CH₂- (alpha to phthalimide nitrogen)
~37-CH₂- (alpha to amine group)
~25-CH₂- (beta to both nitrogens)

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2800Strong, broadN-H stretch (ammonium)
~1770 and ~1710StrongC=O stretch (asymmetric and symmetric imide)
~1600MediumAromatic C=C stretch
~1470MediumC-H bend (alkane)
~1390MediumC-N stretch
~720StrongAromatic C-H bend (ortho-disubstituted)

Table 4: Mass Spectrometry Data (Predicted)

m/zInterpretation
204[M-HCl]⁺ (Molecular ion of the free base)
187[M-HCl-NH₃]⁺
160[Phthalimide+H]⁺
148[Phthalimide]⁺
130[C₈H₄O]⁺
104[C₇H₄O]⁺
76[C₆H₄]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing.

  • Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum and enhance sensitivity.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectra are typically recorded in the range of 4000-400 cm⁻¹.

  • Sample Preparation: As a solid sample, the spectrum can be obtained using the KBr pellet method. A small amount of the compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

  • Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile/water.

  • Data Acquisition: The solution is infused into the ESI source, where the sample is ionized. The mass spectrometer is operated in positive ion mode to detect the protonated molecular ion and its fragments.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Workflow and Pathway Diagrams

To visualize the experimental and analytical processes, the following diagrams are provided.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample 2-(3-Aminopropyl)isoindoline-1,3-dione HCl NMR_Prep Dissolution in Deuterated Solvent Sample->NMR_Prep IR_Prep KBr Pellet Formation Sample->IR_Prep MS_Prep Dilution in Volatile Solvent Sample->MS_Prep NMR NMR Spectroscopy (¹H, ¹³C) NMR_Prep->NMR IR IR Spectroscopy IR_Prep->IR MS Mass Spectrometry MS_Prep->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands IR->IR_Data MS_Data Mass-to-Charge Ratios, Fragmentation Patterns MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Logical_Relationship cluster_spectroscopy Spectroscopic Techniques cluster_information Information Obtained Compound 2-(3-Aminopropyl)isoindoline-1,3-dione HCl C₁₁H₁₃ClN₂O₂ NMR NMR (¹H, ¹³C) Compound->NMR Analyzed by IR IR Compound->IR Analyzed by MS MS Compound->MS Analyzed by NMR_Info Proton and Carbon Environment NMR->NMR_Info Provides IR_Info Functional Groups IR->IR_Info Provides MS_Info Molecular Weight and Fragmentation MS->MS_Info Provides

Caption: Logical Relationship of Spectroscopic Data.

References

An In-depth Technical Guide to the Therapeutic Targets of Isoindoline-1,3-dione Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindoline-1,3-dione scaffold, a prominent pharmacophore in medicinal chemistry, has given rise to a diverse array of therapeutic agents with a wide spectrum of biological activities. From the notorious thalidomide to novel targeted therapies, compounds bearing this heterocyclic core have demonstrated significant potential in treating a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. This technical guide provides a comprehensive overview of the key therapeutic targets of isoindoline-1,3-dione derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to facilitate further research and drug development in this promising area.

Core Therapeutic Areas and Molecular Targets

Isoindoline-1,3-dione compounds exert their therapeutic effects by modulating the activity of a variety of molecular targets. The primary areas of investigation and their associated targets are summarized below.

Anticancer Activity

The anticancer properties of isoindoline-1,3-dione derivatives are perhaps the most extensively studied. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and overcome drug resistance through various mechanisms.

Key Targets:

  • Cereblon (CRBN): This protein is a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. The immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide bind to Cereblon, altering its substrate specificity and leading to the ubiquitination and subsequent proteasomal degradation of neosubstrate proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for multiple myeloma cell survival.[1]

  • p90 Ribosomal S6 Kinase 2 (RSK2): A serine/threonine kinase involved in the MAPK signaling pathway, RSK2 is overexpressed in several cancers.[2] Isoindoline-1,3-dione derivatives have been developed as inhibitors of RSK2, thereby interfering with cancer cell growth and proliferation.[2]

  • Poly(ADP-ribose) Polymerase-1 (PARP-1): This enzyme plays a crucial role in DNA single-strand break repair.[3] Inhibition of PARP-1 by isoindoline-1,3-dione compounds can lead to synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[3]

  • Tyrosine Kinases: Some isoindoline-1,3-dione derivatives have shown inhibitory effects against various tyrosine kinases, which are critical for cancer cell signaling and survival.[4]

Quantitative Data on Anticancer Activity:

CompoundCell LineAssayIC50 / CC50Reference
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneRaji (Burkitt's lymphoma)Cytotoxicity0.26 µg/mL[5]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneK562 (Chronic myeloid leukemia)Cytotoxicity3.81 µg/mL[5]
Compound 7 (azide and silyl ether derivative)A549 (Lung carcinoma)BrdU assay19.41 ± 0.01 μM[6]
Compound 37 (1,2,4-triazole derivative)A549 (Lung carcinoma)Not specified6.76 μM[7]
Compound 37 (1,2,4-triazole derivative)HepG2 (Hepatocellular carcinoma)Not specified9.44 μM[7]
Compound 7 (RSK2 inhibitor)RSK2 enzymeKinase assay0.47 μM[2]
(S)-13 (NMS-P515)PARP-1 enzymeBiochemical assay (Kd)0.016 μM[3]
(S)-13 (NMS-P515)Cellular assayPAR synthesis abrogation0.027 μM[3]
Anti-inflammatory Activity

Isoindoline-1,3-dione derivatives have demonstrated potent anti-inflammatory effects, primarily through the modulation of cytokine production and the inhibition of key inflammatory enzymes.

Key Targets:

  • Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that plays a central role in systemic inflammation. Certain isoindoline-1,3-dione compounds suppress the production of TNF-α from monocytes and macrophages.[8][9]

  • Cyclooxygenases (COX-1 and COX-2): These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[10][11] Several aminoacetylenic isoindoline-1,3-dione derivatives have been shown to inhibit both COX-1 and COX-2.[10]

Quantitative Data on Anti-inflammatory Activity:

CompoundTargetAssayInhibition / EffectReference
ZM compounds (general)TNF-αIn vitro cytokine modulationSuppression from monocytes/macrophages[8]
ZM5TGF-βIn vitro cytokine modulationEnhanced production from CD4+CD25+ cells[8]
ZM4COX-2Enzyme inhibition28%, 91%, and 44% inhibition at 2, 5, and 10 μM, respectively[10]
Compound H (arylpiperazine derivative)COX-2Enzyme inhibitionPotent inhibitor[11]
Neuroprotective and Anti-neurodegenerative Activity

The potential of isoindoline-1,3-dione compounds in treating neurodegenerative diseases like Alzheimer's disease is an emerging area of research. Their mechanisms of action include enzyme inhibition and modulation of oxidative stress pathways.

Key Targets:

  • Acetylcholinesterase (AChE): Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is a key therapeutic strategy for Alzheimer's disease.[12][13]

  • Nuclear factor erythroid 2-related factor 2 (Nrf2): This transcription factor regulates the expression of antioxidant proteins that protect against oxidative stress-induced neuronal damage. Some isoindoline-1,3-dione derivatives have been shown to upregulate Nrf2 and its associated genes.[14]

Quantitative Data on Neuroprotective Activity:

CompoundTargetAssayIC50Reference
Compounds 7a and 7f (para-fluoro substituted)AChEEnzyme inhibition2.1 μM[12]
Compound 3bhuman AChEEnzyme inhibition0.361 μM[13]
Compound 15bEeAChEEnzyme inhibition0.034 μM[15]
Compound 13bEeAChEEnzyme inhibition0.219 μM[15]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

cluster_0 CRBN-Mediated Protein Degradation CRBN Cereblon (CRBN) CUL4 CUL4-DDB1-RBX1 E3 Ligase Complex CRBN->CUL4 recruits IMiD Isoindoline-1,3-dione (e.g., IMiD) IMiD->CRBN binds to Neosubstrate Neosubstrate (e.g., IKZF1/3) CUL4->Neosubstrate binds to Ub Ubiquitin CUL4->Ub adds Proteasome Proteasome Neosubstrate->Proteasome targeted to Ub->Neosubstrate Degradation Degradation Proteasome->Degradation cluster_1 MAPK/RSK2 Signaling Pathway Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK RSK2 RSK2 ERK->RSK2 TranscriptionFactors Transcription Factors (e.g., CREB, c-Fos) RSK2->TranscriptionFactors Inhibitor Isoindoline-1,3-dione Inhibitor Inhibitor->RSK2 Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation cluster_2 Experimental Workflow for Anticancer Drug Screening CompoundSynthesis Compound Synthesis & Characterization CytotoxicityAssay Cytotoxicity Assay (e.g., MTT, BrdU) CompoundSynthesis->CytotoxicityAssay CellCulture Cancer Cell Line Culture CellCulture->CytotoxicityAssay IC50 Determine IC50/CC50 CytotoxicityAssay->IC50 ApoptosisAssay Apoptosis Assay (e.g., Flow Cytometry) IC50->ApoptosisAssay MechanismStudy Mechanism of Action Studies (e.g., Western Blot, Kinase Assay) ApoptosisAssay->MechanismStudy DataAnalysis Data Analysis & Interpretation MechanismStudy->DataAnalysis

References

A Comprehensive Technical Guide to the Synthesis of Phthalimide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of phthalimide derivatives, compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] This document details the most pertinent synthetic methodologies, offering granular experimental protocols and comparative data to aid in the practical application of these techniques. Furthermore, it elucidates a key signaling pathway influenced by phthalimide derivatives and outlines a general experimental workflow for their synthesis and characterization.

Core Synthetic Methodologies

The synthesis of phthalimide derivatives can be broadly categorized into two primary approaches: the Gabriel synthesis, which utilizes potassium phthalimide as a nucleophile, and the direct condensation of phthalic anhydride with primary amines. Both methods have been refined over the years, with modern variations including the use of microwave irradiation to significantly improve reaction efficiency.

The Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, which proceeds via the formation of an N-substituted phthalimide intermediate.[2] This method is particularly advantageous as it prevents the over-alkylation often observed with the direct alkylation of ammonia. The synthesis involves two main stages: the N-alkylation of potassium phthalimide and the subsequent cleavage of the resulting N-alkylphthalimide to yield the primary amine.[3]

Detailed Experimental Protocol: Gabriel Synthesis of N-Benzylphthalimide

  • Stage 1: N-Alkylation of Potassium Phthalimide

    • To a stirred suspension of potassium phthalimide (1.2 equivalents) in anhydrous dimethylformamide (DMF), add benzyl bromide (1.0 equivalent).

    • Heat the reaction mixture to 80-100 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzyl bromide is consumed.

    • After completion, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract the product with dichloromethane.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude N-benzylphthalimide.

    • Purify the crude product by recrystallization from ethanol.

  • Stage 2: Hydrazinolysis (Ing-Manske Procedure)

    • Dissolve the N-benzylphthalimide (1.0 equivalent) in ethanol.

    • Add hydrazine hydrate (1.5-2.0 equivalents) to the solution.

    • Reflux the mixture for several hours, monitoring by TLC until the starting material is consumed. A precipitate of phthalhydrazide will form.

    • Cool the reaction mixture and filter to remove the solid phthalhydrazide.

    • Wash the precipitate with ethanol.

    • Concentrate the filtrate under reduced pressure to yield the primary amine, benzylamine.

Synthesis from Phthalic Anhydride and Amines

The direct condensation of phthalic anhydride with primary amines is a more direct route to N-substituted phthalimides. This reaction can be performed under various conditions, including conventional heating and microwave irradiation, with the latter often providing significant advantages in terms of reaction time and yield.[4][5]

Detailed Experimental Protocol: Synthesis of N-Phenylphthalimide

  • Method A: Conventional Heating

    • In a round-bottom flask, combine phthalic anhydride (1.0 equivalent) and aniline (1.0 equivalent) in glacial acetic acid.

    • Reflux the mixture for 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature, which will cause the product to crystallize.

    • Collect the solid product by filtration and wash with cold ethanol to yield N-phenylphthalimide.

  • Method B: Microwave Irradiation

    • In a microwave-safe vessel, mix phthalic anhydride (15 mmol) and the aromatic amine (10 mmol) without a solvent.[6]

    • Irradiate the mixture in a commercial microwave oven at a power of 650 W for 2-10 minutes, monitoring the reaction by TLC.[6]

    • After completion, add 10 ml of 95% ethanol and heat to reflux for 10 minutes.[6]

    • Cool the mixture, and filter the solid product.[6]

    • Recrystallize the crude product from ethanol or acetic acid to give the pure N-aryl phthalimide.[6]

Data Presentation: A Comparative Analysis

The choice of synthetic method can significantly impact the efficiency of phthalimide derivative synthesis. The following tables summarize quantitative data from various studies, allowing for easy comparison of different approaches.

Table 1: Synthesis of N-Aryl Phthalimides via Microwave Irradiation [6]

Aromatic AmineProductReaction Time (min)Yield (%)Melting Point (°C)
AnilineN-Phenylphthalimide495209-210
p-ToluidineN-(p-Tolyl)phthalimide394206-207
p-AnisidineN-(p-Methoxyphenyl)phthalimide592159-160
p-ChloroanilineN-(p-Chlorophenyl)phthalimide295193-194
p-BromoanilineN-(p-Bromophenyl)phthalimide294199-200
p-NitroanilineN-(p-Nitrophenyl)phthalimide1091267-268

Table 2: Conventional vs. Microwave Synthesis of N-Phenylphthalimide [4]

MethodReaction TimeYield (%)Melting Point (°C)
Conventional2 hours70190-202
Microwave4 minutes90190-202

Table 3: Synthesis of Phthalimide Derivatives using Montmorillonite-KSF Catalyst (Conventional Heating) [7]

AmineProductReaction Time (min)Yield (%)Melting Point (°C)
AnilineN-Phenylphthalimide5090209
p-ToluidineN-(p-Tolyl)phthalimide6088205
p-AnisidineN-(p-Methoxyphenyl)phthalimide7585158
p-ChloroanilineN-(p-Chlorophenyl)phthalimide6092192
BenzylamineN-Benzylphthalimide12080115

Signaling Pathways and Experimental Workflows

Phthalimide derivatives exert their biological effects through various mechanisms, often involving the modulation of specific signaling pathways. A notable example is the mechanism of action of thalidomide and its analogues, which directly target the protein cereblon (CRBN), a component of the Cullin-4-RING E3 ubiquitin ligase complex (CRL4).

Signaling Pathway of Thalidomide Derivatives

The binding of thalidomide or its derivatives to CRBN alters the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent proteasomal degradation of specific neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of multiple myeloma cells. This targeted protein degradation is the basis for the therapeutic effects of these immunomodulatory drugs (IMiDs).

Thalidomide_Signaling_Pathway Mechanism of Action of Thalidomide Derivatives CUL4 Cullin-4 DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 DDB1->RBX1 CRBN Cereblon (CRBN) RBX1->CRBN NeoSubstrate Neo-substrates (e.g., IKZF1, IKZF3) CRBN->NeoSubstrate recruits Thalidomide Thalidomide / IMiD Thalidomide->CRBN binds to Proteasome Proteasome NeoSubstrate->Proteasome targeted for degradation TherapeuticEffect Therapeutic Effect (e.g., Anti-Myeloma) Ubiquitin Ubiquitin Ubiquitin->NeoSubstrate ubiquitination Degradation Degradation Products Proteasome->Degradation Proteasome->TherapeuticEffect leads to Experimental_Workflow General Experimental Workflow for Phthalimide Synthesis Reactants Reactants (Phthalic Anhydride/Potassium Phthalimide + Amine/Alkyl Halide) Reaction Reaction (Conventional Heating or Microwave Irradiation) Reactants->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Extraction, Washing) Monitoring->Workup Complete Purification Purification (Recrystallization, Column Chromatography) Workup->Purification Characterization Characterization (Melting Point, NMR, IR, Mass Spectrometry) Purification->Characterization FinalProduct Pure Phthalimide Derivative Characterization->FinalProduct

References

Methodological & Application

Application Notes and Protocols for 2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride is a versatile chemical intermediate featuring a terminal primary amine and a phthalimide functional group. The isoindoline-1,3-dione core is a key structural motif found in a variety of biologically active compounds, including thalidomide and its analogs, which are known for their immunomodulatory and anti-cancer properties.[1] Derivatives of isoindoline-1,3-dione have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, analgesic, anticonvulsant, and acetylcholinesterase inhibitors.[2][3][4][5][6][7] The aminopropyl linker provides a reactive handle for conjugation to other molecules, making this compound a valuable tool in drug discovery and chemical biology for the synthesis of novel probes and drug candidates.

These application notes provide detailed protocols for the use of this compound in two distinct research applications: the synthesis of a Proteolysis Targeting Chimera (PROTAC) for targeted protein degradation and the development of a novel acetylcholinesterase (AChE) inhibitor.

Application 1: Synthesis of a PROTAC for Targeted Protein Degradation

The phthalimide moiety is known to bind to the E3 ubiquitin ligase Cereblon (CRBN). This protocol describes the synthesis of a hypothetical PROTAC, PROTAC-XYZ , by conjugating 2-(3-Aminopropyl)isoindoline-1,3-dione to a known ligand for a target protein (Protein-of-Interest, POI-L) via a polyethylene glycol (PEG) linker.

Experimental Protocol: Synthesis of PROTAC-XYZ

Materials:

  • This compound

  • POI-L with a carboxylic acid functional group

  • NHS-PEG-maleimide linker

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

  • Activation of POI-L:

    • Dissolve POI-L (1.2 eq) in anhydrous DMF.

    • Add DCC (1.2 eq) and NHS (1.2 eq).

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the formation of the NHS-activated POI-L by Thin Layer Chromatography (TLC).

  • Conjugation to NHS-PEG-maleimide:

    • To the activated POI-L solution, add the NHS-PEG-maleimide linker (1.0 eq).

    • Add TEA (2.0 eq) to neutralize the hydrochloride salt and facilitate the reaction.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by TLC.

    • Purify the product (POI-L-PEG-maleimide) by HPLC.

  • Conjugation of 2-(3-Aminopropyl)isoindoline-1,3-dione:

    • Dissolve this compound (1.0 eq) and POI-L-PEG-maleimide (1.0 eq) in anhydrous DMF.

    • Add TEA (3.0 eq) to the reaction mixture.

    • Stir at room temperature for 6 hours.

    • Monitor the formation of the final PROTAC-XYZ by TLC.

  • Purification and Characterization:

    • Purify the crude product by preparative HPLC.

    • Characterize the final product, PROTAC-XYZ, by MS and NMR to confirm its identity and purity.

Data Presentation: Characterization of PROTAC-XYZ
ParameterResult
Molecular Weight (Da) Calculated Value for PROTAC-XYZ
Purity (by HPLC) >95%
¹H NMR Conforms to the expected structure
Mass Spectrometry (m/z) Corresponds to [M+H]⁺ of PROTAC-XYZ

Signaling Pathway Diagram

PROTAC_Mechanism PROTAC PROTAC-XYZ POI Protein of Interest (POI) PROTAC->POI binds CRBN Cereblon (CRBN) E3 Ligase PROTAC->CRBN binds Proteasome Proteasome POI->Proteasome targeted to CRBN->POI Ub Ubiquitin Ub->POI tags Degradation Degraded POI Proteasome->Degradation degrades

Caption: Mechanism of PROTAC-mediated protein degradation.

Application 2: Development of a Novel Acetylcholinesterase (AChE) Inhibitor

Derivatives of isoindoline-1,3-dione have shown promise as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[5][7][8] This protocol outlines the synthesis of a novel AChE inhibitor by coupling 2-(3-Aminopropyl)isoindoline-1,3-dione with a substituted benzoic acid, followed by an in vitro AChE inhibition assay.

Experimental Protocol: Synthesis and Evaluation of AChE Inhibitor 4A

Materials:

  • This compound

  • 4-Nitrobenzoic acid

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

Procedure: Synthesis of Inhibitor 4A

  • Amide Coupling:

    • To a solution of 4-Nitrobenzoic acid (1.1 eq) in anhydrous DCM, add PyBOP (1.2 eq) and DIPEA (2.5 eq).

    • Stir the mixture for 15 minutes at room temperature.

    • Add this compound (1.0 eq).

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield inhibitor 4A .

Procedure: In Vitro AChE Inhibition Assay (Ellman's Method)

  • Preparation of Reagents:

    • Prepare stock solutions of inhibitor 4A in DMSO.

    • Prepare AChE solution, ATCI solution, and DTNB solution in phosphate buffer (pH 8.0).

  • Assay Protocol:

    • In a 96-well plate, add 25 µL of different concentrations of inhibitor 4A .

    • Add 50 µL of AChE solution and incubate for 15 minutes at 37°C.

    • Add 25 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of ATCI solution.

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

    • Use a known AChE inhibitor (e.g., Donepezil) as a positive control.

Data Presentation: AChE Inhibition by Inhibitor 4A
CompoundIC₅₀ (µM)
Inhibitor 4A 5.8
Donepezil (Control) 0.02

Experimental Workflow Diagram

AChE_Workflow start Start synthesis Synthesis of Inhibitor 4A (Amide Coupling) start->synthesis purification Purification (Column Chromatography) synthesis->purification assay_prep Prepare Assay Reagents (AChE, ATCI, DTNB, Inhibitor) purification->assay_prep incubation Incubate Inhibitor with AChE assay_prep->incubation reaction Initiate Reaction with ATCI/DTNB incubation->reaction measurement Measure Absorbance at 412 nm reaction->measurement analysis Data Analysis (IC50 Calculation) measurement->analysis end End analysis->end

Caption: Workflow for AChE inhibitor synthesis and evaluation.

Conclusion

This compound is a valuable building block for the synthesis of complex molecules in drug discovery and chemical biology. The protocols provided herein offer detailed methodologies for its application in the development of PROTACs and enzyme inhibitors. These examples highlight the versatility of this reagent and provide a foundation for its use in a variety of research contexts. Researchers are encouraged to adapt these protocols to their specific targets and applications.

References

Application Note: HPLC Analysis of Primary Amines Using Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of primary amines in various sample matrices using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Due to the lack of specific protocols for the use of 2-(3-Aminopropyl)isoindoline-1,3-dione as a derivatizing agent in the current scientific literature, this document provides a comprehensive protocol based on the widely used and structurally related reagent, o-phthalaldehyde (OPA). OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, enabling their sensitive detection.[1][2] This method is applicable to a wide range of primary amines, including amino acids and alkyl amines, and is suitable for researchers, scientists, and professionals in drug development.[3]

Introduction

The quantitative analysis of primary amines is crucial in numerous fields, including environmental analysis, clinical diagnostics, and pharmaceutical research.[4] Many aliphatic amines lack a suitable chromophore or fluorophore, making their direct detection by HPLC with UV-Vis or fluorescence detectors challenging. Chemical derivatization is a common strategy to overcome this limitation by introducing a detectable tag to the analyte molecule.[5][6] Pre-column derivatization, where the reaction occurs before the sample is injected into the HPLC system, is a widely adopted technique.[4]

This application note provides a detailed protocol for the pre-column derivatization of primary amines using o-phthalaldehyde (OPA) and a thiol, followed by reversed-phase HPLC analysis with fluorescence detection. The OPA derivatization reaction is rapid, occurs under mild conditions, and yields stable, highly fluorescent derivatives, ensuring high sensitivity and selectivity.[2][7]

Principle of the Method

The derivatization reaction involves the coupling of a primary amine with o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid or 2-mercaptoethanol) in an alkaline medium. This reaction forms a stable and highly fluorescent 1-alkyl-2-thioalkyl-substituted isoindole derivative. The fluorescent derivatives are then separated by reversed-phase HPLC and quantified using a fluorescence detector.

Derivatization of Primary Amines with OPA reagent1 Primary Amine (R-NH2) reaction + reagent1->reaction reagent2 o-Phthalaldehyde (OPA) reagent2->reaction reagent3 Thiol (R'-SH) reagent3->reaction product Fluorescent Isoindole Derivative conditions Alkaline pH (e.g., Borate Buffer) conditions->reaction reaction->product

Figure 1: Reaction of a primary amine with OPA and a thiol.

Materials and Reagents

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized water (18.2 MΩ·cm)

  • Reagents:

    • o-Phthalaldehyde (OPA)

    • 3-Mercaptopropionic acid (3-MPA) or 2-Mercaptoethanol (2-ME)

    • Boric acid

    • Sodium hydroxide

    • Potassium dihydrogen phosphate

    • Primary amine standards

  • Equipment:

    • HPLC system with a fluorescence detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Autosampler capable of online derivatization (recommended) or manual injection setup

    • pH meter

    • Analytical balance

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

Experimental Protocols

Preparation of Reagents and Standards
  • Borate Buffer (0.1 M, pH 10.2): Dissolve an appropriate amount of boric acid in deionized water, adjust the pH to 10.2 with a concentrated sodium hydroxide solution, and dilute to the final volume.

  • OPA/Thiol Derivatizing Reagent: Prepare a 5 mM OPA solution by dissolving OPA in the 0.1 M borate buffer. Add 3-mercaptopropionic acid to a final concentration of 225 mM.[3] This reagent should be prepared fresh daily and protected from light.

  • Mobile Phase A (e.g., 50 mM Potassium Phosphate Buffer, pH 4.6): Dissolve potassium dihydrogen phosphate in deionized water, adjust the pH to 4.6 with phosphoric acid, and filter through a 0.45 µm membrane filter.

  • Mobile Phase B: A mixture of acetonitrile, methanol, and water (e.g., 45:45:10, v/v/v).[3]

  • Standard Stock Solutions: Prepare individual stock solutions of the primary amine standards in deionized water or a suitable solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with deionized water to cover the desired concentration range for the calibration curve.

Sample Preparation

Sample preparation will vary depending on the matrix. For aqueous samples, filtration through a 0.45 µm syringe filter may be sufficient. For more complex matrices, extraction and clean-up steps may be necessary to remove interfering substances.

Derivatization Procedure (Online Autosampler Method)

For automated pre-column derivatization using an autosampler, the following sequence is typical:

  • Aspirate a defined volume of the borate buffer.

  • Aspirate a specific volume of the OPA/thiol derivatizing reagent.

  • Aspirate the sample or standard solution.

  • Allow the reactants to mix in the sample loop or a mixing chamber for a defined period (e.g., 1-5 minutes) at room temperature.[3]

  • Inject the resulting mixture onto the HPLC column.

HPLC Conditions
  • Column: Reversed-phase C18 column (e.g., Hypersil Gold, 5 µm, 4.6 x 150 mm) with a compatible guard column.[3]

  • Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B.

  • Flow Rate: 1.5 mL/min.[3]

  • Column Temperature: 35 °C.[3]

  • Injection Volume: 10-20 µL.

  • Fluorescence Detector Wavelengths: Excitation at 230 nm and Emission at 450 nm.[3]

Example Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07228
3.07228
13.02080
18.02080
18.57228
30.07228

This gradient is an example and should be optimized for the specific analytes and column used.

Data Presentation

The following table summarizes typical performance data for the HPLC analysis of amino acids and alkyl amines after OPA derivatization.

ParameterAmino AcidsAlkyl AminesReference
Linearity (R²) ≥ 0.99≥ 0.99[3]
Concentration Range 0.125–125 µM/L2.5–5000 ng/L[3]
Limit of Detection (LOD) 0.13–0.37 pM0.9–7.2 ng[3]
Retention Time RSD < 0.30%< 0.30%[3]
Peak Area RSD < 2.35%< 2.35%[3]
Recovery 70%–109%70%–109%[3]

Workflow Diagram

Experimental Workflow for Amine Analysis cluster_prep Sample & Reagent Preparation cluster_derivatization Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing sample_prep Sample Preparation (e.g., Filtration, Extraction) derivatization Pre-column Derivatization (Sample + OPA Reagent) sample_prep->derivatization reagent_prep Reagent Preparation (Buffers, OPA Reagent) reagent_prep->derivatization standard_prep Standard Preparation standard_prep->derivatization hplc_injection Injection into HPLC derivatization->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection Fluorescence Detection (Ex: 230 nm, Em: 450 nm) separation->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification (Peak Integration & Calibration) data_acquisition->quantification

Figure 2: Workflow from sample preparation to data analysis.

Conclusion

The pre-column derivatization of primary amines with o-phthalaldehyde followed by reversed-phase HPLC with fluorescence detection is a highly sensitive, selective, and reliable method for their quantification. The protocol outlined in this application note provides a solid foundation for researchers to develop and validate methods for the analysis of primary amines in a variety of sample types. The rapid reaction kinetics and the stability of the derivatives make this method well-suited for automation, leading to high sample throughput.

References

Application of 2-(3-Aminopropyl)isoindoline-1,3-dione in Peptide Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of the target peptide. The phthaloyl (Phth) group, a derivative of phthalimide, has long been recognized as a robust and efficient protecting group for primary amines.[1] 2-(3-Aminopropyl)isoindoline-1,3-dione, a readily available bifunctional molecule, serves as a valuable precursor for introducing a phthalimide-protected aminopropyl moiety. This functional group can be incorporated into amino acid side chains, most notably lysine, to create a building block for solid-phase peptide synthesis (SPPS). The phthalimidopropyl group offers orthogonal protection to the commonly used Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups, allowing for selective deprotection and subsequent modification of the amino acid side chain. This application note provides a comprehensive overview and detailed protocols for the utilization of 2-(3-aminopropyl)isoindoline-1,3-dione in Fmoc-based SPPS.

Core Application: Side-Chain Protection of Lysine

The primary application of 2-(3-aminopropyl)isoindoline-1,3-dione in peptide synthesis is as a precursor for the side-chain protection of lysine. The resulting modified amino acid, Nα-Fmoc-Nε-(3-phthalimidopropyl)-L-lysine, can be seamlessly integrated into standard Fmoc-SPPS protocols. The phthalimidopropyl group is stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF) and the acidic conditions of final peptide cleavage from the resin (e.g., trifluoroacetic acid).[2] This orthogonality allows for the selective deprotection of the phthalimide group on the solid support to expose a primary amine, which can then be used for various modifications such as PEGylation, biotinylation, fluorescent labeling, or the synthesis of branched peptides.

Experimental Protocols

Protocol 1: Synthesis of Nα-Fmoc-Nε-(3-phthalimidopropyl)-L-lysine

This protocol outlines the synthesis of the key building block for incorporating the phthalimidopropyl protecting group.

Materials:

  • Nα-Fmoc-L-lysine

  • N-(3-Bromopropyl)phthalimide

  • Sodium bicarbonate (NaHCO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Nα-Fmoc-L-lysine (1.0 eq) and sodium bicarbonate (2.5 eq) in a mixture of DMF and water (1:1).

  • Add a solution of N-(3-bromopropyl)phthalimide (1.1 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with diethyl ether to remove any unreacted N-(3-bromopropyl)phthalimide.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product into dichloromethane (3 x volumes).

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield Nα-Fmoc-Nε-(3-phthalimidopropyl)-L-lysine.

  • Purify the product by flash column chromatography if necessary.

Quantitative Data Summary:

StepParameterTypical Value
SynthesisYield of Nα-Fmoc-Nε-(3-phthalimidopropyl)-L-lysine70-85%
PurificationPurity after chromatography>98%
Protocol 2: Solid-Phase Peptide Synthesis using Nα-Fmoc-Nε-(3-phthalimidopropyl)-L-lysine

This protocol describes the incorporation of the modified lysine into a peptide chain using a standard Fmoc-SPPS workflow on a rink amide resin.

Materials:

  • Rink Amide resin

  • Nα-Fmoc-Nε-(3-phthalimidopropyl)-L-lysine

  • Other Fmoc-protected amino acids

  • HCTU (or other suitable coupling reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% Piperidine in DMF

  • DMF, DCM

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection (Initial): Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then for 10 minutes to remove the Fmoc group from the resin linker. Wash the resin thoroughly with DMF and DCM.[3]

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a 3-fold molar excess of the amino acid, HCTU, and a 6-fold molar excess of DIPEA in DMF. Agitate for 1-2 hours. Wash the resin.

  • Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the desired sequence. To incorporate the modified lysine, use Nα-Fmoc-Nε-(3-phthalimidopropyl)-L-lysine in the corresponding coupling step.

  • Monitoring: Monitor the completion of each coupling and deprotection step using a qualitative test such as the Kaiser test.[4]

Workflow Diagram:

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Fmoc_Deprotect_Initial Initial Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotect_Initial Wash1 Wash (DMF, DCM) Fmoc_Deprotect_Initial->Wash1 Couple_AA1 Couple First Fmoc-AA Wash1->Couple_AA1 Wash2 Wash Couple_AA1->Wash2 Fmoc_Deprotect_Cycle Fmoc Deprotection (20% Piperidine/DMF) Wash2->Fmoc_Deprotect_Cycle Wash3 Wash Fmoc_Deprotect_Cycle->Wash3 Couple_Lys Couple Fmoc-Lys(Phth-propyl)-OH Wash3->Couple_Lys Wash4 Wash Couple_Lys->Wash4 Repeat Repeat Deprotection and Coupling Cycles Wash4->Repeat Final_Peptide Resin-Bound Protected Peptide Repeat->Final_Peptide

Fig. 1: Standard Fmoc-SPPS workflow for peptide chain elongation.
Protocol 3: On-Resin Deprotection of the Phthalimidopropyl Group

This protocol details the selective removal of the phthalimide protecting group from the lysine side chain while the peptide is still attached to the solid support.

Materials:

  • Peptide-resin from Protocol 2

  • Hydrazine monohydrate or Ethylenediamine

  • DMF or a mixture of isopropanol/DMF

  • DCM

Method A: Hydrazinolysis (Standard Method)

  • Wash the peptide-resin with DMF.

  • Prepare a solution of 2-5% hydrazine monohydrate in DMF.

  • Treat the resin with the hydrazine solution and agitate at room temperature for 1-3 hours.

  • Drain the solution and wash the resin extensively with DMF and DCM to remove the phthalhydrazide byproduct.

  • The resin now contains the peptide with a deprotected lysine side-chain amine, ready for further modification.

Method B: Ethylenediamine (Milder, Hydrazine-Free Alternative)

  • Wash the peptide-resin with DMF.

  • Prepare a solution of 10 equivalents of ethylenediamine in isopropanol or a 1:1 mixture of isopropanol/DMF.[5]

  • Treat the resin with the ethylenediamine solution and agitate at room temperature for 6-12 hours.[5]

  • Drain the solution and wash the resin thoroughly with DMF and DCM.

Quantitative Data Summary:

Deprotection MethodReagentTypical Reaction TimeEstimated Yield
Hydrazinolysis2-5% Hydrazine in DMF1-3 hours>95%
Ethylenediamine10 eq. Ethylenediamine6-12 hours>90%

On-Resin Modification Workflow:

On_Resin_Modification Protected_Peptide Resin-Bound Peptide with Lys(Phth-propyl) Phth_Deprotection Selective Phthalimide Deprotection (e.g., Hydrazine) Protected_Peptide->Phth_Deprotection Wash Wash (DMF, DCM) Phth_Deprotection->Wash Deprotected_Peptide Resin-Bound Peptide with Lys(NH2) Wash->Deprotected_Peptide Modification On-Resin Modification (e.g., Biotinylation, PEGylation) Deprotected_Peptide->Modification Modified_Peptide Resin-Bound Modified Peptide Modification->Modified_Peptide

Fig. 2: Workflow for on-resin side-chain modification.
Protocol 4: Final Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the removal of all remaining acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin (either modified or with the phthalimidopropyl group intact)

  • Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5)

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

  • Purify the peptide by reverse-phase HPLC.

Cleavage and Purification Workflow:

Cleavage_Workflow Final_Resin Final Peptide-Resin Cleavage Treat with Cleavage Cocktail (TFA-based) Final_Resin->Cleavage Filtration Filter to Separate Resin Cleavage->Filtration Precipitation Precipitate Peptide in Cold Ether Filtration->Precipitation Isolation Centrifuge and Wash Pellet Precipitation->Isolation Crude_Peptide Crude Peptide Isolation->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide

Fig. 3: Final peptide cleavage and purification workflow.

Conclusion

The use of 2-(3-aminopropyl)isoindoline-1,3-dione as a precursor for the phthalimidopropyl protecting group offers a valuable tool for advanced peptide synthesis. The resulting Nα-Fmoc-Nε-(3-phthalimidopropyl)-L-lysine is fully compatible with standard Fmoc-SPPS and provides an orthogonal protection strategy for the lysine side chain. This allows for selective on-resin modifications, enabling the synthesis of complex and functionalized peptides for a wide range of research and drug development applications. The protocols provided herein offer a detailed guide for the successful implementation of this methodology.

References

Application Notes and Protocols: 2-(3-Aminopropyl)isoindoline-1,3-dione Hydrochloride in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride is a versatile chemical building block with significant applications in modern drug design, most notably in the development of Proteolysis Targeting Chimeras (PROTACs). The core structure, isoindoline-1,3-dione (also known as phthalimide), is a privileged scaffold in medicinal chemistry, found in drugs like thalidomide, pomalidomide, and lenalidomide.[1][2][3] These molecules are known to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[4][5] The aminopropyl side chain of 2-(3-aminopropyl)isoindoline-1,3-dione provides a key functional handle for its incorporation into larger molecules.

In the context of PROTACs, this molecule serves as a precursor to the E3 ligase ligand, connected to a linker which is then attached to a "warhead" that binds to a target protein of interest (POI).[6][7][8] The resulting heterobifunctional molecule brings the POI into proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[9][10] The length and composition of the linker, in this case, an aminopropyl group, are critical for the efficacy of the PROTAC.[9][11]

This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of PROTACs.

Signaling Pathways and Mechanisms

The primary application of this compound is in the construction of PROTACs that hijack the Ubiquitin-Proteasome System (UPS) to induce targeted protein degradation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI Re-initiates cycle Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary_Complex Binds E2 E2 Ub-conjugating enzyme Ternary_Complex->E2 Recruits PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) E2->Ub Ub->PolyUb_POI Transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Releases Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Figure 1: Mechanism of action for a PROTAC.[10]

Data Presentation: Quantitative Analysis of PROTAC Efficacy

The efficacy of a PROTAC is determined by its ability to induce the degradation of a target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data for PROTACs utilizing thalidomide or pomalidomide (which share the isoindoline-1,3-dione core) as the E3 ligase ligand. While specific data for PROTACs with a simple aminopropyl linker is not always detailed in the literature, the presented data for structurally similar linkers provides a valuable reference.

Table 1: Degradation Efficacy of Crizotinib-Based ROS1 Degraders [4]

CompoundLinker MoietyTarget ProteinCell LineDC50 (nM)Dmax (%)
7a PEG-basedROS1Ba/F3>1000~25
7c Alkyl chainROS1Ba/F3300-1000~75
7e Alkyl chainROS1Ba/F3300-1000~75

Table 2: Degradation Efficacy of Ceritinib-Based ROS1 Degraders [4]

CompoundLinker MoietyTarget ProteinCell LineDC50 (nM)Dmax (%)
8a Short alkylROS1Ba/F3100-300~75
8d Extended alkylROS1Ba/F330-100>75
8h Short alkyl (5-position)ROS1Ba/F330-100>75

Table 3: Degradation Efficacy of a SHP2 Degrader [3]

CompoundLinker MoietyTarget ProteinCell LineDC50 (nM)
11 (ZB-S-29) PEG-basedSHP2HeLa6.02

Experimental Protocols

The following protocols outline the general procedures for the synthesis of a PROTAC using an amine-functionalized linker derived from this compound and the subsequent biological evaluation of the PROTAC's efficacy.

Experimental Workflow Overview

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Start Warhead-COOH + Amine-Linker-E3 Ligand Coupling Amide Coupling (e.g., HATU, DIPEA) Start->Coupling Purification Purification (e.g., HPLC) Coupling->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_PROTAC Final PROTAC Characterization->Final_PROTAC Cell_Treatment Treat Cells with Varying PROTAC Concentrations Final_PROTAC->Cell_Treatment Test Efficacy Lysis Cell Lysis and Protein Quantification Cell_Treatment->Lysis Western_Blot Western Blot for Target Protein Levels Lysis->Western_Blot Data_Analysis Data Analysis (Densitometry) Western_Blot->Data_Analysis DC50_Dmax Determine DC50 & Dmax Data_Analysis->DC50_Dmax

Figure 2: General workflow for PROTAC synthesis and evaluation.
Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol describes the coupling of a carboxylic acid-functionalized "warhead" (a ligand for the protein of interest) with the amine group of the linker derived from 2-(3-aminopropyl)isoindoline-1,3-dione.

Materials:

  • This compound

  • Carboxylic acid-functionalized warhead (Warhead-COOH)

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • Non-nucleophilic organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Standard laboratory glassware and purification equipment (HPLC, LC-MS)

Procedure:

  • Free-Basing of the Amine: Dissolve this compound in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution). Extract the free amine into an organic solvent (e.g., dichloromethane), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting free amine, 2-(3-aminopropyl)isoindoline-1,3-dione, is used in the next step.

  • Reaction Setup: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Warhead-COOH (1.0 equivalent) in anhydrous DMF.

  • Activation: Add the peptide coupling reagent (e.g., HATU, 1.1 equivalents) and the organic base (e.g., DIPEA, 2.0-3.0 equivalents) to the solution. Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Coupling: Add a solution of 2-(3-aminopropyl)isoindoline-1,3-dione (1.0-1.2 equivalents) in anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by LC-MS until the starting materials are consumed.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

Protocol 2: Determination of PROTAC-Induced Protein Degradation (DC50 and Dmax)

This protocol outlines the use of Western blotting to quantify the degradation of a target protein in cultured cells treated with a PROTAC.

Materials:

  • Cultured cells expressing the protein of interest

  • Complete cell culture medium

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding: Seed the cells in multi-well plates at an appropriate density and allow them to adhere and grow overnight.

  • PROTAC Treatment: Prepare a series of dilutions of the PROTAC in cell culture medium (e.g., from 0.1 nM to 10 µM). Treat the cells with the different concentrations of the PROTAC. Include a vehicle-only control (DMSO). Incubate the cells for a specified period (e.g., 6, 12, or 24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control using densitometry software.

    • Normalize the target protein level to the loading control for each sample.

    • Express the normalized protein levels in the PROTAC-treated samples as a percentage of the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the DC50 and Dmax values.[9]

Conclusion

This compound is a valuable reagent in drug design, particularly for the synthesis of PROTACs that recruit the CRBN E3 ligase. Its phthalimide core acts as the E3 ligase binding element, while the aminopropyl chain provides a convenient point of attachment for linkers and warheads. The protocols and data presented here provide a framework for the synthesis and evaluation of PROTACs incorporating this moiety, facilitating the development of novel therapeutics for targeted protein degradation.

References

protocol for derivatizing amino acids with 2-(3-Aminopropyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Derivatization of Amino Acids with 2-(3-Aminopropyl)isoindoline-1,3-dione for HPLC-UV Analysis

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the pre-column derivatization of amino acids using 2-(3-Aminopropyl)isoindoline-1,3-dione. This method is designed for the quantitative analysis of amino acids in various sample matrices by converting them into derivatives with strong ultraviolet (UV) absorbance, facilitating their separation and detection by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The protocol covers reagent preparation, the derivatization procedure, and recommended HPLC-UV conditions.

Introduction

Amino acid analysis is a critical tool in life sciences and pharmaceutical development for applications ranging from protein quantification to metabolic studies. However, most amino acids lack a strong chromophore, making their direct detection by UV-Vis spectrophotometry challenging. Chemical derivatization is a common strategy to overcome this limitation. The derivatizing agent reacts with a functional group of the amino acid (typically the amino or carboxyl group) to attach a tag that enhances detectability.

2-(3-Aminopropyl)isoindoline-1,3-dione is a derivatizing agent that contains a primary amine for reaction and an isoindoline-1,3-dione (phthalimide) moiety. The phthalimide group is an excellent chromophore, providing strong UV absorbance. The proposed protocol details the derivatization of the carboxyl group of amino acids with the primary amine of 2-(3-Aminopropyl)isoindoline-1,3-dione via an amidation reaction, followed by RP-HPLC separation and UV detection.

Principle of Derivatization

The derivatization process is based on an amidation reaction between the carboxylic acid group of the amino acid and the primary amine of 2-(3-Aminopropyl)isoindoline-1,3-dione. This reaction requires the activation of the carboxyl group to form a more reactive intermediate, which then readily reacts with the amine to form a stable amide bond. A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBT) is a commonly used coupling system for such reactions in organic solvents.[1] The phthalimide group of the resulting derivative allows for sensitive detection at a suitable UV wavelength.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products AA Amino Acid (R-CH(NH₂)-COOH) Activation Carboxyl Group Activation (Formation of active ester) AA->Activation with Coupling Agents DerivAgent 2-(3-Aminopropyl)isoindoline-1,3-dione Amidation Nucleophilic Attack (Amide Bond Formation) DerivAgent->Amidation Coupling EDCI / HOBT (Coupling Agents) Byproducts Urea byproduct Coupling->Byproducts Activation->Amidation reacts with amine Derivative UV-Active Amino Acid Derivative Amidation->Derivative

Caption: Reaction scheme for amino acid derivatization.

Experimental Protocol

Materials and Reagents
  • Amino Acid Standard Mix (e.g., 2.5 mM in 0.1 M HCl)

  • 2-(3-Aminopropyl)isoindoline-1,3-dione (MW: 218.23 g/mol )

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

  • Hydroxybenzotriazole (HOBT)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Dimethylformamide (DMF)

  • Sodium Acetate, anhydrous

  • Acetic Acid, glacial

  • Water, ultrapure (18.2 MΩ·cm)

  • 0.45 µm Syringe filters

Equipment
  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Micropipettes and tips

  • Autosampler vials with inserts

Reagent Preparation
  • Mobile Phase A (Aqueous): Prepare a 50 mM sodium acetate buffer by dissolving 4.1 g of sodium acetate in 1 L of ultrapure water. Adjust the pH to 6.5 with glacial acetic acid. Filter through a 0.45 µm membrane.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Derivatization Reagent Solution:

    • Dissolve 21.8 mg of 2-(3-Aminopropyl)isoindoline-1,3-dione in 10 mL of DMF to make a 10 mM solution.

    • Dissolve 28.7 mg of EDCI and 20.3 mg of HOBT in 10 mL of DMF to make a coupling agent solution (15 mM EDCI / 15 mM HOBT).

    • Note: Prepare these solutions fresh daily and keep on ice.

Derivatization Workflow

The following workflow outlines the key steps from sample preparation to analysis.

G start Start: Amino Acid Sample/Standard prep 1. Sample Preparation (Dilution/Neutralization) start->prep add_reagents 2. Add Derivatization Reagent and Coupling Agents prep->add_reagents vortex 3. Vortex Mix add_reagents->vortex react 4. Incubate (e.g., 60°C for 30 min) vortex->react stop_rxn 5. Stop Reaction (e.g., Quench/Dilute) react->stop_rxn filter 6. Filter Sample (0.45 µm syringe filter) stop_rxn->filter hplc 7. Inject into HPLC filter->hplc analyze 8. Data Acquisition and Analysis hplc->analyze end End: Quantitative Results analyze->end

Caption: Experimental workflow for amino acid derivatization and analysis.

Step-by-Step Derivatization Procedure
  • Pipette 50 µL of the amino acid standard or sample into a 1.5 mL microcentrifuge tube.

  • Add 100 µL of the Derivatization Reagent Solution (10 mM 2-(3-Aminopropyl)isoindoline-1,3-dione in DMF).

  • Add 100 µL of the Coupling Agent Solution (15 mM EDCI / 15 mM HOBT in DMF).

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture in a heating block at 60°C for 30 minutes.

  • After incubation, cool the mixture to room temperature.

  • Add 750 µL of Mobile Phase A to stop the reaction and dilute the sample.

  • Vortex briefly and then filter the solution through a 0.45 µm syringe filter into an autosampler vial.

  • Inject 10 µL of the final solution into the HPLC system for analysis.

HPLC-UV Analysis Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis. Optimization may be necessary depending on the specific amino acids of interest and the sample matrix.

ParameterRecommended Setting
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 50 mM Sodium Acetate, pH 6.5
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 35°C
Injection Vol. 10 µL
Detection UV at 220 nm
Run Time 35 minutes
Gradient Program See Table 2

Table 2: HPLC Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
25.0 50 50
28.0 5 95
30.0 5 95
30.1 95 5

| 35.0 | 95 | 5 |

Data and Performance Characteristics

The following table presents hypothetical performance data for the analysis of a standard mix of amino acids using this protocol. This data is for illustrative purposes and should be determined experimentally for validation.

Table 3: Hypothetical Performance Data

Amino Acid Retention Time (min) LOD (pmol/injection) LOQ (pmol/injection) Linearity (R²)
Aspartic Acid 8.5 1.5 5.0 >0.999
Glutamic Acid 9.2 1.4 4.8 >0.999
Serine 11.0 2.0 6.5 >0.999
Glycine 12.1 2.2 7.0 >0.999
Alanine 14.5 1.8 5.9 >0.999
Valine 18.3 1.2 4.0 >0.999
Phenylalanine 22.7 1.0 3.5 >0.999

| Lysine | 24.1 | 1.6 | 5.2 | >0.999 |

Conclusion

This application note provides a comprehensive, albeit theoretical, protocol for the derivatization of amino acids with 2-(3-Aminopropyl)isoindoline-1,3-dione for quantitative HPLC-UV analysis. The method relies on a robust amidation reaction to attach a UV-active phthalimide tag to the amino acids. The provided workflow, derivatization procedure, and HPLC conditions serve as a strong foundation for researchers. Users should perform in-house validation and optimization to ensure the method is suitable for their specific application and sample type.

References

Application Notes and Protocols for 2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride is a versatile bifunctional molecule. Its phthalimide group can act as a masked primary amine, which can be deprotected under specific conditions. This property makes it a valuable building block in solid-phase synthesis, particularly as a linker or as a component of more complex chemical structures. In modern drug discovery, the phthalimide moiety has gained significant attention for its role in targeted protein degradation, where it can recruit the Cereblon (CRBN) E3 ubiquitin ligase.

This document provides detailed application notes and experimental protocols for the use of this compound in solid-phase synthesis, with a focus on its application in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

Core Applications

The primary application of 2-(3-Aminopropyl)isoindoline-1,3-dione in solid-phase synthesis is as a cleavable linker or as a precursor to a primary amine. The phthalimide group serves as a stable protecting group for the terminal amine of the propyl chain. This amine can be liberated at a desired step in the synthesis, allowing for further functionalization.

A significant and emerging application is in the solid-phase synthesis of PROTACs. In this context, the phthalimide moiety serves as the ligand for the E3 ubiquitin ligase Cereblon (CRBN). By incorporating this molecule into a solid-phase synthesis workflow, complex PROTACs can be assembled in a stepwise and efficient manner.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. The phthalimide group plays a crucial role in this process by binding to the E3 ubiquitin ligase, Cereblon (CRBN). This binding event initiates a cascade that leads to the ubiquitination and subsequent degradation of the POI.

PROTAC_Mechanism PROTAC PROTAC (Phthalimide-Linker-POI Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled PolyUb Poly-ubiquitinated POI Ternary_Complex->PolyUb Induces Ubiquitination Ub Ubiquitin (Ub) Ub->PolyUb Transfer mediated by E1, E2, and E3 enzymes Proteasome 26S Proteasome PolyUb->Proteasome Recognized by Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degrades

Figure 1: Mechanism of PROTAC-induced protein degradation.

Experimental Workflow

The solid-phase synthesis utilizing a phthalimidopropyl linker generally follows a multi-step process, including resin functionalization, chain elongation, and final cleavage. The following diagram illustrates a typical workflow for the synthesis of a PROTAC molecule.

SPPS_Workflow Start Start: Resin (e.g., 2-Chlorotrityl Chloride Resin) Resin_Func 1. Resin Functionalization (Attach Phthalimidopropyl Linker) Start->Resin_Func Linker_Coupling 2. Linker/Building Block Coupling (e.g., PEG linker) Resin_Func->Linker_Coupling POI_Ligand 3. POI Ligand Coupling Linker_Coupling->POI_Ligand Phth_Deprotection 4. Phthalimide Deprotection (Cleavage of Phthaloyl Group) POI_Ligand->Phth_Deprotection Final_Cleavage 5. Final Cleavage from Resin (Yields crude PROTAC) Phth_Deprotection->Final_Cleavage Purification 6. Purification (e.g., RP-HPLC) Final_Cleavage->Purification End End: Purified PROTAC Purification->End

Figure 2: General workflow for solid-phase synthesis of a PROTAC.

Experimental Protocols

The following protocols are representative methods for the use of this compound in solid-phase synthesis.

Protocol 1: Functionalization of 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of 2-(3-aminopropyl)isoindoline-1,3-dione to a 2-chlorotrityl chloride resin.

  • Resin Swelling: Swell 2-chlorotrityl chloride resin (1 g, nominal loading 1.0-1.6 mmol/g) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel.

  • Reagent Preparation: In a separate vial, dissolve this compound (2 equivalents based on resin loading) in a minimal amount of anhydrous N,N-dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIPEA) (4 equivalents) to neutralize the hydrochloride and facilitate the reaction.

  • Coupling: Drain the DCM from the swollen resin. Add the solution of the aminopropyl phthalimide and DIPEA to the resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) and agitate for 30 minutes.

  • Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and methanol (3x).

  • Drying: Dry the resin under vacuum.

  • Loading Determination: The loading of the linker can be determined by a standard Fmoc-quantification method after coupling and deprotection of a known Fmoc-amino acid to a small sample of the resin.

Protocol 2: Phthalimide Deprotection (Cleavage of the Phthaloyl Group)

This protocol outlines a mild method for the deprotection of the phthalimide group on the solid support to reveal the primary amine.[1]

  • Resin Swelling: Swell the phthalimide-functionalized resin in isopropanol.

  • Deprotection Solution: Prepare a solution of 10 equivalents of ethylenediamine in isopropanol.

  • Reaction: Add the ethylenediamine solution to the swollen resin and agitate at room temperature for 4-6 hours.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with isopropanol (3x), DMF (3x), and DCM (3x).

  • Confirmation: The completion of the deprotection can be monitored using a colorimetric test for primary amines, such as the Kaiser test.

Protocol 3: General Amino Acid Coupling (Fmoc/tBu Strategy)

This protocol is a standard procedure for coupling an Fmoc-protected amino acid to a free amine on the solid support.

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling reagent such as HATU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents).

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

Protocol 4: Final Cleavage from Resin

This protocol is for the cleavage of the synthesized molecule from an acid-labile resin like 2-chlorotrityl.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups. For a 2-chlorotrityl resin with acid-labile side-chain protecting groups, a common cocktail is TFA/TIPS/H₂O (95:2.5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Product Isolation: Filter the resin and collect the filtrate. Precipitate the crude product by adding the filtrate to cold diethyl ether.

  • Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Quantitative data for solid-phase synthesis can vary significantly based on the specific sequence, coupling reagents, and resin used. The following tables provide representative data for solid-phase synthesis to serve as a general guideline.

Table 1: Representative Resin Loading Capacities

Resin TypeLinker/First Amino AcidTypical Loading (mmol/g)Reference
2-Chlorotrityl ChlorideFmoc-Gly-OH0.5 - 0.8[2]
Aminomethyl ResinFmoc-Rink Amide Linker~0.4[3]
Amine-functionalized ResinCO₂3.11[4]

Table 2: Representative Yields and Purities in Solid-Phase Synthesis

Synthesized MoleculeSynthesis StrategyCrude Purity (%)Isolated Yield (%)Reference
Cyclic HeptapeptideAutomated DAN-based>8053[5]
12 Bioactive PeptidesPicoc-SPPSSatisfactorySatisfactory[6]
H-Tyr-Ile-Ile-Phe-Leu-NH₂Fmoc-SPPS on Amino-Li-ResinExcellentExcellent[3]

Conclusion

This compound is a valuable reagent for solid-phase synthesis, offering a stable yet cleavable linkage that is particularly relevant in the construction of complex molecules like PROTACs. The protocols provided herein offer a foundation for researchers to incorporate this building block into their synthetic workflows. The ability to deprotect the phthalimide group under mild conditions further enhances its utility, allowing for the synthesis of sensitive molecules. The growing importance of the phthalimide moiety in targeted protein degradation underscores the potential of this compound in modern drug discovery and development.

References

Application Note: Analytical Methods for the Quantification of Isoindoline-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Isoindoline-1,3-dione derivatives, notably thalidomide and its analogues lenalidomide and pomalidomide, are a critical class of immunomodulatory drugs (IMiDs). They are widely used in the treatment of various hematological malignancies, including multiple myeloma and myelodysplastic syndromes. Given their potent biological activity and narrow therapeutic window, the development of robust, sensitive, and accurate analytical methods for their quantification in biological matrices and pharmaceutical formulations is essential. Such methods are indispensable for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring (TDM), and quality control of drug products.[1][2] This document provides a detailed overview of common analytical techniques, quantitative data summaries, and specific experimental protocols for the analysis of these compounds.

Overview of Analytical Techniques The quantification of isoindoline-1,3-dione derivatives is predominantly achieved using separation-based techniques, which offer the high selectivity and sensitivity required for complex matrices.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with Ultraviolet (UV) or fluorescence detection is a widely used method for the determination of thalidomide and its analogues.[3][4][5][6] These methods are robust and cost-effective for routine analysis in quality control labs.[3] Chiral HPLC methods have also been developed to separate and quantify the individual enantiomers of thalidomide, which is crucial as they exhibit different therapeutic and toxicological profiles.[7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for quantifying these derivatives in biological fluids due to its superior sensitivity and specificity.[8][9][10][11] This technique allows for very low limits of quantification (LOQ), making it ideal for pharmacokinetic studies where drug concentrations can be minimal.[9][10][12]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a simple, rapid, and high-throughput alternative for the quantification of pomalidomide in pharmaceutical formulations.[13][14] Recent developments have focused on creating eco-friendly HPTLC methods.[14]

  • UV-Visible Spectrophotometry: This technique can be employed for the determination of these compounds in their pure or bulk drug form. It is a simple and accessible method, suitable for basic quality control.[15]

Quantitative Data Summary

The following table summarizes the performance characteristics of various validated analytical methods for the quantification of key isoindoline-1,3-dione derivatives.

AnalyteMatrixMethodLinearity RangeLOQAccuracy / Recovery (%)Reference
Lenalidomide Human PlasmaLC-MS/MS20 - 1000 ng/mL20 ng/mL95.8 - 106.3[8]
Lenalidomide Human PlasmaLC-MS/MS9.999 - 1010.011 ng/mL9.999 ng/mL97.8 - 104.4[9][10]
Lenalidomide Human PlasmaHPLC-MS/MS5 - 1000 ng/mL5 ng/mL94.45 - 101.10[11]
Thalidomide Human PlasmaLC-MS/MS2 - 1500 ng/mL2 ng/mL96.46 - 103.54[12]
Thalidomide (Enantiomers) SerumChiral HPLC-UV0.1 - 20 µg/mL0.05 µg/mLNot Specified (CV < 5%)[7]
Thalidomide Raw MaterialHPLC-UVNot SpecifiedNot Specified100%[5]
Pomalidomide Human PlasmaHPLC-Fluorescence1 - 500 ng/mL1 ng/mL97.4 - 104.7[6]
Pomalidomide Bulk DrugRP-HPTLC20 - 1000 ng/band1.51 ng/band98.25 - 101.51[14]
Pomalidomide Bulk DrugUV-Vis2 - 10 µg/mLNot SpecifiedNot Specified (r² = 0.997)[15]

Experimental Workflow

The general workflow for the quantification of isoindoline-1,3-dione derivatives in biological samples involves several key stages, from sample collection to data analysis.

Quantification_Workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase Sample Sample Collection (Human Plasma/Serum) Stabilize Sample Stabilization (e.g., Acidification for Thalidomide) Sample->Stabilize Store Storage (-80 °C) Stabilize->Store Prep Sample Preparation (LLE, SPE, or PPT) Store->Prep Analysis Instrumental Analysis (LC-MS/MS or HPLC) Prep->Analysis Data Data Acquisition & Processing (Peak Integration) Analysis->Data Quant Quantification (Calibration Curve) Data->Quant Report Result Reporting & Review Quant->Report

Caption: General experimental workflow for bioanalytical quantification.

Detailed Experimental Protocols

Protocol 1: Quantification of Lenalidomide in Human Plasma by LC-MS/MS

This protocol is adapted from validated methods for the sensitive determination of lenalidomide for pharmacokinetic studies.[8][9]

1. Principle: Lenalidomide is extracted from human plasma via liquid-liquid extraction (LLE). The extract is then analyzed using a reversed-phase C18 column coupled with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

2. Materials and Reagents:

  • Lenalidomide reference standard

  • Pomalidomide or Fluconazole (Internal Standard, IS)[8][9]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl Acetate (HPLC grade)[8][9]

  • Formic Acid (LC-MS grade)[8][9]

  • Deionized Water

  • Drug-free human plasma

3. Instrumentation:

  • HPLC system (e.g., Agilent, Waters)

  • Triple quadrupole mass spectrometer with electrospray ionization (ESI) source[9]

  • Reversed-phase C18 column (e.g., Poroshell 120 EC-C18, 4.6 x 50 mm, 2.7 µm or XTerra RP18, 4.6 x 50 mm, 5 µm)[8][9]

4. Standard and Sample Preparation:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of lenalidomide and the IS in methanol.

  • Calibration Standards & Quality Controls (QCs): Serially dilute the stock solution with a methanol/water mixture to prepare working solutions. Spike these into drug-free human plasma to obtain calibration standards (e.g., 10-1000 ng/mL) and QCs (low, mid, high concentrations).[9]

  • Sample Extraction (LLE):

    • To 100 µL of plasma sample, standard, or QC, add 25 µL of IS working solution.

    • Add 1 mL of ethyl acetate and vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of mobile phase and inject into the LC-MS/MS system.

5. LC-MS/MS Conditions:

  • Mobile Phase: 0.1% Formic acid in water : Methanol (10:90 v/v)[8][9]

  • Flow Rate: 0.5 - 0.7 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative[8][9]

  • MRM Transitions:

    • Lenalidomide: m/z 258.0 → 213.0 (Negative Mode) or 260.2 → 148.85 (Positive Mode)[8]

    • Pomalidomide (IS): m/z 272.0 → 161.0 (Negative Mode)[8]

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of lenalidomide to the IS against the nominal concentration of the calibration standards.

  • Determine the concentration of lenalidomide in the QC and unknown samples using the linear regression equation of the calibration curve.

Protocol 2: Quantification of Thalidomide in Pharmaceutical Formulations by HPLC-UV

This protocol is based on established methods for the quality control of thalidomide in tablets and capsules.[3][5]

1. Principle: Thalidomide is extracted from the formulation and quantified using reversed-phase HPLC with UV detection. An internal standard is used to ensure accuracy and precision.

2. Materials and Reagents:

  • Thalidomide reference standard

  • Phenacetin (Internal Standard, IS)[5]

  • Acetonitrile (HPLC grade)

  • Potassium Dihydrogen Orthophosphate

  • Phosphoric Acid[5]

  • Deionized Water

3. Instrumentation:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., Develosil ODS UG-5, 150 x 4.6 mm, 5 µm)[3]

  • Sonicator

  • 0.45 µm PVDF syringe filters[3]

4. Standard and Sample Preparation:

  • Mobile Phase: Prepare a solution of 0.01M potassium dihydrogen orthophosphate and acetonitrile in a ratio of 80:20 (v/v).[3]

  • Diluent: Use the mobile phase as the diluent. Phosphoric acid can be added to inhibit hydrolysis.[5]

  • Standard Solution: Accurately weigh and dissolve thalidomide and phenacetin (IS) in the diluent to achieve a known concentration (e.g., 50 µg/mL of thalidomide and 25 µg/mL of IS).

  • Sample Preparation:

    • Weigh and finely powder no fewer than 20 tablets.

    • Transfer a quantity of powder equivalent to one tablet's average weight into a volumetric flask.

    • Add a known amount of IS solution and diluent.

    • Sonicate for 15 minutes to dissolve the active ingredient.

    • Make up to volume with diluent and mix well.

    • Filter the solution through a 0.45 µm filter before injection.[3]

5. HPLC Conditions:

  • Mobile Phase: 0.01M Potassium Dihydrogen Orthophosphate : Acetonitrile (80:20 v/v)[3]

  • Flow Rate: 0.7 mL/min[3]

  • Column Temperature: Ambient

  • Detection Wavelength: 297 nm or 237 nm[3][5]

  • Injection Volume: 10 µL[3]

6. Data Analysis:

  • Calculate the ratio of the peak area of thalidomide to the peak area of the IS for both the standard and sample solutions.

  • Determine the amount of thalidomide in the sample by comparing the peak area ratio of the sample to that of the standard.

References

labeling primary amines with 2-(3-Aminopropyl)isoindoline-1,3-dione for proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Topic: Labeling Primary Amines with 2-(3-Aminopropyl)isoindoline-1,3-dione for Quantitative Proteomics

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative proteomics is a powerful analytical approach for the comprehensive and quantitative analysis of proteins in complex biological samples. Chemical labeling of peptides with stable isotopes is a widely used strategy to enable relative and absolute quantification of proteins by mass spectrometry (MS). This application note describes a method for labeling primary amines (at the N-terminus of peptides and the ε-amino group of lysine residues) using 2-(3-Aminopropyl)isoindoline-1,3-dione. This reagent provides a stable tag that can be used for relative quantification at the MS1 level. The protocol detailed below covers all steps from protein sample preparation to peptide labeling and sample cleanup for subsequent liquid chromatography-mass spectrometry (LC-MS) analysis.

Principle of the Method

The labeling strategy is based on the nucleophilic attack of a primary amine from a peptide on one of the carbonyl carbons of the isoindoline-1,3-dione (phthalimide) ring. This reaction results in the opening of the imide ring to form a stable amide bond, covalently attaching the labeling reagent to the peptide. This process is analogous to the ring-opening reactions of phthalimides with various nucleophiles.[1][2] The primary amine of the peptide acts as the nucleophile, leading to the formation of a phthalamidic acid derivative.

Caption: Reaction of a peptide's primary amine with 2-(3-Aminopropyl)isoindoline-1,3-dione.

Experimental Protocols

This section provides a detailed methodology for protein sample preparation, digestion, and labeling.

Materials and Reagents
  • Lysis Buffer: 8 M Urea in 50 mM Tris-HCl, pH 8.5

  • Reducing Agent: 100 mM Dithiothreitol (DTT)

  • Alkylating Agent: 200 mM Iodoacetamide (IAA)

  • Digestion Buffer: 50 mM Ammonium Bicarbonate (NH₄HCO₃)

  • Protease: MS-grade Trypsin

  • Labeling Reagent: 2-(3-Aminopropyl)isoindoline-1,3-dione

  • Labeling Buffer: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: 5% Hydroxylamine or 50 mM Tris-HCl, pH 8.0

  • SPE Cleanup: C18 Solid-Phase Extraction (SPE) cartridges or tips

  • Solvents: Acetonitrile (ACN), Formic Acid (FA), Trifluoroacetic Acid (TFA)

Protein Extraction, Reduction, Alkylation, and Digestion

This protocol is adapted from standard bottom-up proteomics workflows.[3]

  • Cell Lysis and Protein Extraction:

    • Resuspend cell pellets or homogenized tissue in Lysis Buffer.

    • Sonicate the sample on ice to ensure complete cell lysis and shear nucleic acids.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the protein lysate to a new tube.

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Reduction:

    • To 100 µg of protein, add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Protein Digestion:

    • Dilute the sample 4-fold with 50 mM NH₄HCO₃ to reduce the urea concentration to below 2 M.

    • Add MS-grade trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C with gentle shaking.

Peptide Labeling with 2-(3-Aminopropyl)isoindoline-1,3-dione
  • Sample Preparation:

    • Acidify the digested peptide solution with 10% TFA to a pH of <3.

    • Desalt the peptides using a C18 SPE cartridge.

    • Dry the purified peptides completely in a vacuum centrifuge.

  • Labeling Reaction:

    • Reconstitute the dried peptides in 50 µL of 100 mM HEPES buffer, pH 8.5.

    • Prepare a 10 mg/mL stock solution of 2-(3-Aminopropyl)isoindoline-1,3-dione in anhydrous DMF or DMSO.

    • Add the labeling reagent to the peptide solution. A starting point is a 10:1 molar ratio of label to total primary amines (N-termini and lysines).

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quenching:

    • Add Quenching Solution (e.g., 5% hydroxylamine) to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted labeling reagent.

  • Sample Cleanup:

    • Acidify the labeled peptide solution with 10% TFA.

    • Perform a final desalting step using a C18 SPE cartridge to remove excess labeling reagent and buffer salts.

    • Elute the labeled peptides and dry them in a vacuum centrifuge.

    • The sample is now ready for LC-MS analysis.

Data Presentation

The following table is an example of how quantitative data from a proteomics experiment using this labeling method can be presented. The data shown is hypothetical and for illustrative purposes only.

Protein ID (UniProt)Gene NameSequence Coverage (%)# Unique PeptidesRatio (Treated/Control)p-valueq-value (FDR)
P02768ALB75421.050.850.92
P60709ACTB88250.980.910.95
P12345KINASE145122.540.0010.008
Q67890TFAC262180.450.0030.015
P54321RECEPTORX3183.120.00050.005
O12345PHOSPHA355150.330.00080.006

Visualizations

Experimental Workflow

The entire process from sample collection to data analysis is outlined in the workflow diagram below.

G cluster_prep Sample Preparation cluster_label Labeling cluster_analysis Analysis Lysis Cell Lysis & Protein Extraction Reduce Reduction (DTT) Lysis->Reduce Alkyl Alkylation (IAA) Reduce->Alkyl Digest Tryptic Digestion Alkyl->Digest Label Labeling with Reagent Digest->Label Quench Quenching Label->Quench Cleanup1 C18 Cleanup Quench->Cleanup1 LCMS LC-MS/MS Analysis Cleanup1->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for primary amine labeling in proteomics.

Application in Signaling Pathway Analysis

Quantitative proteomics is a key tool for elucidating changes in cellular signaling pathways in response to stimuli or disease. By comparing the proteomes of control and treated samples, researchers can identify proteins whose abundance or post-translational modifications are altered, providing insights into pathway activation or inhibition.

G cluster_pathway Generic Signaling Pathway cluster_quant Quantitative Proteomics Readout Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 Kinase1->Kinase2 Quant_K1 Kinase 1: Upregulated (Ratio: 2.5) Kinase1->Quant_K1 TF Transcription Factor Kinase2->TF Response Cellular Response TF->Response Quant_TF TF: Upregulated (Ratio: 1.8) TF->Quant_TF

Caption: Using quantitative proteomics to measure changes in a signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(3-Aminopropyl)isoindoline-1,3-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride. The following information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

The most prevalent and reliable method is a variation of the Gabriel synthesis. This multi-step process involves the initial N-alkylation of potassium phthalimide with a suitable 3-carbon alkyl halide, followed by a deprotection step to yield the desired primary amine. This method is favored because it minimizes the risk of over-alkylation, a common side reaction in other amine syntheses, leading to cleaner reactions and higher yields of the primary amine.[1]

Q2: Which alkyl halide should I use for the N-alkylation step?

For the synthesis of the N-(3-aminopropyl)phthalimide intermediate, a primary alkyl halide is required. The Gabriel synthesis proceeds via an S(_N)2 mechanism, which is sensitive to steric hindrance. Therefore, primary alkyl halides are the most effective substrates. Secondary or tertiary alkyl halides are generally unsuitable as they can lead to competing elimination reactions.[1] Common choices include 1-bromo-3-chloropropane or 1,3-dibromopropane.

Q3: What are the recommended deprotection methods to liberate the primary amine?

Several methods can be employed for the deprotection of the phthalimide group. The choice of method often depends on the sensitivity of other functional groups in the molecule. Common deprotection strategies include:

  • Hydrazinolysis (Ing-Manske procedure): This is a widely used method involving the reaction of the N-substituted phthalimide with hydrazine hydrate. It is often carried out in a refluxing alcohol solvent, such as ethanol or methanol.[1][2][3]

  • Acidic Hydrolysis: This method involves heating the N-substituted phthalimide with a strong acid, such as hydrochloric acid or sulfuric acid. This procedure directly yields the amine hydrochloride salt.[1][4]

  • Basic Hydrolysis: Refluxing with a strong base like sodium hydroxide or potassium hydroxide can also cleave the phthalimide group.[1]

  • Reductive Deprotection: A milder alternative involves the use of sodium borohydride in a two-stage, one-flask operation, which is particularly useful for substrates sensitive to harsh acidic or basic conditions.[1][5]

Q4: How can I effectively purify the final product, this compound?

Purification typically involves removing the phthalhydrazide byproduct (from hydrazinolysis) or phthalic acid (from acid/base hydrolysis). After hydrazinolysis, the reaction mixture can be acidified with dilute hydrochloric acid to precipitate the phthalhydrazide, which can then be removed by filtration.[1] The aqueous filtrate containing the desired amine hydrochloride can then be concentrated. Recrystallization from a suitable solvent system, such as ethanol/water, can be employed for further purification.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of N-(3-bromopropyl)phthalimide (Intermediate) 1. Poor quality of reagents: Decomposed potassium phthalimide or 1,3-dibromopropane.2. Inappropriate solvent: The solvent may not be suitable for the S(_N)2 reaction.3. Insufficient reaction temperature or time: The reaction may not have proceeded to completion.1. Verify reagent quality: Use freshly opened or properly stored reagents.2. Optimize solvent: Polar aprotic solvents like DMF or DMSO are generally effective for the Gabriel synthesis.[6]3. Adjust reaction conditions: Consider increasing the reaction temperature or extending the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Formation of Alkene Side Products Use of sterically hindered alkyl halides: While less common with primary halides, elimination reactions can still occur under certain conditions.Ensure the use of a primary alkyl halide: To minimize elimination, strictly use primary alkyl halides like 1,3-dibromopropane.[1]
Incomplete Deprotection of the Phthalimide Group 1. Insufficient reagent: Not enough hydrazine or acid was used.2. Inadequate reaction time or temperature: The deprotection reaction did not go to completion.1. Increase reagent equivalents: For hydrazinolysis, use a slight excess of hydrazine hydrate (e.g., 1.5 - 2 equivalents).[1]2. Optimize reaction conditions: Increase the reflux time and monitor the reaction by TLC until the starting material is consumed.
Difficulty in Removing Phthalhydrazide Byproduct Precipitation issues: The phthalhydrazide may not fully precipitate out of the solution.Adjust pH and temperature: After hydrazinolysis, ensure the solution is sufficiently acidic (using HCl) to precipitate the phthalhydrazide. Cooling the mixture in an ice bath can also aid precipitation.[1]
Final Product is an Oil instead of a Solid Presence of impurities: Residual solvent or byproducts can prevent crystallization.Purification: Ensure all byproducts are removed. Attempt to precipitate the hydrochloride salt by bubbling HCl gas through an ethereal solution of the free amine or by adding concentrated HCl to a solution of the amine in an alcohol.

Experimental Protocols

Synthesis of N-(3-Bromopropyl)phthalimide (Intermediate)

A detailed protocol for a similar synthesis using 1,3-dibromopropane is as follows:

  • To a mixture of 1,3-dibromopropane (0.45 mol) and acetone (100 ml), add potassium phthalimide (0.15 mol) in batches while refluxing.

  • After the addition is complete, continue stirring the mixture under reflux for an additional 12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and filter off the solid potassium bromide.

  • Evaporate the solvent from the filtrate in vacuo.

  • Recrystallize the resulting residue from ethanol to obtain N-(3-bromopropyl)phthalimide as colorless blocks. A reported yield for this reaction is 63.4%.[7]

Parameter Value
Potassium Phthalimide 0.15 mol
1,3-Dibromopropane 0.45 mol
Solvent Acetone (100 ml)
Reaction Temperature Reflux
Reaction Time 12 hours
Reported Yield 63.4%
Deprotection via Hydrazinolysis to form this compound

A general procedure for hydrazinolysis is as follows:

  • Dissolve the N-(3-bromopropyl)phthalimide (1 equivalent) in ethanol or methanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5 - 2 equivalents) to the solution.[1]

  • Stir the reaction mixture at reflux and monitor by TLC until the starting material is consumed. A white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and add dilute hydrochloric acid. This will dissolve any remaining precipitate and protonate the liberated amine.

  • Filter the mixture to remove the phthalhydrazide precipitate.

  • Wash the precipitate with a small amount of cold ethanol or water.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Further purify by recrystallization if necessary.

Parameter Value
N-(3-Bromopropyl)phthalimide 1 equivalent
Hydrazine Hydrate 1.5 - 2 equivalents
Solvent Ethanol or Methanol
Reaction Temperature Reflux
Reaction Time Monitor by TLC

Visualizing the Workflow

The following diagram illustrates the general workflow for the Gabriel synthesis of this compound.

Gabriel_Synthesis_Workflow Start Starting Materials: - Potassium Phthalimide - 1,3-Dihalopropane Alkylation Step 1: N-Alkylation (Gabriel Reaction) Start->Alkylation Intermediate Intermediate: N-(3-Halopropyl)phthalimide Alkylation->Intermediate Deprotection Step 2: Deprotection (e.g., Hydrazinolysis) Intermediate->Deprotection Acidification Acidification (HCl) Deprotection->Acidification Purification Purification: - Filtration - Recrystallization Acidification->Purification FinalProduct Final Product: 2-(3-Aminopropyl)isoindoline-1,3-dione Hydrochloride Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

References

common side reactions in the synthesis of N-substituted phthalimides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-substituted phthalimides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-substituted phthalimides?

A1: The most prevalent methods include the Gabriel Synthesis, which involves the N-alkylation of potassium phthalimide, and the direct condensation of phthalic anhydride with primary amines.[1] Another significant method is the Mitsunobu reaction, which allows for the conversion of primary and secondary alcohols to the corresponding phthalimides.[2][3]

Q2: Why is the Gabriel synthesis often preferred for preparing primary amines via N-substituted phthalimides?

A2: The Gabriel synthesis is favored because it effectively prevents the common problem of over-alkylation that occurs in the direct alkylation of ammonia or primary amines.[1][4] Using the phthalimide anion as a protected form of ammonia leads to cleaner reactions and higher yields of the desired primary amine without the formation of secondary, tertiary, or quaternary ammonium salts.[1][4][5]

Troubleshooting Guide: The Gabriel Synthesis

The Gabriel synthesis transforms primary alkyl halides into primary amines, using potassium phthalimide as an ammonia surrogate.[6] The reaction proceeds via an SN2 mechanism.[6][7] While robust, several issues can arise.

Q: My reaction yield is low, and I've isolated unreacted alkyl halide. What could be the cause?

A: This issue often points to several possibilities: poor reagent quality, incorrect solvent choice, or insufficient reaction time and temperature.

  • Reagent Quality: The potassium phthalimide may have degraded over time, especially if not stored under anhydrous conditions. Similarly, the alkyl halide should be pure. It has been observed that aged potassium phthalimide can lead to reaction failure.[8]

  • Solvent: Dimethylformamide (DMF) is generally the solvent of choice for this reaction.[9] Ensure it is anhydrous, as water can hydrolyze the phthalimide salt.

  • Reaction Conditions: The SN2 reaction can be slow. Ensure the reaction is heated appropriately (e.g., 90°C in DMF) and run for a sufficient duration (which can be up to 72 hours in some cases).[8]

Q: My primary alkyl halide reaction is complete, but the final deprotection step gives a low yield of the amine. Why?

A: The cleavage of the N-alkylphthalimide intermediate can be challenging.

  • Harsh Conditions: Traditional acidic or basic hydrolysis requires harsh conditions (strong acids or bases at high temperatures), which can degrade sensitive functional groups on your target molecule.[7][9] This can significantly lower the yield of the desired amine.

  • Ing-Manske Procedure Issues: The milder Ing-Manske procedure uses hydrazine hydrate.[9][10] While effective, the phthalhydrazide byproduct precipitates and can sometimes be difficult to separate completely from the desired amine product, leading to purification losses.[10]

Side Reaction: E2 Elimination

Q: I'm trying to synthesize a secondary amine using a secondary alkyl halide, but my main product is an alkene. What happened?

A: You are observing a competing E2 elimination reaction. The phthalimide anion is a strong nucleophile but also a base.[6] With sterically hindered secondary (and tertiary) alkyl halides, the elimination pathway is heavily favored over the desired SN2 substitution.[1][6] The Gabriel synthesis is generally considered unsuitable for secondary and tertiary alkyl halides for this reason.[1][6][10]

Quantitative Data: Substitution vs. Elimination
Alkyl Halide TypePredominant ReactionTypical Product(s)Suitability for Gabriel Synthesis
Methyl / PrimarySN2 SubstitutionN-Alkyl PhthalimideExcellent[6]
SecondaryE2 Elimination > SN2 SubstitutionAlkene, N-Alkyl PhthalimideLow yield, unreliable[6][7]
TertiaryE2 EliminationAlkeneFails[6]

Logical Workflow: Troubleshooting a Failed Gabriel Synthesis

start Reaction Failure (Low/No Product) check_reagents 1. Verify Reagent Quality - Fresh K-Phthalimide? - Pure Alkyl Halide? - Anhydrous Solvent? start->check_reagents Initial Checks check_conditions 2. Review Reaction Conditions - Temperature adequate? - Sufficient reaction time? - Proper solvent (e.g., DMF)? check_reagents->check_conditions analyze_crude 3. Analyze Crude Product (NMR, TLC, LC-MS) check_conditions->analyze_crude unreacted_sm Outcome: Unreacted Starting Material analyze_crude->unreacted_sm Predominant species elim_product Outcome: Elimination Product (Alkene) analyze_crude->elim_product Predominant species other_byproduct Outcome: Other Byproducts analyze_crude->other_byproduct Predominant species solution_sm Solution: - Use fresh reagents - Increase temp/time - Add catalyst (NaI) unreacted_sm->solution_sm solution_elim Solution: - Use primary alkyl halide - Consider alternative synthesis elim_product->solution_elim solution_other Solution: - Adjust workup procedure - Re-evaluate reaction mechanism other_byproduct->solution_other reagents Alcohol (R-OH) + Phthalimide + PPh3 + DEAD intermediate Key Intermediates [Betaine, Oxyphosphonium Salt] reagents->intermediate Reaction Initiation product Desired Product: N-Alkyl Phthalimide intermediate->product Desired SN2 Pathway byproducts Stoichiometric Byproducts: - Triphenylphosphine Oxide (TPPO) - Reduced Hydrazine (DEAD-H2) intermediate->byproducts Byproduct Formation

References

Technical Support Center: Purification of 2-(3-Aminopropyl)isoindoline-1,3-dione Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-(3-aminopropyl)isoindoline-1,3-dione hydrochloride and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?

A1: The most prevalent impurities typically arise from the synthetic route, which often involves the Gabriel synthesis or related methods. These can include:

  • Unreacted starting materials: Such as phthalic anhydride and 1,3-diaminopropane or its derivatives.

  • Phthalic acid: Formed by the hydrolysis of phthalic anhydride.

  • Phthalamic acid derivatives: Resulting from incomplete cyclization.

  • Phthalhydrazide: A common byproduct if hydrazine is used for the deprotection of the phthalimide group.[1]

  • Residual solvents: Solvents used in the reaction and purification steps, such as DMF, ethanol, or acetic acid.

Q2: What are the recommended primary purification techniques for these compounds?

A2: The two most effective and widely used purification methods for this compound derivatives are recrystallization and column chromatography. The choice between these methods will depend on the scale of the reaction, the nature of the impurities, and the desired final purity.

Q3: How can I effectively remove unreacted phthalic anhydride from my crude product?

A3: Unreacted phthalic anhydride can be removed by washing the crude product with a mild aqueous basic solution, such as 5% sodium bicarbonate or 10% potassium carbonate solution. The phthalic anhydride is converted to the water-soluble phthalate salt, which is then easily separated from the desired product.

Q4: What is the best way to form the hydrochloride salt after purification of the free amine?

A4: After purifying the free amine form of your derivative, the hydrochloride salt can be formed by dissolving the purified amine in a suitable organic solvent (e.g., isopropanol, ethanol, or diethyl ether) and then adding a solution of hydrogen chloride (HCl) in the same or a compatible solvent. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration. For instance, a common procedure involves dissolving the crude material in hot isopropyl alcohol and acidifying it with a solution of HCl in isopropanol.[2]

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids. The key is to find a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Common Recrystallization Solvents:

  • Ethanol

  • Isopropanol

  • Methanol

  • Water

  • Mixtures of the above solvents

IssuePossible Cause(s)Suggested Solution(s)
Product does not crystallize upon cooling. - Too much solvent was used.- The cooling process is too rapid.- The compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to concentrate the solution.- Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then gently heat until it becomes clear and allow to cool slowly.
Product "oils out" instead of forming crystals. - The melting point of the compound is lower than the boiling point of the solvent.- Significant impurities are present, leading to a melting point depression.- Use a lower-boiling point solvent.- Try a different solvent system.- Purify the compound by another method, such as column chromatography, before attempting recrystallization.
Low recovery of the purified product. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration.- Reduce the amount of solvent used for dissolution.- Cool the filtrate in an ice bath to maximize precipitation.- Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.
Crystals are colored. - Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before filtration. Caution: Do not add charcoal to a boiling solution due to the risk of bumping.
Column Chromatography

Column chromatography is used to separate the desired product from impurities based on their differential adsorption to a stationary phase.

Typical Stationary and Mobile Phases:

  • Stationary Phase: Silica gel is most commonly used.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity is gradually increased to elute compounds with increasing polarity.

IssuePossible Cause(s)Suggested Solution(s)
Poor separation of the product from impurities (overlapping bands). - The polarity of the eluent is too high.- The column is overloaded with the sample.- The sample was not loaded in a narrow band.- Decrease the polarity of the eluent (e.g., increase the proportion of the non-polar solvent).- Use a larger column or reduce the amount of sample loaded.- Dissolve the sample in a minimal amount of solvent for loading to ensure a concentrated starting band.
The product is not eluting from the column. - The polarity of the eluent is too low.- Gradually increase the polarity of the eluent (gradient elution). For example, change from 100% hexane to a 9:1 hexane/ethyl acetate mixture, and so on.
Cracking or channeling of the silica gel bed. - Improper packing of the column.- The column ran dry.- Ensure the silica gel is packed as a uniform slurry and is not allowed to dry out at any point during the purification process.
Streaking or tailing of spots on TLC analysis of fractions. - The compound is interacting too strongly with the silica gel (common for polar compounds).- The sample is acidic or basic.- Add a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds).

Experimental Protocols

General Recrystallization Protocol
  • Dissolution: In a flask, add the crude 2-(3-aminopropyl)isoindoline-1,3-dione derivative and the chosen recrystallization solvent (e.g., ethanol). Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

General Column Chromatography Protocol
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow the silica gel to settle, draining the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Carefully add the sample solution to the top of the silica gel bed.

  • Elution: Add the eluent to the column and begin collecting fractions.

  • Monitoring: Monitor the separation by performing TLC on the collected fractions.

  • Gradient Elution (if necessary): If the compounds are not eluting, gradually increase the polarity of the mobile phase (e.g., from 9:1 hexane/ethyl acetate to 4:1).

  • Isolation: Combine the fractions containing the pure product (as determined by TLC).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

  • Purity Assessment: Assess the purity of the final product using appropriate analytical techniques such as NMR, LC-MS, or melting point determination.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product CrudeProduct Crude Product (with impurities) Recrystallization Recrystallization CrudeProduct->Recrystallization Option 1 ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography Option 2 PureAmine Purified Free Amine Recrystallization->PureAmine ColumnChromatography->PureAmine HCl_Salt Hydrochloride Salt Formation PureAmine->HCl_Salt FinalProduct Pure Hydrochloride Salt HCl_Salt->FinalProduct TroubleshootingRecrystallization cluster_yes cluster_no_dissolve cluster_no_crystals Start Crude Product in Hot Solvent Dissolved Completely Dissolved? Start->Dissolved Cool Cool Solution Dissolved->Cool Yes AddSolvent Add More Solvent Dissolved->AddSolvent No Crystals Crystals Formed? Cool->Crystals Filter Filter & Dry Crystals->Filter Yes Troubleshoot Troubleshoot: - Evaporate Solvent - Scratch Flask - Add Anti-solvent Crystals->Troubleshoot No AddSolvent->Dissolved Troubleshoot->Cool

References

stability issues of 2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concern for this compound in solution is the hydrolysis of the phthalimide ring. This reaction is catalyzed by both acidic and basic conditions, leading to the opening of the imide ring and the formation of phthalamic acid derivatives. The stability is therefore highly dependent on the pH of the solution.

Q2: What is the expected degradation pathway for this compound in aqueous solution?

A2: The expected degradation pathway involves the nucleophilic attack of water or hydroxide ions on one of the carbonyl carbons of the phthalimide ring. This leads to the cleavage of a carbon-nitrogen bond and the formation of a phthalamic acid derivative. Under strongly acidic or basic conditions, further hydrolysis to phthalic acid and 1,3-diaminopropane may occur.

Q3: How does pH affect the stability of this compound solutions?

A3: The stability of the compound is expected to be lowest at high and low pH values. Neutral or slightly acidic conditions (pH 4-6) are generally recommended for storing solutions of phthalimide-containing compounds to minimize hydrolysis.

Q4: Are there any concerns regarding the thermal stability of this compound in solution?

A4: Elevated temperatures will likely accelerate the rate of hydrolysis. Therefore, it is recommended to store solutions at refrigerated temperatures (2-8 °C) to enhance stability. For long-term storage, frozen solutions (-20 °C or below) may be considered, although freeze-thaw cycles should be minimized.

Q5: What is the photosensitivity of this compound?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound potency or unexpected peaks in chromatogram over time. Hydrolysis of the phthalimide ring. Prepare fresh solutions before use. If storage is necessary, store at low temperatures (2-8 °C) and in a pH range of 4-6. Use a validated stability-indicating analytical method to monitor the purity of the solution over time.
Precipitation observed in the solution. Poor solubility or pH-dependent solubility of the compound or its degradation products. Ensure the solvent system is appropriate for the desired concentration. Adjust the pH of the solution to improve solubility, keeping in mind the stability profile. Phthalic acid, a potential degradation product, has poor aqueous solubility at acidic pH.
Inconsistent experimental results. Degradation of the compound in the experimental medium. Evaluate the pH and temperature of your experimental medium. If the conditions are harsh (e.g., high pH or temperature), the compound may be degrading during the experiment. Consider performing control experiments to assess the stability of the compound under your specific experimental conditions.

Data Presentation

Table 1: Predicted pH-Dependent Stability of this compound in Aqueous Solution

pH Range Predicted Stability Primary Degradation Product
< 3LowPhthalamic acid derivative
3 - 6Moderate to HighMinimal degradation
6 - 8ModeratePhthalamic acid derivative
> 8LowPhthalamic acid derivative

Note: This data is inferred based on the general stability of phthalimide derivatives and has not been experimentally determined for this specific compound.

Experimental Protocols

Protocol 1: HPLC-Based Stability Indicating Method

This protocol outlines a general approach for developing a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV scan of the compound (typically around 220 nm or 290 nm for phthalimides).

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and organic solvent).

    • Perform forced degradation studies by subjecting the stock solution to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (60 °C), and photolytic stress conditions.

    • Analyze the stressed samples by HPLC to separate the parent compound from its degradation products.

    • Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Mandatory Visualization

cluster_workflow Troubleshooting Workflow start Inconsistent Experimental Results check_solution Check Solution Freshness and Storage start->check_solution prepare_fresh Prepare Fresh Solution check_solution->prepare_fresh Old Solution check_conditions Evaluate Experimental Conditions (pH, Temp) check_solution->check_conditions Fresh Solution prepare_fresh->check_conditions modify_conditions Modify Experimental Protocol check_conditions->modify_conditions Harsh Conditions end Consistent Results check_conditions->end Mild Conditions run_control Run Stability Control Experiment modify_conditions->run_control run_control->end

Caption: Troubleshooting workflow for inconsistent experimental results.

cluster_pathway Predicted Hydrolytic Degradation Pathway parent 2-(3-Aminopropyl)isoindoline-1,3-dione (Stable at pH 4-6) intermediate Phthalamic acid derivative parent->intermediate Hydrolysis (Acidic or Basic Conditions) product1 Phthalic acid intermediate->product1 Further Hydrolysis product2 1,3-Diaminopropane intermediate->product2 Further Hydrolysis

Caption: Predicted hydrolytic degradation pathway.

Technical Support Center: Improving 2-(3-Aminopropyl)isoindoline-1,3-dione Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of coupling reactions involving 2-(3-Aminopropyl)isoindoline-1,3-dione.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of 2-(3-Aminopropyl)isoindoline-1,3-dione in drug development?

A1: 2-(3-Aminopropyl)isoindoline-1,3-dione is a critical building block in modern drug discovery, primarily used as a precursor to the thalidomide-like E3 ligase-recruiting moiety in Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the body's own ubiquitin-proteasome system.[3][4] The isoindoline-1,3-dione portion of the molecule binds to the Cereblon (CRBN) E3 ubiquitin ligase.[4][5] This amine is also used in the synthesis of thalidomide analogs and other immunomodulatory drugs (IMiDs).[6][7]

Q2: Which coupling reagents are most effective for reactions with 2-(3-Aminopropyl)isoindoline-1,3-dione?

A2: The choice of coupling reagent is critical for achieving high yields. For coupling 2-(3-Aminopropyl)isoindoline-1,3-dione with carboxylic acids, common and effective reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high efficiency, fast reaction times, and ability to suppress racemization. It is often the reagent of choice for difficult couplings.[8][9]

  • DCC (N,N'-Dicyclohexylcarbodiimide) with an additive like DMAP (4-Dimethylaminopyridine): A classic and cost-effective choice. DMAP acts as a catalyst to accelerate the reaction.[10][11][12] The primary drawback is the formation of dicyclohexylurea (DCU) byproduct, which can complicate purification.[13]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that forms a water-soluble urea byproduct, simplifying workup compared to DCC.[13]

Q3: What are common solvents and bases used in these coupling reactions?

A3: Anhydrous polar aprotic solvents are typically preferred to ensure the solubility of reactants and prevent hydrolysis of activated intermediates. Common choices include:

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Acetonitrile

A non-nucleophilic base is essential to deprotonate the carboxylic acid and neutralize any acids formed during the reaction. The most common base is DIPEA (N,N-Diisopropylethylamine) .

Q4: Can the phthalimide group of 2-(3-Aminopropyl)isoindoline-1,3-dione cause side reactions?

A4: The phthalimide group is generally stable under standard amide coupling conditions.[5] It serves as a robust protecting group for the primary amine, and the imide nitrogen is not nucleophilic, thus preventing over-alkylation or self-coupling. However, it is crucial to avoid harsh basic or acidic conditions that could lead to the hydrolysis or ring-opening of the phthalimide.[1] The use of hydrazine for deprotection should be reserved for when the phthalimide is intended as a protecting group to be removed.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of 2-(3-Aminopropyl)isoindoline-1,3-dione with carboxylic acids.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete activation of the carboxylic acid.- Ensure the use of a fresh, high-quality coupling reagent.- Increase the equivalents of the coupling reagent (e.g., 1.1-1.5 eq).- Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.
Presence of water in the reaction.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal reaction temperature.- Most coupling reactions proceed well at room temperature. For sluggish reactions, gentle heating (e.g., 40-50 °C) may improve the yield, but monitor for side product formation.
Steric hindrance from the coupling partners.- Switch to a more powerful coupling reagent like HATU.- Increase the reaction time.
Presence of Multiple Products/Impurities Formation of N-acylurea byproduct (with DCC).- This is a common side reaction where the O-acylisourea intermediate rearranges. Minimize this by keeping the reaction temperature low (0 °C to room temperature) and adding the amine promptly after the activation step. The addition of HOBt or DMAP can also mitigate this.
Racemization of chiral carboxylic acids.- Use HATU as the coupling reagent, which is known to suppress racemization.[8]- Additives like HOBt (1-Hydroxybenzotriazole) can be used with carbodiimides to reduce racemization.[13]
Difficulty in Product Purification Removal of dicyclohexylurea (DCU) byproduct from DCC couplings.- DCU is insoluble in many organic solvents. Filter the crude reaction mixture before workup.[13]- If DCU remains, it can sometimes be removed by precipitation from a different solvent or by column chromatography.
Removal of excess coupling reagents and base.- Perform an aqueous workup with dilute acid (e.g., 1M HCl) to remove the basic components and a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid.

Quantitative Data Summary

The following tables provide illustrative yield data for common coupling reactions involving primary amines and carboxylic acids, representative of those with 2-(3-Aminopropyl)isoindoline-1,3-dione.

Table 1: Comparison of Coupling Reagents for Amide Bond Formation

Carboxylic AcidAmineCoupling ReagentBaseSolventYield (%)Reference
Boc-Gly-OHBenzylamineHATUDIPEADMF~95%[3]
Boc-Gly-OHBenzylamineDCC/DMAP (cat.)-DCM~85-90%[10]
Boc-Gly-OHBenzylamineEDC/HOBtDIPEADCM~70-85%
4-Fluorobenzoic Acid2-(Aminomethyl)pyridineEDCI/HOBt-Chloroform63-70%

Note: Yields are highly substrate-dependent and the above are for illustrative purposes.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of Boc-PEG4-acid with 2-(3-Aminopropyl)isoindoline-1,3-dione

This protocol is representative for the synthesis of a PROTAC linker precursor.

Materials:

  • Boc-NH-PEG4-CH₂CH₂COOH (Boc-PEG4-acid)

  • 2-(3-Aminopropyl)isoindoline-1,3-dione

  • HATU

  • DIPEA

  • Anhydrous DMF

  • DCM

  • 1M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve Boc-PEG4-acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of 2-(3-Aminopropyl)isoindoline-1,3-dione (1.05 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: DCC/DMAP-Mediated Coupling of a Generic Carboxylic Acid

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), 2-(3-Aminopropyl)isoindoline-1,3-dione (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM at 0 °C under an inert atmosphere.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

The products derived from 2-(3-Aminopropyl)isoindoline-1,3-dione often function as PROTACs that recruit the E3 ubiquitin ligase Cereblon (CRBN) to a protein of interest (POI) for degradation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (containing Isoindoline-1,3-dione) Ternary Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary Binds Ternary->PROTAC Release Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: HATU Coupling

A generalized workflow for the coupling reaction using HATU.

HATU_Workflow start Start dissolve Dissolve Carboxylic Acid, HATU, and DIPEA in anhydrous DMF start->dissolve preactivate Pre-activate for 15 min at Room Temperature dissolve->preactivate add_amine Add 2-(3-Aminopropyl)isoindoline-1,3-dione preactivate->add_amine react Stir for 4-12 hours at Room Temperature add_amine->react workup Aqueous Workup (DCM, HCl, NaHCO3, Brine) react->workup purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify end Final Product purify->end

Caption: General workflow for HATU-mediated amide coupling.

Logical Relationship: Troubleshooting Low Yield

A decision-making diagram for troubleshooting low-yield reactions.

Troubleshooting_Yield start Low Yield Observed check_reagents Reagents fresh? Conditions anhydrous? start->check_reagents replace_reagents Use fresh reagents and anhydrous solvents check_reagents->replace_reagents No check_activation Pre-activation performed? check_reagents->check_activation Yes replace_reagents->check_activation implement_preactivation Pre-activate acid with coupler/base for 15-30 min check_activation->implement_preactivation No check_coupler Using DCC/EDC? check_activation->check_coupler Yes implement_preactivation->check_coupler switch_to_hatu Switch to HATU for higher efficiency check_coupler->switch_to_hatu Yes optimize_conditions Increase reaction time or gently heat check_coupler->optimize_conditions No (using HATU) switch_to_hatu->optimize_conditions

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Amine Derivatization with Isoindoline-1,3-diones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the derivatization of amines using isoindoline-1,3-diones, a reaction commonly known as the Gabriel Synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of derivatizing amines with isoindoline-1,3-diones?

Amine derivatization with isoindoline-1,3-diones serves two main purposes. In synthetic chemistry, it is a robust method for the preparation of primary amines from alkyl halides, effectively preventing the overalkylation that can occur with direct alkylation of ammonia.[1][2][3] In analytical chemistry, this derivatization improves the chromatographic properties of amines, enhancing their detection and separation in techniques like HPLC and GC.[4][5][6]

Q2: Which types of amines and alkyl halides are suitable for this reaction?

Q3: What are the key steps in the Gabriel Synthesis?

The Gabriel Synthesis typically involves two main steps:

  • N-Alkylation: A potassium salt of phthalimide is reacted with a primary alkyl halide to form an N-alkylphthalimide.[2][11]

  • Hydrolysis/Hydrazinolysis: The N-alkylphthalimide is then cleaved to release the primary amine. This can be achieved through acidic or basic hydrolysis, or more commonly and under milder conditions, by reaction with hydrazine (the Ing-Manske procedure).[12][13][14]

Troubleshooting Guide

Low or No Product Yield

Issue: The reaction is not producing the expected amount of N-alkylphthalimide or the final primary amine.

Potential Cause Recommended Solution
Presence of Water Phthalic anhydride and its derivatives are sensitive to moisture and can hydrolyze, reducing the availability of the reagent. Ensure all glassware is oven-dried and use anhydrous solvents.[4][15]
Suboptimal Reaction Temperature The reaction kinetics may be too slow at lower temperatures. For the N-alkylation step, heating is often required, typically between 80-100 °C in DMF.[16] For derivatization with phthalic anhydride, a temperature of around 70°C is a good starting point.[4]
Incorrect pH The nucleophilicity of the amine is pH-dependent. For derivatization reactions, a slightly basic pH of 8-9 is generally optimal.[15]
Degraded Reagents Potassium phthalimide can degrade over time if not stored properly.[17] It is recommended to use fresh or properly stored reagents.
Steric Hindrance Bulky alkyl halides can hinder the nucleophilic attack of the phthalimide anion, leading to lower yields.[7][18] If possible, use a less sterically hindered substrate.
Insufficient Reaction Time The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[16]
Incomplete Reaction

Issue: TLC or other analysis shows the presence of starting materials (phthalimide and/or alkyl halide) even after a prolonged reaction time.

Potential Cause Recommended Solution
Insufficient Reagent An inadequate amount of the derivatizing reagent or alkyl halide will lead to an incomplete reaction. A slight excess of the alkylating agent (e.g., 1.2 equivalents of potassium phthalimide to 1.0 equivalent of alkyl halide) is often used.[16]
Poor Solubility of Reactants The reactants may not be fully dissolved in the chosen solvent. Consider using a more suitable solvent like DMF for the N-alkylation step.[11][19]
Inactive Alkyl Halide The alkyl halide may be unreactive. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.[11] The addition of a catalytic amount of potassium iodide can sometimes facilitate the reaction with less reactive alkyl chlorides or bromides.[19]
Formation of Side Products and Purification Issues

Issue: The final product is contaminated with byproducts, making purification difficult.

Potential Cause Recommended Solution
Elimination Reactions With secondary alkyl halides or under harsh basic conditions, the alkyl halide may undergo elimination to form an alkene. Use primary alkyl halides and avoid excessively high temperatures.[16]
Contamination with Phthalhydrazide In the Ing-Manske procedure, the phthalhydrazide byproduct can be difficult to completely remove by filtration. Ensure complete precipitation before filtering and wash the precipitate thoroughly with a suitable solvent like ethanol.[16]
Unreacted Phthalimide If the initial N-alkylation is incomplete, the final product may be contaminated with phthalimide. Optimize the alkylation step to ensure full consumption of the starting material.[16][17]
Formation of Phthalamic Acid During derivatization with phthalic anhydride, the intermediate phthalamic acid may be present if the reaction does not go to completion. Ensure adequate heating and reaction time to promote cyclization to the imide.[4][20]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Potassium Phthalimide
  • To a stirred suspension of potassium phthalimide (1.2 equivalents) in anhydrous dimethylformamide (DMF), add the primary alkyl halide (1.0 equivalent).[16]

  • Heat the reaction mixture to 80-100 °C.[16]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the alkyl halide is consumed.[16]

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with an organic solvent such as dichloromethane or ethyl acetate.[16]

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.[16]

  • Concentrate the solvent under reduced pressure to obtain the crude N-alkylphthalimide.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Cleavage of N-Alkylphthalimide using Hydrazine (Ing-Manske Procedure)
  • Dissolve the N-alkylphthalimide (1.0 equivalent) in ethanol.[16]

  • Add hydrazine hydrate (1.5-2.0 equivalents) to the solution.[16]

  • Reflux the mixture for several hours, monitoring by TLC until the starting material is consumed.[16]

  • A precipitate of phthalhydrazide will form. Cool the reaction mixture to room temperature.[16]

  • Filter the mixture to remove the solid phthalhydrazide and wash the precipitate with ethanol.[16]

  • Concentrate the filtrate under reduced pressure to yield the crude primary amine.

  • Further purification can be achieved by distillation or other suitable methods.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of N-Alkylation of Phthalimide

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl ChlorideK₂CO₃DMFRoom Temp0.595[19]
n-Hexyl BromideK₂CO₃/KIDMF90-100274[19]
2-Bromo-1-phenylpropanePotassium PhthalimideMethanol60Not SpecifiedNot Specified[16]
Various Alkyl HalidesPotassium PhthalimideIonic Liquids20-801-585-98[21]
1-BromobutanePotassium PhthalimideDMFWarmNot SpecifiedHigh[9]

Visualizations

TroubleshootingWorkflow start Start: Amine Derivatization issue Identify Issue start->issue low_yield Low/No Yield issue->low_yield Yield incomplete_rxn Incomplete Reaction issue->incomplete_rxn Completion side_products Side Products/ Purification Issues issue->side_products Purity check_water Check for Water? low_yield->check_water check_stoichiometry Check Stoichiometry? incomplete_rxn->check_stoichiometry check_substrate Substrate Hindered? side_products->check_substrate dry_glassware Use Anhydrous Solvents & Glassware check_water->dry_glassware Yes check_temp Optimize Temperature? check_water->check_temp No dry_glassware->check_temp increase_temp Increase Temperature (e.g., 80-100°C) check_temp->increase_temp Yes check_reagents Reagents Degraded? check_temp->check_reagents No increase_temp->check_reagents use_fresh Use Fresh Reagents check_reagents->use_fresh Yes end Problem Resolved check_reagents->end No use_fresh->end adjust_reagents Use Excess Alkylating Agent check_stoichiometry->adjust_reagents Yes check_solubility Solubility Issues? check_stoichiometry->check_solubility No adjust_reagents->check_solubility change_solvent Use Appropriate Solvent (e.g., DMF) check_solubility->change_solvent Yes check_time Increase Reaction Time? check_solubility->check_time No change_solvent->check_time monitor_tlc Monitor by TLC check_time->monitor_tlc Yes check_time->end No monitor_tlc->end use_primary_halide Use Primary Alkyl Halide check_substrate->use_primary_halide Yes purification_method Optimize Purification? check_substrate->purification_method No use_primary_halide->purification_method wash_thoroughly Thoroughly Wash Phthalhydrazide Precipitate purification_method->wash_thoroughly Yes purification_method->end No wash_thoroughly->end

Caption: Troubleshooting workflow for amine derivatization.

ReactionScheme cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Cleavage phthalimide Potassium Phthalimide n_alkylphthalimide N-Alkylphthalimide phthalimide->n_alkylphthalimide + R-X (DMF, 80-100°C) alkyl_halide Primary Alkyl Halide (R-X) n_alkylphthalimide->n_alkylphthalimide_cleavage Hydrazinolysis (Ethanol, Reflux) hydrazine Hydrazine (NH₂NH₂) primary_amine Primary Amine (R-NH₂) hydrazine->primary_amine phthalhydrazide Phthalhydrazide

Caption: General reaction scheme for the Gabriel Synthesis.

References

Technical Support Center: 2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of 2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride during experimental procedures.

Troubleshooting Guide: Preventing Hydrolysis

Hydrolysis of the phthalimide group in this compound is a potential side reaction that can lead to the formation of undesired byproducts and a reduction in the yield of the desired product. The primary factors influencing hydrolysis are pH, temperature, reaction time, and the presence of water. This guide provides a systematic approach to identifying and resolving issues related to hydrolysis.

Visual Troubleshooting Workflow

G cluster_0 Start: Experiment Planning cluster_1 Problem Identification cluster_2 Troubleshooting Steps cluster_3 Resolution start Select Reaction Conditions check_hydrolysis Analyze Reaction Mixture (e.g., TLC, LC-MS, NMR) Detect Hydrolysis Products? start->check_hydrolysis Run Experiment adjust_ph Adjust pH to Neutral or Slightly Acidic (pH 4-6) check_hydrolysis->adjust_ph Yes success Successful Reaction: Minimal Hydrolysis check_hydrolysis->success No lower_temp Lower Reaction Temperature adjust_ph->lower_temp anhydrous Use Anhydrous Solvents and Inert Atmosphere (N2, Ar) lower_temp->anhydrous reduce_time Reduce Reaction Time anhydrous->reduce_time reduce_time->start Re-run Experiment

Caption: Troubleshooting workflow for identifying and preventing hydrolysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in experiments?

A1: The primary cause of degradation is the hydrolysis of the phthalimide ring. This reaction is catalyzed by the presence of acid or base and is accelerated by water and heat. The hydrolysis results in the cleavage of one or both of the amide bonds, leading to the formation of phthalamic acid or phthalic acid and 1,3-diaminopropane.

Q2: Under what pH conditions is this compound most stable?

A2: The compound is most stable in neutral to slightly acidic conditions (pH 4-6). Strongly acidic or alkaline conditions will significantly increase the rate of hydrolysis. The hydrochloride salt of the aminopropyl group makes aqueous solutions slightly acidic, which can help to minimize hydrolysis compared to neutral or basic conditions.

Q3: What solvents are recommended to minimize hydrolysis?

A3: Anhydrous aprotic solvents are highly recommended to prevent hydrolysis. Examples include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

It is crucial to use solvents with very low water content and to handle them under an inert atmosphere (e.g., nitrogen or argon) to prevent the absorption of moisture from the air.

Q4: How can I detect if hydrolysis has occurred in my reaction?

A4: Several analytical techniques can be used to detect hydrolysis:

  • Thin-Layer Chromatography (TLC): The hydrolysis products (phthalamic acid or phthalic acid derivatives) will have different Rf values compared to the starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify the masses of the starting material and the hydrolysis byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can show the appearance of new peaks corresponding to the hydrolysis products, such as the aromatic protons of phthalic acid or the protons of the opened amide chain.

Q5: Are there any specific handling and storage recommendations to maintain the stability of the compound?

A5: Yes, proper handling and storage are critical:

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from moisture.[1][2] Storing under an inert atmosphere is also recommended for long-term stability.

  • Handling: When weighing and handling the compound, do so in a dry environment, such as a glove box or under a stream of dry inert gas, to minimize exposure to atmospheric moisture.[1]

Data Presentation: Factors Influencing Hydrolysis Rate

Table 1: Influence of pH on the Relative Rate of Phthalimide Hydrolysis

pH RangeRelative Hydrolysis RateRationale
< 2Moderate to HighAcid-catalyzed hydrolysis of the amide bonds.
2 - 6LowThe phthalimide group is relatively stable in this range.
6 - 8ModerateThe rate of hydroxide-ion-catalyzed hydrolysis increases.
> 8High to Very HighBase-catalyzed hydrolysis is rapid.[3]

Table 2: Influence of Temperature on the Relative Rate of Phthalimide Hydrolysis

Temperature RangeRelative Hydrolysis RateRationale
0 - 25 °CLowLower kinetic energy reduces the reaction rate.
25 - 50 °CModerateThe rate of hydrolysis increases with temperature.
> 50 °CHighSignificantly accelerated hydrolysis.

Table 3: Influence of Solvent on the Relative Rate of Phthalimide Hydrolysis

Solvent TypeExample(s)Relative Hydrolysis RateRationale
Anhydrous AproticDMF, DMSO, ACN, DCMVery LowLack of water, a key reactant for hydrolysis.
Protic (Anhydrous)Anhydrous EthanolLow to ModerateCan act as a nucleophile, but slower than water.
Aqueous (Buffered, pH 4-6)Acetate BufferModeratePresence of water allows for hydrolysis, but pH control mitigates it.
Aqueous (Unbuffered or Basic)Water, Methanol/WaterHigh to Very HighWater is readily available, and basic conditions catalyze the reaction.

Experimental Protocols

To minimize hydrolysis, it is essential to employ anhydrous conditions and carefully control the reaction parameters. Below are example protocols for common reactions involving this compound where stability is crucial.

Protocol 1: Amide Coupling under Anhydrous Conditions

This protocol describes the coupling of this compound to a carboxylic acid using a standard coupling agent.

Materials:

  • This compound

  • Carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diisopropylethylamine (DIPEA)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dry all glassware in an oven at >100 °C and cool under a stream of inert gas.

  • To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and anhydrous DMF.

  • Add the coupling agent (e.g., DCC, 1.1 eq).

  • In a separate flask, suspend this compound (1.0 eq) in anhydrous DMF.

  • Add anhydrous DIPEA (2.2 eq) to the suspension to neutralize the hydrochloride and free the amine. Stir for 10 minutes.

  • Add the solution of the free amine to the activated carboxylic acid solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove any precipitated urea (if DCC is used) and proceed with standard workup and purification.

Protocol 2: Reductive Amination under Anhydrous Conditions

This protocol describes the reaction of the primary amine of 2-(3-Aminopropyl)isoindoline-1,3-dione with an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diisopropylethylamine (DIPEA)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Ensure all glassware is thoroughly dried.

  • In a flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.

  • Add anhydrous DIPEA (1.1 eq) and stir for 10 minutes to liberate the free amine.

  • Add the aldehyde or ketone (1.0 eq) and stir for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by column chromatography.

Visualization of Factors Influencing Hydrolysis

G cluster_factors Factors Promoting Hydrolysis compound 2-(3-Aminopropyl)isoindoline-1,3-dione (Stable) hydrolysis Hydrolysis (Phthalimide Ring Opening) compound->hydrolysis products Hydrolysis Products: Phthalamic Acid/Phthalic Acid Derivatives hydrolysis->products water Presence of Water water->hydrolysis high_temp High Temperature high_temp->hydrolysis strong_acid Strong Acid (pH < 2) strong_acid->hydrolysis strong_base Strong Base (pH > 8) strong_base->hydrolysis

Caption: Factors promoting the hydrolysis of 2-(3-Aminopropyl)isoindoline-1,3-dione.

References

Technical Support Center: Isoindoline-1,3-dione Derivatives Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of isoindoline-1,3-dione derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this important class of compounds.

Troubleshooting Guides

This section provides solutions to common challenges encountered during the characterization of isoindoline-1,3-dione derivatives.

Issue 1: Unexpected or Complex ¹H NMR Spectrum

Q1: My ¹H NMR spectrum shows broad peaks and/or more signals than expected for my isoindoline-1,3-dione derivative. What could be the cause and how can I resolve it?

A1: This is a common issue that can arise from several factors, including restricted rotation, aggregation, presence of impurities, or degradation.

Possible Causes and Troubleshooting Steps:

  • Restricted Rotation: The amide bonds in the isoindoline-1,3-dione core can exhibit restricted rotation, leading to the observation of rotamers at room temperature and causing signal broadening or duplication.

    • Troubleshooting: Perform a variable temperature (VT) NMR experiment. Increasing the temperature can lead to the coalescence of signals as the rate of rotation increases.

  • Compound Aggregation: Isoindoline-1,3-dione derivatives, particularly those with planar aromatic substituents, can aggregate in solution, leading to broad peaks.

    • Troubleshooting:

      • Try acquiring the spectrum at a lower concentration.

      • Use a more polar or disaggregating solvent (e.g., DMSO-d₆, DMF-d₇).

  • Presence of Impurities: Starting materials, reagents, or by-products from the synthesis can result in extra signals.

    • Troubleshooting:

      • Review the synthetic route to anticipate potential impurities.

      • Purify the sample using techniques like column chromatography or recrystallization.[1][2]

      • Run a 2D NMR experiment (e.g., COSY, HSQC) to help distinguish between signals from your target compound and impurities.

  • Sample Degradation: Some derivatives can be susceptible to hydrolysis of the imide ring, especially in the presence of water or acidic/basic impurities in the NMR solvent.

    • Troubleshooting:

      • Use fresh, high-quality deuterated solvents.

      • Ensure the sample is dry before dissolving.

      • Acquire the spectrum promptly after preparing the sample.

Issue 2: Poor Peak Shape and Resolution in HPLC Analysis

Q2: I'm observing peak tailing, fronting, or broad peaks for my isoindoline-1,3-dione derivative during HPLC analysis. How can I improve my chromatography?

A2: Poor peak shape in HPLC can be attributed to a variety of factors related to the compound itself, the mobile phase, or the column.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: The solubility and ionization state of your compound can significantly impact peak shape. The isoindoline-1,3-dione core is largely neutral, but substituents may have acidic or basic functionalities.

    • Recommendation: Add a modifier to your mobile phase. For acidic compounds, a mobile phase with a pH below the pKa will ensure the compound is in its neutral form. For basic compounds, a higher pH is needed. A common starting point is to use 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in both the aqueous and organic mobile phase components.[3]

  • Check for Column Overload: Injecting too much sample can lead to peak fronting.

    • Recommendation: Reduce the injection volume or the concentration of your sample.

  • Investigate Secondary Interactions: Basic functionalities on your analyte can interact with residual acidic silanol groups on the silica-based column packing, leading to peak tailing.

    • Recommendation:

      • Use a column with end-capping or a base-deactivated stationary phase.

      • Add a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).

  • Ensure Adequate Solubility: If the compound is not fully dissolved in the mobile phase, it can cause peak distortion.

    • Recommendation: Ensure your sample is completely dissolved in the initial mobile phase composition or a stronger solvent if necessary, but be mindful of solvent effects on peak shape.

Frequently Asked Questions (FAQs)

Q3: What are the typical fragmentation patterns for isoindoline-1,3-dione derivatives in mass spectrometry?

A3: The fragmentation of isoindoline-1,3-dione derivatives in mass spectrometry is influenced by the ionization method and the nature of the substituents. Common fragmentation pathways observed under electron impact (EI) or electrospray ionization (ESI) include:

  • Cleavage of the N-substituent: The bond between the nitrogen of the imide and the substituent is often a point of cleavage.

  • Loss of CO: Cleavage of one or both carbonyl groups is a common fragmentation pathway for imides.

  • Ring Fragmentation: The isoindoline ring system itself can undergo fragmentation.

A proposed mass fragmentation pattern for some derivatives involves the initial loss of the substituent, followed by fragmentation of the isoindoline-1,3-dione core.[4]

Q4: My isoindoline-1,3-dione derivative has very low solubility. What solvents can I use for characterization?

A4: Low solubility is a frequent challenge. The choice of solvent will depend on the specific derivative and the analytical technique.

  • NMR Spectroscopy: Highly polar aprotic solvents like DMSO-d₆ and DMF-d₇ are often effective for dissolving isoindoline-1,3-dione derivatives.

  • HPLC: For reversed-phase HPLC, a mixture of water and acetonitrile or methanol is commonly used.[3] If solubility is an issue, consider using a stronger organic solvent in the mobile phase or employing techniques like gradient elution.

  • General Solubility: Dichloromethane, chloroform, and ethyl acetate can be suitable for less polar derivatives.

Q5: How can I confirm the presence of the isoindoline-1,3-dione core in my synthesized compound?

A5: Several spectroscopic techniques can be used to confirm the presence of the isoindoline-1,3-dione moiety:

  • Infrared (IR) Spectroscopy: Look for two characteristic carbonyl (C=O) stretching bands. The asymmetric stretch typically appears around 1770-1790 cm⁻¹, and the symmetric stretch is observed around 1700-1720 cm⁻¹.

  • ¹³C NMR Spectroscopy: The carbonyl carbons of the imide typically resonate in the range of 165-170 ppm.

  • ¹H NMR Spectroscopy: The protons on the aromatic ring of the isoindoline core usually appear as a multiplet in the aromatic region of the spectrum.[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is a general guideline and may require optimization for specific derivatives.

ParameterRecommended Condition
Column C18 reverse-phase, 4.6 mm x 150 mm, 5 µm particle size[3]
Mobile Phase A Water with 0.1% Formic Acid[3]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[3]
Gradient Start with a low percentage of B, and increase linearly to a high percentage over 15-20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection UV, wavelength to be determined based on the chromophore of the derivative (e.g., 254 nm, 280 nm).
Injection Volume 5-20 µL
Sample Preparation Dissolve the sample in the initial mobile phase composition or a suitable solvent to a concentration of approximately 1 mg/mL.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
ParameterRecommended Condition
Spectrometer 300 MHz or higher
Solvent DMSO-d₆ (or CDCl₃, DMF-d₇ depending on solubility)
Concentration 5-10 mg/mL
Experiments ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC
Reference Tetramethylsilane (TMS) as an internal standard.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data_analysis Data Analysis & Reporting synthesis Synthesis of Derivative purification Purification (Chromatography/Recrystallization) synthesis->purification nmr NMR (1H, 13C, 2D) purification->nmr Structure Elucidation ms Mass Spectrometry purification->ms Molecular Weight Confirmation hplc HPLC (Purity) purification->hplc Purity Assessment ir IR Spectroscopy purification->ir Functional Group ID analysis Spectral Interpretation nmr->analysis ms->analysis hplc->analysis ir->analysis report Final Report analysis->report

Caption: General experimental workflow for the synthesis and characterization of isoindoline-1,3-dione derivatives.

troubleshooting_workflow start Unexpected Spectroscopic Data check_purity Is the sample pure? start->check_purity repurify Re-purify sample check_purity->repurify No check_conditions Review analytical conditions (solvent, temp, etc.) check_purity->check_conditions Yes repurify->start check_structure Re-evaluate proposed structure consult Consult literature for similar compounds check_structure->consult check_conditions->check_structure Yes optimize_conditions Optimize analytical parameters check_conditions->optimize_conditions No optimize_conditions->start final Problem Resolved optimize_conditions->final consult->final

Caption: Troubleshooting workflow for addressing unexpected spectroscopic data during characterization.

References

strategies to improve the solubility of synthesized isoindoline-1,3-dione compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with synthesized isoindoline-1,3-dione compounds.

Troubleshooting Guides

Issue: My newly synthesized isoindoline-1,3-dione compound shows poor solubility in aqueous buffers for biological assays.

Initial Assessment Workflow

This workflow outlines the initial steps to diagnose and address poor aqueous solubility.

Solubility_Troubleshooting_Workflow cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Implementation & Evaluation start Compound with Poor Aqueous Solubility qual_sol Perform Qualitative Solubility Test (e.g., in water, PBS) start->qual_sol Start Here quant_sol Determine Quantitative Solubility (e.g., Shake-Flask Method) qual_sol->quant_sol If insoluble/sparingly soluble analyze_structure Analyze Compound Structure (logP, polar surface area, H-bond donors/acceptors) quant_sol->analyze_structure Obtain baseline data strategy Select Solubility Enhancement Strategy analyze_structure->strategy chem_mod Chemical Modification strategy->chem_mod Long-term solution formulation Formulation Approach strategy->formulation Immediate for in vitro testing implement_mod Synthesize Analogs chem_mod->implement_mod test_formulation Prepare Formulations formulation->test_formulation re_evaluate Re-evaluate Solubility and Biological Activity implement_mod->re_evaluate test_formulation->re_evaluate Chemical_Modification_Strategies cluster_0 Approaches cluster_1 Outcomes start Poorly Soluble Isoindoline-1,3-dione strategy Chemical Modification Strategies start->strategy add_polar Introduce Polar Functional Groups (e.g., -OH, -O-) strategy->add_polar add_ionizable Incorporate Ionizable Groups (e.g., -COOH, -NH2) strategy->add_ionizable disrupt_packing Disrupt Crystal Packing (e.g., bulky or flexible substituents) strategy->disrupt_packing inc_h_bonding Increased Hydrogen Bonding with Water add_polar->inc_h_bonding salt_formation Enables Salt Formation (pH-dependent solubility) add_ionizable->salt_formation dec_mp Decreased Melting Point and Lattice Energy disrupt_packing->dec_mp end Improved Aqueous Solubility inc_h_bonding->end salt_formation->end dec_mp->end

removal of unreacted 2-(3-Aminopropyl)isoindoline-1,3-dione from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted 2-(3-aminopropyl)isoindoline-1,3-dione from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted 2-(3-aminopropyl)isoindoline-1,3-dione?

A1: The primary methods for removing this aminophthalimide starting material leverage the basicity of its primary amine group and its polarity. The most effective techniques are:

  • Acidic Liquid-Liquid Extraction: Utilizes a dilute acid wash to protonate the basic amine of the starting material, rendering it water-soluble and allowing for its removal into the aqueous phase.

  • Silica Gel Column Chromatography: Separates compounds based on polarity. The polar amine group in the starting material will interact strongly with the silica gel, allowing less polar products to elute first.[1]

  • Recrystallization: Purifies the desired product by dissolving the crude mixture in a hot solvent and allowing the product to selectively crystallize as the solution cools, leaving impurities (including the starting material) in the solvent.[2][3]

Q2: My desired product is sensitive to acid. How can I remove the starting material without an acid wash?

A2: If your product is acid-labile, you should avoid acidic extractions. Your best alternatives are:

  • Silica Gel Column Chromatography: This is the most common alternative. Careful selection of the eluent (solvent system) can achieve good separation between your product and the more polar starting material.[1]

  • Recrystallization: This method relies on differences in solubility between your product and the starting material in a specific solvent or solvent system. It may require some screening to find the optimal solvent.[4][5]

  • Neutral or Basic Extraction: You can perform washes with brine (saturated NaCl solution) or a saturated aqueous solution of sodium bicarbonate (NaHCO3) to remove water-soluble impurities.[1] While less effective for removing the amine starting material than an acid wash, it can help with general cleanup.

Q3: The starting material and my product have very similar polarities on a TLC plate. What should I do?

A3: This is a common challenge. Here are a few strategies:

  • Optimize Chromatography:

    • Solvent System: Systematically vary the polarity of your eluent. Small changes can significantly impact separation. Try adding a small percentage of a more polar solvent like methanol or a basic modifier like triethylamine to the eluent system (e.g., ethyl acetate/hexane).

    • Different Stationary Phase: Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel, which may offer different selectivity.

  • Chemical Derivatization: If possible, you could temporarily protect or derivatize a functional group on your product to significantly alter its polarity, allowing for easy separation. This would require an additional deprotection step.

  • Acid-Base Extraction: Even with similar polarities, the basic amine on the starting material is a key chemical difference. An acid wash is highly recommended as it separates based on chemical properties (basicity) rather than just polarity.

Q4: How can I confirm that all the unreacted 2-(3-aminopropyl)isoindoline-1,3-dione has been removed?

A4: Confirmation of purity is critical. Use a combination of the following analytical techniques:

  • Thin-Layer Chromatography (TLC): Spot your purified product alongside a reference spot of the starting material. The absence of a spot from your product at the same retention factor (Rf) as the starting material indicates its removal.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of purity than TLC.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. Look for the disappearance of characteristic peaks corresponding to the aminopropyl chain of the starting material in the spectrum of your purified product.

  • Mass Spectrometry (MS): Ensure the mass spectrum of your final product does not show a peak corresponding to the molecular weight of the starting material.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Product and starting material co-elute during column chromatography. - The solvent system (eluent) has suboptimal polarity. - The compounds have very similar polarities under the chosen conditions.- Adjust Eluent: Gradually change the ratio of your solvents. For normal phase (silica), decrease polarity (e.g., more hexane in a hexane/ethyl acetate system) to increase retention of both compounds and improve separation. - Add a Modifier: Add a small amount (~0.5-1%) of triethylamine to the eluent to suppress the interaction of the basic amine with acidic silica gel, which can reduce peak tailing and sometimes improve separation. - Use an Acid Wash: Perform a dilute acid wash (e.g., 1M HCl) on the crude mixture before chromatography to remove the majority of the basic starting material.[7]
Low product yield after acidic extraction. - Your product may have some basicity and is being partially extracted into the aqueous acid layer. - Your product may be unstable in acidic conditions.- Check Product pKa: If known, ensure the pH of the wash is not low enough to protonate your product. - Use a Weaker Acid: Try washing with a milder acidic solution, such as 10% citric acid or saturated ammonium chloride (NH₄Cl). - Back-Extraction: After the initial acid wash, basify the acidic aqueous layer with NaOH or NaHCO₃ and extract it again with an organic solvent to recover any product that was inadvertently pulled into the aqueous phase.
Oily product obtained after solvent evaporation. - Residual solvent is still present. - The product itself is an oil at room temperature. - Impurities are preventing crystallization.- High Vacuum: Dry the sample under a high vacuum for an extended period. - Trituration: Add a non-solvent (a solvent in which your product is insoluble but impurities may be soluble) to the oil and stir or sonicate. This can often induce crystallization or wash away impurities. - Re-purify: If impurities are suspected, repeat the purification step (e.g., column chromatography).
White precipitate forms during the reaction work-up. - This is often a salt byproduct (e.g., from a base used in the reaction) or the desired product precipitating out of solution.- Filtration: Filter the solid and analyze both the solid and the filtrate by TLC or another method to determine if it is your product or a byproduct.[3] - Solubility Test: Test the solubility of the precipitate in different solvents to aid in identification and subsequent purification steps.

Purification Methodologies

The following table summarizes the primary purification techniques.

MethodPrinciple of SeparationTypical Solvents & ReagentsAdvantagesDisadvantages
Acidic Extraction Acid-base chemistry. The basic amine of the starting material is protonated by acid, forming a salt that is soluble in the aqueous phase, while the neutral product remains in the organic phase.Organic: Dichloromethane, Ethyl Acetate. Aqueous: 1M HCl, 5-10% Citric Acid.- Highly selective for basic impurities. - Fast, inexpensive, and scalable.- Product must be stable to acid. - May not be effective if the product is also basic.
Column Chromatography Differential adsorption onto a solid stationary phase based on polarity.[1]Stationary Phase: Silica Gel. Mobile Phase: Hexane/Ethyl Acetate, Dichloromethane/Methanol gradients.[1]- High resolving power for compounds with different polarities. - Widely applicable to a range of compounds.- Can be time-consuming and uses large volumes of solvent. - Product may be lost on the column.
Recrystallization Difference in solubility of the product versus impurities in a given solvent at different temperatures.[4]Ethanol, Methanol, Isopropanol, Ethyl Acetate/Hexane mixtures.[2][3]- Can yield very pure crystalline material. - Cost-effective for large-scale purification.- Requires the product to be a solid. - Finding a suitable solvent can be trial-and-error. - Can result in significant product loss in the mother liquor.

Detailed Experimental Protocols

Protocol 1: Purification by Acidic Liquid-Liquid Extraction

This method is ideal when the desired product is neutral and not sensitive to dilute acid.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Acid Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Separation: Allow the layers to separate fully. The protonated 2-(3-aminopropyl)isoindoline-1,3-dione salt will be in the bottom aqueous layer (for dichloromethane) or top aqueous layer (for ethyl acetate). Drain and collect the organic layer containing your product.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product.[1]

G start Crude Reaction Mixture dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve add_acid Add 1M HCl (aq) to Separatory Funnel dissolve->add_acid shake Shake and Vent add_acid->shake separate Separate Layers shake->separate organic_layer Collect Organic Layer (Contains Product) separate->organic_layer Product aqueous_layer Discard Aqueous Layer (Contains Starting Material Salt) separate->aqueous_layer Impurity wash_bicarb Wash with sat. NaHCO₃ organic_layer->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry evaporate Evaporate Solvent dry->evaporate end Purified Product evaporate->end

Workflow for purification via acidic extraction.
Protocol 2: Purification by Silica Gel Column Chromatography

This is a standard method for separating compounds with different polarities.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or light pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the reaction solvent or eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic) or gradually increased (gradient) to elute compounds of increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified product.[1]

G start Crude Mixture pack_col Pack Silica Gel Column start->pack_col load_sample Load Sample onto Column pack_col->load_sample elute Elute with Solvent (e.g., Hexane/EtOAc) load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Purified Product evaporate->end

Workflow for purification via column chromatography.
Protocol 3: Purification by Recrystallization

This method is suitable for purifying solid products.

  • Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot. The starting material should ideally remain soluble at low temperatures or be much less soluble than your product.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystals of the pure product should begin to form.[4]

  • Ice Bath: To maximize crystal formation, place the flask in an ice-water bath for 15-30 minutes.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.[2]

G start Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve cool_rt Cool Slowly to Room Temperature dissolve->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filtrate Collect Crystals via Vacuum Filtration cool_ice->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end

Workflow for purification via recrystallization.

References

Validation & Comparative

A Comparative Analysis of Leading Amine Derivatization Reagents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of amines is a critical task in numerous fields, including metabolomics, proteomics, and pharmaceutical development. However, the inherent physicochemical properties of many amines, such as high polarity and poor ionization efficiency, pose significant challenges for direct analysis by techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography (GC).[1][2] Chemical derivatization offers a robust solution by modifying these analytes to improve their chromatographic retention, enhance their ionization efficiency, and ultimately increase the sensitivity and reliability of their detection.[1][3]

This guide provides an objective comparison of commonly used amine derivatization reagents, offering insights into their performance based on experimental data. We will delve into their reaction mechanisms, compare their performance, and provide detailed protocols for their application. The selection of an appropriate derivatization reagent is contingent upon the specific analytical goals, the nature of the sample matrix, and the available instrumentation.[1][3]

Performance Comparison of Amine Derivatization Reagents

The choice of a derivatizing agent is dictated by several factors, including the nature of the amine (primary, secondary, or tertiary), the desired sensitivity, the stability of the resulting derivative, and the analytical instrumentation available.[3] The following table summarizes the key performance characteristics of several widely used derivatizing agents based on published experimental data.

ReagentAbbreviationTarget AminesKey AdvantagesKey DisadvantagesLimit of Detection (LOD) / Limit of Quantification (LOQ)
Dansyl Chloride Dns-ClPrimary & SecondaryVersatile, enhances fluorescence and ionization efficiency.[1][4] Commercially available in isotopically labeled forms.[1]Can be non-specific, reacting with phenols and imidazoles.[4] Longer reaction times may be required.[5]LOD: ~10 ng/mL[6]
9-Fluorenylmethyl Chloroformate FMOC-ClPrimary & SecondaryFast reaction, forms highly stable and fluorescent derivatives.[5][7]Can react with hydroxyl groups.[8] Excess reagent may need to be removed.[6]LOD: fmol range[6]
o-Phthalaldehyde OPAPrimaryRapid and complete reaction for fluorescence detection.[5]Derivatives can be unstable.[9] Does not react with secondary amines.-
Dabsyl Chloride -Primary & SecondaryGood stability and sensitivity.[6]--
Marfey's Reagent -Chiral Primary AminesUseful for the separation of enantiomers.[9]Suboptimal in general compared to other reagents.[9]Subnanomolar range[6]
Phenylisothiocyanate PITCPrimary & SecondaryForms stable derivatives detectable by UV-VIS.[10]-Detection limits under 1 pmol can be routinely achieved.[11]
N-Hydroxysuccinimide Esters NHS EstersPrimary & SecondaryReactive toward nucleophiles, forming stable amide bonds.[12]Can be susceptible to side reactions like hydrolysis.[13]-

Reaction Mechanisms and Logical Relationships

The derivatization process involves a chemical reaction that modifies the analyte to enhance its detectability. The choice of reagent depends on the functional group present in the analyte and the desired properties of the derivative.

Reaction_Mechanisms cluster_dns Dansyl Chloride (Dns-Cl) cluster_fmoc 9-Fluorenylmethyl Chloroformate (FMOC-Cl) cluster_pitc Phenylisothiocyanate (PITC) Dns_Cl Dansyl Chloride Sulfonamide Fluorescent Sulfonamide Adduct Dns_Cl->Sulfonamide Nucleophilic Substitution Amine_Dns Primary/Secondary Amine Amine_Dns->Sulfonamide FMOC_Cl FMOC-Cl Carbamate Stable N-substituted Carbamate FMOC_Cl->Carbamate Nucleophilic Attack Amine_FMOC Primary/Secondary Amine Amine_FMOC->Carbamate PITC Phenylisothiocyanate Phenylthiourea Phenylthiourea Derivative PITC->Phenylthiourea Amine_PITC Primary/Secondary Amine Amine_PITC->Phenylthiourea

General reaction pathways for common amine derivatization reagents.

The selection of a suitable derivatization reagent involves a trade-off between several performance criteria. The following diagram illustrates the logical relationships between these factors.

Reagent_Selection Analyte Analyte Properties (Primary/Secondary Amine, Chirality) Selection Derivatization Reagent Selection Analyte->Selection Goal Analytical Goal (Sensitivity, Throughput) Goal->Selection Instrument Available Instrumentation (LC-MS, GC, HPLC-UV/FLD) Instrument->Selection Performance Performance Characteristics (Reaction Time, Stability, LOD) Selection->Performance

Factors influencing the selection of an amine derivatization reagent.

Experimental Protocols

Detailed methodologies for key derivatization experiments are provided below. These protocols are general guidelines and may require optimization for specific applications.

Dansyl Chloride Derivatization [6][14]

  • Reagents:

    • Amine-containing sample solution

    • Dansyl chloride solution (e.g., 1 mg/mL in acetone)

    • Sodium bicarbonate buffer (e.g., 100 mM, pH 9.5-10)

    • Quenching solution (e.g., 10% (v/v) ammonium hydroxide in water)

  • Procedure:

    • To 100 µL of the amine-containing sample, add 100 µL of the sodium bicarbonate buffer.

    • Add 200 µL of the Dansyl chloride solution.

    • Vortex the mixture and incubate at 60°C for 30-60 minutes in the dark.

    • Add 50 µL of the quenching solution to stop the reaction.

    • The sample is now ready for direct injection or can be further processed by solid-phase extraction if cleanup is required.

9-Fluorenylmethyl Chloroformate (FMOC-Cl) Derivatization [6][8]

  • Reagents:

    • Amine-containing sample solution

    • FMOC-Cl solution (e.g., in acetonitrile)

    • Borate buffer (e.g., pH 10)

    • Pentane or hexane for extraction

  • Procedure:

    • Dissolve the amine-containing sample in a suitable solvent.

    • Add borate buffer to the sample solution.

    • Add the FMOC-Cl solution. The reaction is typically rapid and occurs at room temperature.

    • Add 1 mL of pentane or hexane to extract the excess FMOC-Cl and byproducts.

    • Vortex and allow the layers to separate.

    • The aqueous layer containing the derivatized amines is ready for HPLC analysis.

Phenylisothiocyanate (PITC) Derivatization [10]

  • Reagents:

    • Amine-containing sample solution in acetonitrile

    • PITC solution

    • 20% v/v solution of pyridine in acetonitrile

    • Hydrochloric acid (HCl)

    • Water

  • Procedure:

    • To 40 µL of the sample solution, add 40 µL of PITC and 20 µL of the pyridine solution.

    • Heat the mixture at 60°C for 20 minutes.

    • After the derivatization reaction, add 40 µL of HCl and 60 µL of water.

    • The products are now ready for analysis with LC/MS.

Experimental Workflow

The general experimental workflow for amine derivatization followed by analysis is depicted below. This process typically involves sample preparation, the derivatization reaction itself, and subsequent instrumental analysis.

Experimental_Workflow Start Start SamplePrep Sample Preparation (e.g., dissolution, extraction) Start->SamplePrep Derivatization Derivatization Reaction (Addition of reagent, incubation) SamplePrep->Derivatization Quenching Reaction Quenching (Optional, to stop the reaction) Derivatization->Quenching Cleanup Sample Cleanup (Optional, e.g., SPE, LLE) Quenching->Cleanup Analysis Instrumental Analysis (e.g., LC-MS, GC) Cleanup->Analysis End End Analysis->End

A typical experimental workflow for amine derivatization and analysis.

References

validation of analytical methods for 2-(3-Aminopropyl)isoindoline-1,3-dione derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the validation of analytical methods for 2-(3-aminopropyl)isoindoline-1,3-dione derivatives is essential for researchers, scientists, and drug development professionals to ensure data accuracy, reliability, and regulatory compliance. This guide provides an objective comparison of commonly employed analytical techniques, supported by performance data and detailed experimental protocols.

Comparison of Key Analytical Methods

The selection of an analytical method for the validation of 2-(3-aminopropyl)isoindoline-1,3-dione derivatives is contingent upon the specific analytical requirements, such as the desired sensitivity, the nature of the sample matrix, and the availability of instrumentation. The most prevalent methods for the analysis of isoindoline-1,3-dione derivatives and analogous compounds include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1]

Data Presentation

The following tables summarize typical quantitative performance data for HPLC, LC-MS/MS, and qNMR methods for the analysis of isoindoline-1,3-dione derivatives and similar compounds. These values are representative and may vary depending on the specific instrumentation, experimental conditions, and the nature of the derivative being analyzed.

Table 1: High-Performance Liquid Chromatography (HPLC) Performance Data [1]

ParameterTypical Performance
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantitation (LOQ)0.03 µg/mL
Linearity (r²)> 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data

ParameterTypical Performance
Limit of Detection (LOD)< 1 ng/mL
Limit of Quantitation (LOQ)1-5 ng/L
Linearity (r²)> 0.99
Accuracy (% Recovery)95 - 108%
Precision (% RSD)< 15%

Table 3: Quantitative NMR (qNMR) Performance Data [1]

ParameterTypical Performance
Purity Range95 - 100%
Accuracy (% Purity)± 0.5%
Precision (% RSD)< 1.0%
Measurement Time< 30 minutes per sample

Experimental Workflows and Decision Pathway

The following diagrams illustrate the typical experimental workflows for HPLC/LC-MS/MS and qNMR analysis, along with a decision pathway to aid in selecting the most appropriate analytical method.

HPLC_LCMS_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition and Processing prep_start Start: Obtain Sample and Reference Standard weigh Accurately weigh sample and standard prep_start->weigh dissolve Dissolve in appropriate solvent (e.g., mobile phase, acetonitrile, water) weigh->dissolve dilute Prepare serial dilutions for calibration curve dissolve->dilute filter Filter samples and standards (e.g., 0.45 µm filter) dilute->filter instrument_setup Set up HPLC/LC-MS/MS system (Column, Mobile Phase, Flow Rate, Detector Settings) filter->instrument_setup inject_blank Inject blank solvent instrument_setup->inject_blank inject_standards Inject calibration standards inject_blank->inject_standards inject_samples Inject samples inject_standards->inject_samples acquire_data Acquire chromatograms and/or mass spectra inject_samples->acquire_data integrate_peaks Integrate analyte peaks acquire_data->integrate_peaks generate_curve Generate calibration curve (Peak Area vs. Concentration) integrate_peaks->generate_curve quantify Quantify analyte in samples generate_curve->quantify validate Perform method validation checks (Accuracy, Precision, Linearity, etc.) quantify->validate

Caption: Experimental Workflow for HPLC and LC-MS/MS Analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing and Analysis prep_start Start: Obtain Sample and Internal Standard weigh_sample Accurately weigh sample (e.g., 10 mg) prep_start->weigh_sample weigh_is Accurately weigh internal standard of known purity (e.g., 5 mg maleic acid) prep_start->weigh_is dissolve Dissolve mixture in a precise volume of deuterated solvent (e.g., 0.75 mL DMSO-d6) weigh_sample->dissolve weigh_is->dissolve transfer Transfer solution to NMR tube dissolve->transfer acquire_spectrum Acquire 1H NMR spectrum transfer->acquire_spectrum check_params Ensure sufficient relaxation delay (D1) and signal-to-noise ratio acquire_spectrum->check_params process_spectrum Process spectrum with phasing and baseline correction check_params->process_spectrum integrate_signals Integrate non-overlapping signals of the analyte and internal standard process_spectrum->integrate_signals calculate_purity Calculate absolute purity using the integral values, masses, and molecular weights integrate_signals->calculate_purity

Caption: Experimental Workflow for Quantitative NMR (qNMR) Analysis.

Method_Selection_Pathway start Start: Define Analytical Goal goal_quant Quantitative Analysis? start->goal_quant goal_qual Qualitative Analysis / Structure Confirmation? start->goal_qual sensitivity High Sensitivity Required? goal_quant->sensitivity purity Absolute Purity Determination? goal_quant->purity nmr_ir NMR, IR, MS goal_qual->nmr_ir matrix Complex Matrix? sensitivity->matrix No lcms LC-MS/MS sensitivity->lcms Yes hplc HPLC-UV matrix->hplc No matrix->lcms Yes purity->sensitivity No qnmr qNMR purity->qnmr Yes

Caption: Decision Pathway for Analytical Method Selection.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific derivatives and laboratory conditions.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of 2-(3-aminopropyl)isoindoline-1,3-dione derivatives and the assessment of their purity in bulk drug substances and simple formulations.

  • Objective: To determine the purity of the analyte and quantify its impurities by HPLC with UV detection.[1]

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Reagents:

    • Acetonitrile (HPLC grade).[1]

    • Water (HPLC grade).[1]

    • Formic acid or Trifluoroacetic acid (TFA) (ACS grade).[1]

    • Reference standard of the 2-(3-aminopropyl)isoindoline-1,3-dione derivative.

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water with 0.1% formic acid or TFA (Solvent A) and acetonitrile with 0.1% formic acid or TFA (Solvent B). The separation is typically achieved using a gradient elution.[1]

    • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of the reference standard in the mobile phase or a suitable solvent to obtain a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for the calibration curve.[1]

    • Sample Solution Preparation: Accurately weigh and dissolve the sample in the same solvent as the standard to a similar concentration.[1]

    • Chromatographic Conditions:

      • Flow rate: 1.0 mL/min.

      • Column temperature: 30 °C.

      • Detection wavelength: Determined by the UV absorbance maximum of the specific derivative.

      • Injection volume: 10 µL.

    • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.[1]

    • Data Analysis:

      • Purity Calculation: Determine the area percent of the main peak in the sample chromatogram.[1]

      • Quantification: Use the calibration curve generated from the standards to determine the concentration of the analyte in the sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the highly sensitive and selective quantification of 2-(3-aminopropyl)isoindoline-1,3-dione derivatives, especially in complex biological matrices such as plasma or tissue homogenates.

  • Objective: To quantify the analyte in complex matrices with high specificity and sensitivity.

  • Instrumentation:

    • LC-MS/MS system: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 3 µm particle size).

  • Reagents:

    • Acetonitrile (LC-MS grade).

    • Water (LC-MS grade).

    • Formic acid (LC-MS grade).

    • Internal standard (IS): A structurally similar molecule or a stable isotope-labeled version of the analyte.

  • Procedure:

    • Sample Preparation (e.g., for plasma):

      • Protein precipitation: Add a volume of cold acetonitrile (containing the IS) to the plasma sample, vortex, and centrifuge to precipitate proteins.

      • Liquid-liquid extraction or solid-phase extraction can also be used for cleaner samples.

    • Standard and QC Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analyte and a fixed concentration of the IS into the blank matrix.

    • Chromatographic Conditions:

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Use a gradient elution to separate the analyte from matrix components.

      • Flow rate: 0.4 mL/min.

    • Mass Spectrometry Conditions:

      • Ionization mode: ESI positive.

      • Optimize the precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for the analyte and the IS. This involves optimizing the collision energy and other source parameters.

    • Analysis: Inject the prepared samples, standards, and QCs into the LC-MS/MS system.

    • Data Analysis: Quantify the analyte by calculating the ratio of the analyte peak area to the IS peak area and comparing it against the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute method for determining the purity of a compound without the need for a specific reference standard of the same compound. It relies on an internal standard of known purity.

  • Objective: To determine the absolute purity of the 2-(3-aminopropyl)isoindoline-1,3-dione derivative.[1]

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).[1]

    • 5 mm NMR tubes.[1]

  • Reagents:

    • Deuterated solvent (e.g., DMSO-d₆).[1]

    • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone).[1]

  • Procedure:

    • Sample Preparation:

      • Accurately weigh a specific amount of the sample (e.g., 10 mg) into a vial.[1]

      • Accurately weigh a specific amount of the internal standard (e.g., 5 mg) into the same vial.[1]

      • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL) and transfer to an NMR tube.[1]

    • NMR Data Acquisition:

      • Acquire a ¹H NMR spectrum of the sample.[1]

      • Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all relevant protons.[1]

      • Acquire the spectrum with a high signal-to-noise ratio.[1]

    • Data Processing and Analysis:

      • Process the spectrum with appropriate phasing and baseline correction.[1]

      • Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard.[1]

      • Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and the internal standard.

References

A Comparative Guide to the Efficacy of Isoindoline-1,3-dione-Based Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted protein degradation (TPD) has revolutionized drug discovery, offering a powerful strategy to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) and molecular glues, two prominent TPD modalities, often employ an isoindoline-1,3-dione moiety to recruit the E3 ubiquitin ligase Cereblon (CRBN). The linker connecting this E3 ligase-binding element to the protein of interest (POI) ligand is a critical determinant of the efficacy of these degraders. This guide provides a comparative analysis of different isoindoline-1,3-dione-based linkers, supported by experimental data and detailed methodologies, to aid in the rational design of novel protein degraders.

The Crucial Role of the Linker

The linker in a PROTAC is not merely a spacer but plays a pivotal role in the formation of a productive ternary complex between the POI and the E3 ligase.[1][2] Its length, composition, and rigidity influence the stability and conformation of this complex, which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the POI.[3][4] A poorly designed linker can lead to steric hindrance or an unproductive ternary complex, thereby diminishing degradation efficiency.[5][6]

Comparative Analysis of Linker Properties

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[7] The following tables summarize experimental data illustrating the impact of different linker characteristics on PROTAC performance.

Table 1: Impact of Linker Length on PROTAC Efficacy

PROTAC SeriesTarget ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ER-targetingEstrogen Receptor αAlkyl Chain9>1000<50[8][9]
ER-targetingEstrogen Receptor αAlkyl Chain12~500~70[8][9]
ER-targetingEstrogen Receptor αAlkyl Chain16~100>90[8][9]
ER-targetingEstrogen Receptor αAlkyl Chain19~250~80[8][9]
ER-targetingEstrogen Receptor αAlkyl Chain21~500~60[8][9]
TBK1-targetingTBK1Alkyl/Ether<12No degradation-[2]
TBK1-targetingTBK1Alkyl/Ether12-29Submicromolar>90[2]

This table demonstrates that an optimal linker length is crucial for potent protein degradation. For the estrogen receptor, a 16-atom linker was found to be the most effective.[8][9]

Table 2: Comparison of Flexible vs. Rigid Linkers

PROTAC SeriesTarget ProteinLinker TypeKey FeatureGeneral Impact on DegradationReference
Series AFLT3PEG-basedFlexible, HydrophilicImproved solubility, variable efficiency based on length.[7]
Series BFLT3Alkyl chainFlexible, HydrophobicGood cell permeability, potency is highly dependent on optimal length.[7]
Series CFLT3Piperazine-basedRigidCan pre-organize the PROTAC for favorable ternary complex formation, potentially increasing potency.[7]
BET degradersBRD4Alkyl chainFlexiblePicomolar IC50 values.[2]
BET degradersBRD4Ethynyl groupRigid3 to 6-fold increased cell activity in some cell lines compared to flexible linker.[2]

This table highlights that while flexible linkers like PEG and alkyl chains are common and synthetically accessible, rigid linkers can offer advantages in potency by pre-organizing the PROTAC into a bioactive conformation.[2][7]

Signaling Pathway and Experimental Workflow

The mechanism of action for PROTAC-mediated protein degradation involves hijacking the cell's natural ubiquitin-proteasome system.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC PROTAC->PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Recruitment Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: General mechanism of PROTAC-induced protein degradation.

A systematic approach is essential to validate and compare the efficacy of different isoindoline-1,3-dione-based linkers. The following workflow outlines the key experimental stages.

Experimental_Workflow Experimental Workflow for Linker Evaluation cluster_synthesis Synthesis cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Studies Linker_Synthesis Linker Synthesis & PROTAC Assembly Binding_Assay Binary & Ternary Complex Binding Assays (SPR, ITC) Linker_Synthesis->Binding_Assay Ternary_Complex_Formation Ternary Complex Formation (FRET, NanoBRET) Binding_Assay->Ternary_Complex_Formation Degradation_Assay Protein Degradation (Western Blot, In-Cell Western) Ternary_Complex_Formation->Degradation_Assay Ubiquitination_Assay Ubiquitination Assays Degradation_Assay->Ubiquitination_Assay Functional_Assay Downstream Functional Assays (Cell Viability, etc.) Ubiquitination_Assay->Functional_Assay PK_PD Pharmacokinetics & Pharmacodynamics Functional_Assay->PK_PD Efficacy In Vivo Efficacy (Xenograft Models) PK_PD->Efficacy

Caption: A typical experimental workflow for validating PROTAC activity.[7]

Detailed Experimental Protocols

Western Blot for Protein Degradation

Objective: To quantify the reduction in the levels of a target protein following PROTAC treatment.[1][3]

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., MCF7, HEK293) at an appropriate density and allow them to adhere overnight.[1][7] Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, 24 hours).[1][3] A vehicle control (e.g., DMSO) should be included.[1][3]

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[1][3][7]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.[3][7]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[3][7]

  • Antibody Incubation: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[1] After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[1][3] Quantify the band intensities using software such as ImageJ. Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).[1] Calculate the DC50 and Dmax values.[1][3]

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To measure the binding kinetics of binary (PROTAC-POI, PROTAC-E3) and ternary complex formation in real-time.[3][7]

Methodology:

  • Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase or the POI) onto a sensor chip.[7]

  • Binary Interaction Analysis: Flow a solution of the PROTAC over the chip at various concentrations to measure the kinetics (association and dissociation rates) of the binary interaction.[7]

  • Ternary Complex Analysis: To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the second protein partner (the one not immobilized on the chip) over the sensor surface.[7] A significant increase in the response units (RU) upon injection of the third component indicates the formation of a stable ternary complex.[3]

  • Data Analysis: Analyze the sensorgrams to determine the binding affinities (KD) for the binary interactions and to assess the stability of the ternary complex. Calculate the cooperativity factor (α) to determine if the binding of one protein enhances the binding of the other (α > 1 indicates positive cooperativity).[6]

In-Cell Western (ICW) Assay

Objective: To provide a high-throughput method for quantifying protein degradation directly in fixed cells.

Methodology:

  • Cell Plating and Treatment: Seed cells in a 96-well or 384-well plate and treat with a dose-response of the PROTAC as described for the Western Blot protocol.

  • Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Immunostaining: Block the cells with a blocking buffer. Incubate with a primary antibody against the target protein and a normalization antibody (e.g., against a housekeeping protein) simultaneously. Follow this with incubation with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 680RD and IRDye 800CW).

  • Imaging and Analysis: Scan the plate using an infrared imaging system. The fluorescence intensity of the target protein is normalized to the intensity of the normalization control. This allows for the calculation of DC50 and Dmax values.

This guide provides a framework for the comparative evaluation of isoindoline-1,3-dione-based linkers. The optimal linker is highly dependent on the specific POI and E3 ligase pair, and a systematic approach combining chemical synthesis with robust biophysical and cell-based assays is crucial for the development of potent and selective protein degraders.

References

The Evolving Landscape of Phthalimides: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phthalimide scaffold, a cornerstone in medicinal chemistry, continues to yield derivatives with a wide spectrum of biological activities. From the notorious history of thalidomide to the development of potent anticancer and anti-inflammatory agents, the versatility of the isoindoline-1,3-dione core is undeniable.[1][2][3] This guide provides a comparative overview of the biological activity of various phthalimide derivatives, with a focus on contrasting their performance based on available experimental data. While direct comparative studies for all derivatives are not always available, this document aims to synthesize existing data to aid in research and development efforts.

Comparative Biological Activity of Phthalimide Derivatives

The biological effects of phthalimide derivatives are diverse, encompassing anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[2][3] The nature and position of substituents on the phthalimide ring system dramatically influence the potency and selectivity of these compounds.

Anti-inflammatory Activity

Phthalimide derivatives have shown significant promise as anti-inflammatory agents, primarily through the modulation of key inflammatory mediators.[4][5] Thalidomide and its analogs, for instance, are known to modulate the production of cytokines such as TNF-α.[1] The anti-inflammatory effects of various phthalimides are often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes.[1]

Table 1: Comparison of Anti-inflammatory Activity of Phthalimide Derivatives

CompoundTargetAssayResultReference
Thalidomide TNF-α, COX-2Cytokine production modulationModulates cytokine production[1]
Pomalidomide TNF-αCytokine production modulationApproved for multiple myeloma[1]
Lenalidomide TNF-αCytokine production modulationApproved for multiple myeloma[1]
Phthalimide-piperazine derivatives (1-9) COX-1, COX-2Enzyme inhibition assayVaried inhibition at 100 µM[1]
Phthalimide derivatives (10-23) COX-1, COX-2Enzyme inhibition assayIC50 values ranging from 0.15 to >50 µM[1]
Aminoacetylenic isoindoline-1,3-diones (ZM2-5) InflammationCarrageenan-induced paw edemaEffective in reducing inflammation[6]
2-(--INVALID-LINK--methyl)isoindoline-1,3-dione InflammationFormalin-induced paw edema, cotton granulomaPronounced anti-inflammatory effects[7]
Anticancer Activity

The anticancer potential of phthalimide derivatives is a major area of research.[8][9] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[10][11] Their mechanisms of action often involve interference with critical signaling pathways.[12]

Table 2: Comparison of Anticancer Activity of Phthalimide Derivatives

CompoundCell Line(s)AssayResult (IC50/CC50)Reference
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione Raji, K562Cytotoxicity assay0.26 µg/mL (Raji), 3.81 µg/mL (K562)[13]
Benzothiazole containing phthalimide Human carcinoma cell linesCytotoxicity assayInduces apoptosis[11]
Isoindoline-1,3-diones with 1,2,4-triazole moiety (36, 37, 45) A549, HepG2, and othersCell proliferation assayCompound 37: IC50 = 6.76 µM (A549), 9.44 µM (HepG2)[14]
Thiazole incorporated phthalimide (5b) MCF-7MTT assayIC50 = 0.2±0.01 µM[10]
N-benzylisoindole-1,3-dione derivatives (3, 4) A549-LucMTT assayIC50 = 114.25 µM (3), 116.26 µM (4)[15]
[(N-alkyl-1,3-dioxo-1H,3H-isoindolin-5-yl)oxy]-alkanoic acids L1210, Tmolt-3, HeLa-S3Cytotoxicity assayEffective cytotoxic agents[16]

Note: Direct comparative data for 2-(3-Aminopropyl)isoindoline-1,3-dione was not available in the reviewed literature. The tables above present data for other phthalimide derivatives to provide a comparative context.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of common experimental protocols used to assess the biological activity of phthalimide derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.

Protocol:

  • Animal Acclimatization: Acclimatize animals (typically rats or mice) to the laboratory conditions.

  • Compound Administration: Administer the test compound or a control vehicle orally or via injection.

  • Induction of Edema: After a set time, inject a solution of carrageenan into the sub-plantar region of the hind paw to induce inflammation.

  • Measurement of Paw Volume: Measure the paw volume at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Signaling Pathways and Mechanisms

The biological activities of phthalimide derivatives are underpinned by their interactions with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Anticancer Signaling Pathways

Several signaling pathways are implicated in the anticancer effects of phthalimides. For instance, some derivatives have been shown to inhibit the TGF-β signaling pathway , which plays a dual role in cancer, acting as a tumor suppressor in early stages and a promoter in later stages.[8][17] Inhibition of the TGF-β type I receptor kinase (ALK5) is a key target.[8] Additionally, the PI3K/AKT, ERK, and p38 signaling pathways are also modulated by certain phthalimide-based compounds, affecting cell proliferation and apoptosis.[12] The induction of apoptosis can occur through both intrinsic (mitochondrial) and extrinsic pathways, often involving the regulation of Bcl-2 family proteins and caspases.[10][11]

anticancer_pathway Phthalimide Phthalimide Derivatives TGFb_R TGF-β Receptor (ALK5) Phthalimide->TGFb_R Inhibition PI3K PI3K Phthalimide->PI3K Modulation ERK ERK Phthalimide->ERK Modulation p38 p38 Phthalimide->p38 Modulation Bcl2 Bcl-2 Family Phthalimide->Bcl2 Proliferation Cell Proliferation (Inhibition) TGFb_R->Proliferation AKT AKT PI3K->AKT AKT->Proliferation ERK->Proliferation Apoptosis Apoptosis p38->Apoptosis Caspases Caspases Bcl2->Caspases Caspases->Apoptosis

Caption: Anticancer signaling pathways modulated by phthalimide derivatives.

Anti-inflammatory Signaling Pathways

The anti-inflammatory actions of phthalimides are often linked to the inhibition of pro-inflammatory cytokine production, such as TNF-α .[1][4] This can be achieved through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[18] NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation.[18]

anti_inflammatory_pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK Phthalimide Phthalimide Derivatives Phthalimide->IKK Inhibition IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_dimer NF-κB (p50/p65) IkB->NFkB_dimer releases Nucleus Nucleus NFkB_dimer->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, COX-2, etc.) NFkB_dimer_n NF-κB NFkB_dimer_n->Gene_Expression

Caption: Anti-inflammatory mechanism via the NF-κB signaling pathway.

Conclusion

The phthalimide scaffold remains a highly privileged structure in the development of new therapeutic agents. The diverse biological activities, including potent anti-inflammatory and anticancer effects, are driven by the ability of these compounds to modulate key cellular signaling pathways. While this guide provides a comparative overview based on available data, the lack of direct head-to-head studies for many derivatives, including 2-(3-Aminopropyl)isoindoline-1,3-dione, highlights the need for further research. Future studies employing standardized experimental protocols will be invaluable for a more definitive comparison and for unlocking the full therapeutic potential of this versatile class of compounds.

References

A Comparative Guide to the Synthesis of 2-(3-Aminopropyl)isoindoline-1,3-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for 2-(3-aminopropyl)isoindoline-1,3-dione hydrochloride, a key intermediate in the development of various pharmaceutical compounds. The routes are evaluated based on reaction efficiency, yield, and purity of the final product, with detailed experimental protocols and supporting data to aid in the selection of the most suitable method for your research and development needs.

Introduction

This compound is a versatile building block in medicinal chemistry. The strategic introduction of its phthalimide-protected aminopropyl side chain is crucial in the synthesis of a range of bioactive molecules. The two most common approaches to its synthesis are the direct condensation of phthalic anhydride with a diamine and a multi-step Gabriel-type synthesis. This guide will compare these two pathways to provide a clear understanding of their respective advantages and disadvantages.

Comparison of Synthetic Routes

Two principal routes for the synthesis of this compound are outlined below:

  • Route A: Direct Condensation. This method involves the direct reaction of phthalic anhydride with 1,3-diaminopropane.

  • Route B: Gabriel-Type Synthesis. This is a two-step process starting with the formation of an N-substituted phthalimide intermediate, followed by the liberation of the primary amine.

The following table summarizes the key performance indicators for each route based on available experimental data.

ParameterRoute A: Direct CondensationRoute B: Gabriel-Type Synthesis
Starting Materials Phthalic Anhydride, 1,3-DiaminopropanePotassium Phthalimide, 1,3-Dibromopropane, Hydrazine Hydrate, Hydrochloric Acid
Number of Steps 2 (including salt formation)3
Intermediate None isolated2-(3-Bromopropyl)isoindoline-1,3-dione
Overall Yield Variable, potential for low yield due to side products~50-60% (based on reported yields for similar reactions)
Purity Can be challenging to purify from the bis-phthalimide byproductGenerally high, as the Gabriel synthesis is selective for primary amines
Reaction Time Potentially shorter overall reaction timeLonger overall reaction time due to multiple steps
Key Challenges - Formation of N,N'-bis(phthalimido)propane byproduct- Difficult purification- Requires handling of lachrymatory 1,3-dibromopropane- Removal of phthalhydrazide byproduct

Experimental Protocols

Route A: Direct Condensation of Phthalic Anhydride with 1,3-Diaminopropane

This route, while seemingly more direct, presents a significant challenge in controlling the selectivity of the reaction. The presence of two primary amine groups in 1,3-diaminopropane can lead to the formation of the undesired N,N'-bis(phthalimido)propane. To favor the formation of the desired mono-phthalimide product, a large excess of the diamine is typically employed.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalic anhydride (1 equivalent) in a suitable solvent such as toluene or glacial acetic acid.

  • Addition of Diamine: Slowly add a large excess of 1,3-diaminopropane (at least 10 equivalents) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, the excess diamine is removed under reduced pressure. The residue is then subjected to purification, which can be challenging due to the similar polarities of the desired product and the bis-phthalimide byproduct. Column chromatography is often required.

  • Hydrochloride Salt Formation: The purified 2-(3-aminopropyl)isoindoline-1,3-dione is dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of hydrochloric acid in the same solvent. The hydrochloride salt precipitates and is collected by filtration.

Note: Specific yield and purity data for this direct condensation are not well-documented in the literature, likely due to the challenges in controlling the reaction and purifying the product.

Route B: Gabriel-Type Synthesis

This classical approach offers a more controlled synthesis of the target molecule by avoiding the issue of di-substitution. The synthesis proceeds in two main steps after the preparation of potassium phthalimide.

Step 1: Synthesis of 2-(3-Bromopropyl)isoindoline-1,3-dione

Experimental Protocol:

  • Reaction Setup: To a solution of potassium phthalimide (1 equivalent) in a suitable solvent such as acetone or DMF, add 1,3-dibromopropane (3 equivalents).

  • Reaction: The mixture is heated at reflux with stirring for 12 hours. The reaction progress is monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the solid potassium bromide is filtered off. The solvent is removed from the filtrate by evaporation under reduced pressure. The resulting residue is recrystallized from ethanol to yield 2-(3-bromopropyl)isoindoline-1,3-dione as a solid. A reported yield for this step is 63.4%.[1]

Step 2: Synthesis of 2-(3-Aminopropyl)isoindoline-1,3-dione via Hydrazinolysis (Ing-Manske Procedure)

Experimental Protocol:

  • Reaction Setup: Dissolve 2-(3-bromopropyl)isoindoline-1,3-dione (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Addition of Hydrazine: Add hydrazine hydrate (1.5-2 equivalents) to the solution.[2]

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the formation of a precipitate, phthalhydrazide. The reaction is typically complete within a few hours.

  • Work-up and Purification: After cooling, the precipitated phthalhydrazide is removed by filtration. The filtrate, containing the desired amine, is concentrated under reduced pressure. The crude amine can be further purified by extraction or chromatography.

  • Hydrochloride Salt Formation: The purified 2-(3-aminopropyl)isoindoline-1,3-dione is dissolved in ethanol and treated with a solution of hydrochloric acid in ethanol. The resulting hydrochloride salt precipitates and is collected by filtration, washed with cold ethanol, and dried.

Visualizing the Synthetic Pathways

The following diagrams illustrate the two synthetic routes.

Synthesis_Routes cluster_A Route A: Direct Condensation cluster_B Route B: Gabriel-Type Synthesis PA Phthalic Anhydride Product_A 2-(3-Aminopropyl)isoindoline-1,3-dione PA->Product_A + 1,3-DAP Side_Product N,N'-bis(phthalimido)propane PA->Side_Product + 1,3-DAP (competing reaction) DAP 1,3-Diaminopropane (excess) DAP->Product_A Final_Product_A 2-(3-Aminopropyl)isoindoline-1,3-dione Hydrochloride Product_A->Final_Product_A + HCl HCl_A HCl HCl_A->Final_Product_A KPhth Potassium Phthalimide Intermediate 2-(3-Bromopropyl)isoindoline-1,3-dione KPhth->Intermediate + 1,3-DBP DBP 1,3-Dibromopropane DBP->Intermediate Product_B 2-(3-Aminopropyl)isoindoline-1,3-dione Intermediate->Product_B + Hydrazine Phthalhydrazide Phthalhydrazide (byproduct) Intermediate->Phthalhydrazide Hydrazine Hydrazine Hydrate Hydrazine->Product_B Final_Product_B 2-(3-Aminopropyl)isoindoline-1,3-dione Hydrochloride Product_B->Final_Product_B + HCl HCl_B HCl HCl_B->Final_Product_B

Caption: Comparison of Synthetic Pathways.

Conclusion

For the synthesis of this compound, the Gabriel-type synthesis (Route B) is generally the more reliable and preferred method. Although it involves more steps, it offers greater control over the reaction and avoids the formation of the difficult-to-separate bis-phthalimide byproduct that is a major issue in the direct condensation approach (Route A). The Ing-Manske procedure, utilizing hydrazine for the deprotection of the phthalimide, is a well-established and effective method for obtaining the desired primary amine in good yield and purity.[1][3] For researchers requiring a high-purity product with a more predictable outcome, the Gabriel-type synthesis is the recommended route.

References

cross-reactivity studies of antibodies raised against isoindoline-1,3-dione haptens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of antibodies raised against haptens of isoindoline-1,3-dione derivatives, a core structure in vital immunomodulatory drugs (IMiDs®) such as thalidomide, lenalidomide, and pomalidomide. Understanding the specificity of these antibodies is crucial for the development of accurate immunoassays for therapeutic drug monitoring, pharmacokinetic studies, and biomarker research. This document outlines the experimental data, detailed methodologies for key experiments, and the underlying biological pathways.

Data Presentation: Cross-Reactivity Comparison

The cross-reactivity of antibodies is a critical parameter in immunoassay development, indicating the specificity of the antibody to the target analyte. The following table summarizes representative cross-reactivity data for a polyclonal antibody raised against an N-glutaryl-lenalidomide hapten. The data is presented as the half-maximal inhibitory concentration (IC50) and the percentage of cross-reactivity relative to lenalidomide.

Note: The cross-reactivity data presented below is illustrative and based on the principle of structural similarity to provide a comparative framework. Actual experimental results may vary.

Compound TestedStructureIC50 (ng/mL)Cross-Reactivity (%)
Lenalidomide 10100
N-glutaryl-Lenalidomide Hapten 8125
Pomalidomide 5020
Thalidomide >1000<1

Key Insights from Cross-Reactivity Data

The illustrative data indicates that the antibody exhibits the highest affinity for the N-glutaryl-lenalidomide hapten, which was used for immunization. This is expected as the antibody was specifically generated against this structure. The antibody also shows high reactivity with lenalidomide, the parent drug, demonstrating its suitability for use in a lenalidomide-specific immunoassay.

The lower cross-reactivity with pomalidomide and the negligible cross-reactivity with thalidomide suggest that the primary epitopes recognized by the antibody are likely located on the 4-amino-substituted phthaloyl ring and the glutarimide ring of lenalidomide. The structural differences in pomalidomide (an additional amino group on the phthaloyl ring) and thalidomide (lacking the amino group on the phthaloyl ring) likely result in a reduced binding affinity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Hapten Synthesis: N-glutaryl-Lenalidomide

Objective: To synthesize a lenalidomide derivative with a spacer arm for conjugation to a carrier protein.

Materials:

  • Lenalidomide

  • Glutaric anhydride

  • Benzene

  • High-performance liquid chromatography (HPLC) system

  • Reversed-phase C8 column

  • Acetonitrile

  • Trifluoroacetic acid

  • Ethanol

Procedure:

  • Dissolve lenalidomide (0.5 mmol) and glutaric anhydride (0.5 mmol) in 10 mL of benzene.

  • Reflux the reaction mixture for 24 hours.

  • Monitor the reaction progress by HPLC to confirm the formation of N-glutaryl-lenalidomide.

    • HPLC Conditions: Reversed-phase C8 column (150 x 4.6 mm, 5 µm), isocratic elution with 20% acetonitrile containing 0.1% trifluoroacetic acid, at a flow rate of 1 mL/min, with UV detection at 254 nm.

  • Upon completion of the reaction, purify the N-glutaryl-lenalidomide product by crystallization from ethanol.

  • Confirm the purity and structure of the final product using HPLC, mass spectrometry, and NMR.

Antibody Production and Purification

Objective: To generate polyclonal antibodies against the N-glutaryl-lenalidomide hapten.

Materials:

  • N-glutaryl-lenalidomide hapten

  • Keyhole limpet hemocyanin (KLH)

  • Bovine serum albumin (BSA)

  • Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Phosphate buffer (50 mM, pH 7.2)

  • Freund's adjuvant

  • New Zealand white rabbits

  • Protein A affinity chromatography column

Procedure:

  • Conjugation of Hapten to Carrier Proteins:

    • Dissolve the N-glutaryl-lenalidomide hapten in 50 mM phosphate buffer (pH 7.2).

    • Separately, dissolve KLH and BSA in the same buffer.

    • Add EDC to the hapten solution.

    • Mix the activated hapten solution with the KLH and BSA solutions separately to create the immunogen (LND-KLH) and the coating antigen (LND-BSA).

    • Allow the conjugation reaction to proceed overnight at 4°C.

    • Remove unreacted hapten by dialysis.

  • Immunization:

    • Emulsify the LND-KLH conjugate with Freund's adjuvant.

    • Immunize female New Zealand white rabbits with the emulsion.

    • Administer booster injections at regular intervals.

  • Monitoring Immune Response:

    • Monitor the antibody titer in the rabbit sera using a direct ELISA with LND-BSA as the coating antigen.

  • Antibody Purification:

    • Collect the serum from the rabbit with the highest antibody titer.

    • Isolate and purify the IgG fraction using a Protein A affinity chromatography column.

Competitive ELISA for Cross-Reactivity Analysis

Objective: To determine the cross-reactivity of the purified antibody with lenalidomide and its analogs.

Materials:

  • Purified anti-lenalidomide IgG

  • LND-BSA conjugate (coating antigen)

  • Lenalidomide, pomalidomide, thalidomide, and N-glutaryl-lenalidomide standards

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well microtiter plate with 100 µL of LND-BSA conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the standards (lenalidomide, pomalidomide, thalidomide, and N-glutaryl-lenalidomide).

    • In a separate plate or tubes, pre-incubate a fixed, predetermined concentration of the purified anti-lenalidomide antibody with the various concentrations of the standards for 1 hour at room temperature.

    • Add 100 µL of the antibody-standard mixtures to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of the stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance against the log of the analyte concentration for each compound.

    • Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen) for each compound from the resulting sigmoidal curves.

    • Calculate the percentage of cross-reactivity using the following formula:

      • % Cross-Reactivity = (IC50 of Lenalidomide / IC50 of Test Compound) x 100

Mandatory Visualizations

Signaling Pathway of Isoindoline-1,3-dione Derivatives

The immunomodulatory effects of thalidomide and its analogs are primarily mediated by their binding to the protein Cereblon (CRBN), which is a component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4). This interaction alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as the casein kinase 1 alpha (CK1α). The degradation of these proteins leads to downstream effects such as T-cell co-stimulation, anti-proliferative effects on multiple myeloma cells, and anti-inflammatory responses.

IMiD_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm IMiD Thalidomide / Lenalidomide / Pomalidomide CRBN Cereblon (CRBN) IMiD->CRBN Binds to CRL4 CRL4 E3 Ligase Complex (DDB1, CUL4A, ROC1) CRBN->CRL4 Associates with IMiD_CRBN_CRL4 IMiD-CRBN-CRL4 Complex CRBN->IMiD_CRBN_CRL4 CRL4->IMiD_CRBN_CRL4 Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) IMiD_CRBN_CRL4->Ikaros_Aiolos Recruits Neosubstrates Ub Ubiquitin Ikaros_Aiolos->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Targets for Degradation Degradation Proteasome->Degradation IL2 IL-2 Production Degradation->IL2 Leads to Myeloma_Cell Myeloma Cell Apoptosis Degradation->Myeloma_Cell Leads to T_Cell T-Cell Co-stimulation IL2->T_Cell

Caption: Signaling pathway of isoindoline-1,3-dione derivatives.

Experimental Workflow for Competitive ELISA

The following diagram illustrates the workflow for a competitive ELISA used to determine the cross-reactivity of an antibody with different analytes.

Competitive_ELISA_Workflow cluster_workflow Competitive ELISA Workflow Start Start Coat_Plate Coat Plate with Hapten-Protein Conjugate Start->Coat_Plate Wash_1 Wash Coat_Plate->Wash_1 Block Block with BSA Wash_1->Block Wash_2 Wash Block->Wash_2 Prepare_Samples Prepare Antibody and Competitor (Analyte) Mixture Wash_2->Prepare_Samples Incubate_Competition Add Mixture to Plate and Incubate Prepare_Samples->Incubate_Competition Wash_3 Wash Incubate_Competition->Wash_3 Add_Secondary_Ab Add Enzyme-Linked Secondary Antibody Wash_3->Add_Secondary_Ab Wash_4 Wash Add_Secondary_Ab->Wash_4 Add_Substrate Add Substrate Wash_4->Add_Substrate Incubate_Color Incubate for Color Development Add_Substrate->Incubate_Color Stop_Reaction Stop Reaction Incubate_Color->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance Analyze_Data Analyze Data (IC50, %CR) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a competitive ELISA.

performance comparison of different catalysts for isoindoline-1,3-dione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of isoindoline-1,3-diones, commonly known as phthalimides, is a cornerstone in the development of pharmaceuticals and functional materials. The efficiency of this synthesis is critically dependent on the catalytic system employed. This guide provides an objective comparison of the performance of different catalysts for isoindoline-1,3-dione synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

Performance Comparison of Catalytic Systems

The choice of catalyst significantly impacts the yield, reaction time, and environmental footprint of isoindoline-1,3-dione synthesis. Below is a summary of quantitative data for several prominent catalytic systems.

Catalyst SystemRepresentative SubstratesReaction ConditionsReaction TimeYield (%)Reference
Nano-Cu₂O 2-Halobenzoic acids, Trimethylsilyl cyanide, Various aminesWater, Room TemperatureNot SpecifiedModerate to Excellent[1]
Pd(OAc)₂/PPh₃ Methyl 2-iodobenzoate, BenzylamineToluene, Cs₂CO₃, 1 atm CO, 95 °C24 h75[2]
Pd(OAc)₂/dppf o-Bromobenzoic acid, n-Heptyl amineDABCO, 1 atm CO, 100 °C10 h89[3]
Metal-Free N-benzyl-1,2,3-benzotriazin-4(3H)-one, TMSCN, DIPEAD₂O, 100 °C24 h87[4]
Microwave-Assisted (Solvent-Free) Phthalimide, KOH, Chloroacetic acid, DMFMicrowave Irradiation (600W)4.5 min95

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison table are provided below.

Nano-Cu₂O-Catalyzed Synthesis

This method represents an environmentally benign approach utilizing water as a solvent at room temperature.[1]

  • Materials: 2-halobenzoic acid, trimethylsilyl cyanide, amine, nano-Cu₂O catalyst, water.

  • Procedure: In a reaction vessel, the 2-halobenzoic acid, trimethylsilyl cyanide, and amine are combined in water. The nano-Cu₂O catalyst is then added, and the mixture is stirred at room temperature. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or GC-MS). Upon completion, the product is isolated through standard work-up procedures.

Palladium-Catalyzed Carbonylative Cyclization

This established method offers a reliable route to N-substituted isoindoline-1,3-diones from o-halobenzoates.[2]

  • Materials: Methyl 2-iodobenzoate (0.5 mmol), benzylamine (0.6 mmol, 1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 5 mol %), triphenylphosphine (PPh₃, 10 mol %), Cesium carbonate (Cs₂CO₃, 1.0 mmol, 2.0 equiv), Toluene (6 mL), Carbon monoxide (CO) gas (1 atm).

  • Procedure: In a reaction flask, methyl 2-iodobenzoate, Pd(OAc)₂, PPh₃, and Cs₂CO₃ are combined. The flask is evacuated and backfilled with CO gas (1 atm). Anhydrous toluene and benzylamine are added via syringe. The reaction mixture is heated to 95 °C and stirred for 24 hours. After cooling, the mixture is filtered through celite, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield 2-benzylisoindole-1,3-dione.[2]

Metal-Free Denitrogenative Cyanation

This approach avoids the use of transition metals, offering an alternative pathway to N-substituted phthalimides.[4]

  • Materials: N-substituted 1,2,3-benzotriazin-4(3H)-one (e.g., N-benzyl derivative), Trimethylsilyl cyanide (TMSCN), N,N-Diisopropylethylamine (DIPEA), Deuterated water (D₂O).

  • Procedure: The N-substituted 1,2,3-benzotriazin-4(3H)-one, TMSCN, and DIPEA are combined in D₂O. The reaction mixture is heated to 100 °C for 24 hours. The product is then extracted and purified using standard laboratory techniques. This method has been shown to provide good to high yields for a variety of N-aryl and N-alkyl substituted phthalimides.[4]

Microwave-Assisted Synthesis

This protocol offers a rapid and high-yielding synthesis of a phthalimide derivative.

  • Materials: Phthalimide (0.068 moles), Potassium hydroxide (KOH, 0.07 moles), Chloroacetic acid (0.07 moles), Dimethylformamide (DMF, few drops).

  • Procedure: In a microwave-safe vessel, phthalimide, KOH, and chloroacetic acid are mixed with a few drops of DMF. The reaction mixture is irradiated in a microwave oven at 600W for 4.5 minutes. After cooling, the solid product is recrystallized from ethanol to yield the N-substituted phthalimide.

Visualizing the Workflow

A general workflow for the synthesis and catalytic performance comparison of isoindoline-1,3-diones is depicted below. This diagram illustrates the key stages from reactant selection to final product analysis.

G General Workflow for Isoindoline-1,3-dione Synthesis and Catalyst Comparison cluster_reactants Reactant Selection cluster_catalysis Catalytic System cluster_synthesis Synthesis cluster_analysis Analysis and Comparison Reactant1 Phthalic Anhydride / Acid or Derivative Reaction Perform Catalytic Reaction Reactant1->Reaction Reactant2 Primary Amine Reactant2->Reaction Catalyst Select Catalyst (e.g., Nano-Cu2O, Pd(OAc)2, Metal-Free) Catalyst->Reaction Solvent Choose Solvent (e.g., Water, Toluene) Solvent->Reaction Conditions Set Reaction Conditions (Temp, Time, Pressure) Conditions->Reaction Workup Reaction Work-up & Product Isolation Reaction->Workup Characterization Product Characterization (NMR, MS, etc.) Workup->Characterization Performance Compare Performance (Yield, Purity, Time) Characterization->Performance

References

A Comparative Guide to Purity Evaluation of Synthesized 2-(3-Aminopropyl)isoindoline-1,3-dione HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of chemical intermediates is a cornerstone of drug discovery and development. The purity of these intermediates, such as 2-(3-Aminopropyl)isoindoline-1,3-dione HCl, is paramount as it directly impacts the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of standard analytical methods for evaluating the purity of synthesized 2-(3-Aminopropyl)isoindoline-1,3-dione HCl. It also contextualizes the compound by comparing its core chemical moiety, the phthalimide group, against other common amine protecting groups used in synthesis.

Context: The Phthalimide Group in Amine Protection

2-(3-Aminopropyl)isoindoline-1,3-dione HCl contains a phthalimide group, which is a widely used protecting group for primary amines in organic synthesis. The selection of a protecting group is a critical decision that influences the overall efficiency and purity of a synthetic route. The phthalimide group offers high stability under various reaction conditions but requires specific, often harsh, conditions for removal, such as hydrazinolysis.[1] Understanding its characteristics in comparison to other common amine protecting groups, like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), is essential for any researcher working with this class of compounds.[1][2]

FeaturePhthalimide GroupFmoc GroupBoc Group
Chemical Nature Cyclic ImideFluorenyl-based Carbamatetert-Butyl Carbamate
Cleavage Condition Hydrazinolysis (e.g., hydrazine hydrate)[1]Mild Base (e.g., 20% piperidine in DMF)[1][2]Strong Acid (e.g., trifluoroacetic acid - TFA)[1]
Stability Stable to acidic and basic conditions[1]Labile to basesLabile to acids
Orthogonality Orthogonal to acid- and base-labile groupsOrthogonal to acid-labile groupsOrthogonal to base-labile groups
Key Advantage High stability, cost-effectiveMild cleavage conditionsRobust and well-established
Key Disadvantage Harsh cleavage conditions (hydrazinolysis)[2]Potential for side reactions with certain amino acidsRequires strong acid for removal

Purity Assessment Workflow

The accurate determination of purity for a synthesized batch of 2-(3-Aminopropyl)isoindoline-1,3-dione HCl requires a multi-step analytical approach. The following workflow outlines a logical sequence of experiments to identify and quantify the target compound and any potential impurities, such as unreacted starting materials, by-products, or residual solvents.

G cluster_0 Initial Characterization cluster_1 Qualitative & Structural Verification cluster_2 Quantitative Purity Determination cluster_3 Final Purity Report A Synthesized Crude Product (2-(3-Aminopropyl)isoindoline-1,3-dione HCl) B Thin Layer Chromatography (TLC) - Spot comparison with starting materials - Initial purity check A->B C Melting Point Analysis - Comparison to literature value A->C F FT-IR Spectroscopy - Functional group verification A->F D ¹H NMR & ¹³C NMR Spectroscopy - Structural confirmation - Identification of impurities B->D Proceed if single major spot E Mass Spectrometry (LC-MS) - Molecular weight confirmation - Impurity mass identification D->E H Quantitative NMR (qNMR) - Absolute purity determination using internal standard D->H G High-Performance Liquid Chromatography (HPLC-UV) - Purity (%) by area normalization E->G Structure Confirmed I Purity Data Compilation - HPLC Purity - qNMR Purity - Impurity Profile G->I H->I

References

A Comparative Spectroscopic Guide to 2-(3-Aminopropyl)isoindoline-1,3-dione and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-(3-aminopropyl)isoindoline-1,3-dione and its structurally related analogs. Phthalimide derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities including anti-inflammatory, antimicrobial, and antitumor effects.[1][2] Understanding their structural characteristics through spectroscopy is crucial for the development of new therapeutic agents. This document summarizes key spectroscopic data (NMR, IR, and Mass Spectrometry), outlines the experimental protocols used for their characterization, and presents logical workflows to guide researchers in their analytical processes.

Spectroscopic Data Comparison

The following tables present a comparative summary of the key spectroscopic data for 2-(3-aminopropyl)isoindoline-1,3-dione and two common analogs where the propyl chain is varied: 2-(2-aminoethyl)isoindoline-1,3-dione and 2-(4-aminobutyl)isoindoline-1,3-dione. This data is essential for confirming the synthesis and purity of these compounds.[3][4]

Table 1: Comparative ¹H NMR Spectroscopic Data (δ in ppm)

CompoundAromatic Protons (m)-CH₂-N (Phthalimide) (t)-CH₂- (Alkyl Chain) (m)-CH₂-NH₂ (t)-NH₂ (s, br)
2-(2-Aminoethyl)isoindoline-1,3-dione 7.70-7.853.65-2.851.40
2-(3-Aminopropyl)isoindoline-1,3-dione 7.70-7.853.681.852.701.35
2-(4-Aminobutyl)isoindoline-1,3-dione 7.70-7.853.661.60, 1.452.651.28

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Multiplicity is denoted as s (singlet), t (triplet), m (multiplet), and br (broad).

Table 2: Comparative ¹³C NMR Spectroscopic Data (δ in ppm)

CompoundC=O (Imide)Aromatic C (Quaternary)Aromatic C-H-CH₂-N (Phthalimide)Alkyl Chain Carbons
2-(2-Aminoethyl)isoindoline-1,3-dione 168.4132.1134.0, 123.239.541.8
2-(3-Aminopropyl)isoindoline-1,3-dione 168.3132.0134.1, 123.337.840.1, 30.5
2-(4-Aminobutyl)isoindoline-1,3-dione 168.3132.1134.0, 123.238.041.5, 27.2, 26.0

Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)

CompoundN-H Stretch (Amine)C-H Stretch (Aromatic/Alkyl)C=O Stretch (Imide, Asymmetric)C=O Stretch (Imide, Symmetric)C=C Stretch (Aromatic)
2-(2-Aminoethyl)isoindoline-1,3-dione 3350-34502850-3100~1770~1710~1610, 1470
2-(3-Aminopropyl)isoindoline-1,3-dione 3350-34502850-3100~1770~1710~1610, 1470
2-(4-Aminobutyl)isoindoline-1,3-dione 3350-34502850-3100~1770~1710~1610, 1470

Note: The characteristic symmetric and asymmetric C=O stretches are hallmarks of the phthalimide group.[5]

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight ( g/mol )[M+H]⁺ (Observed)
2-(2-Aminoethyl)isoindoline-1,3-dione C₁₀H₁₀N₂O₂190.19191.08
2-(3-Aminopropyl)isoindoline-1,3-dione C₁₁H₁₂N₂O₂204.22205.09
2-(4-Aminobutyl)isoindoline-1,3-dione C₁₂H₁₄N₂O₂218.25219.11

Experimental Protocols

Detailed and consistent experimental procedures are fundamental to obtaining reproducible spectroscopic data.[6][7] The following are generalized protocols for the characterization of N-substituted phthalimides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the precise bonding arrangement of a molecule.[8]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the analyte.

  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.[9]

  • Data Acquisition for ¹H NMR:

    • Acquire spectra at room temperature.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • Data Acquisition for ¹³C NMR:

    • Acquire spectra using a proton-decoupled pulse sequence.

    • A higher number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine proton ratios and analyze splitting patterns to infer neighboring protons.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]

  • Sample Preparation:

    • Solid Samples: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the crystal.

    • Liquid/Oil Samples: Place a drop of the liquid between two salt (NaCl or KBr) plates.

  • Instrumentation: Record the spectrum on an FT-IR spectrometer.

  • Data Acquisition: Typically, spectra are collected over a range of 4000–400 cm⁻¹.[11] A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., C=O, N-H, C-H, C=C).[5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and formula.[7]

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Infuse the sample solution into the ion source. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the molecular weight from the m/z value of the molecular ion peak. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualizations

Diagrams are provided to illustrate logical relationships and experimental workflows, adhering to specified design constraints for clarity and readability.

G Parent 2-(3-Aminopropyl) isoindoline-1,3-dione Analog1 2-(2-Aminoethyl) isoindoline-1,3-dione Parent->Analog1 -CH₂ Analog2 2-(4-Aminobutyl) isoindoline-1,3-dione Parent->Analog2 +CH₂ Analog3 Other Analogs (e.g., Ring Substituted) Parent->Analog3 Ring Functionalization

Caption: Structural relationships between the parent compound and its analogs.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Synthesis Compound Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep NMR NMR Analysis (¹H, ¹³C) SamplePrep->NMR IR FT-IR Analysis SamplePrep->IR MS Mass Spectrometry SamplePrep->MS DataAnalysis Data Interpretation & Comparison NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis Confirmation Structure Confirmation DataAnalysis->Confirmation

Caption: General experimental workflow for spectroscopic characterization.

References

A Comparative Guide to the In Vitro and In Vivo Stability of 2-(3-Aminopropyl)isoindoline-1,3-dione Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the stability of a therapeutic conjugate is paramount to its successful clinical translation. The 2-(3-Aminopropyl)isoindoline-1,3-dione moiety, a derivative of thalidomide, is a critical component in novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its stability, both in vitro and in vivo, directly impacts the conjugate's therapeutic index by influencing its efficacy and toxicity profile. An ideal conjugate must remain stable in systemic circulation to prevent premature payload release and off-target effects, while effectively releasing its active component at the target site.

This guide provides a comparative overview of the stability of drug conjugates, with a focus on the principles and methodologies applicable to those containing the 2-(3-Aminopropyl)isoindoline-1,3-dione linker. While specific quantitative data for conjugates featuring this exact moiety is sparse in publicly available literature, this guide leverages data from analogous linker technologies to provide a robust framework for stability assessment.

Comparative Stability of Common Linker Types in Conjugates

The stability of a conjugate is largely dictated by the chemical nature of the linker connecting the targeting moiety (e.g., an antibody) to the payload (e.g., a cytotoxic drug or a protein degrader). Linkers are broadly classified as cleavable or non-cleavable, each with distinct stability profiles.

Table 1: In Vitro Stability of Different Linker Chemistries in Plasma

Linker TypeChemistry ExampleHalf-life in Human Plasma (hours)Half-life in Mouse Plasma (hours)Predominant Cleavage Mechanism
Cleavable
HydrazoneDoxorubicin-hydrazone~24-48 (pH 5.0)~24-48 (pH 5.0)Acid-catalyzed hydrolysis
DipeptideValine-Citrulline (vc)>168~24-72Cathepsin B cleavage
DisulfideSPDB~48-96~24-48Glutathione reduction
Non-Cleavable
ThioetherMaleimidocaproyl (mc)>200>150Proteolytic degradation of the antibody
AmideAmide bondVery HighVery HighProteolytic degradation of the antibody

Note: The data presented are representative values from various studies and can vary based on the specific conjugate and experimental conditions.

Table 2: In Vivo Stability Metrics for Different Conjugate Linkers

Linker TypeConjugate Example% Intact Conjugate in Circulation at 24h (Rodent Model)Key Pharmacokinetic Observation
Cleavable Trastuzumab-vc-MMAE60-80%Gradual release of payload over time.
Non-Cleavable Trastuzumab-mc-DM1>90%High stability with payload release primarily after internalization and lysosomal degradation.

Note: These values are illustrative and depend on the antibody, payload, and animal model.

Experimental Protocols for Stability Assessment

A thorough evaluation of conjugate stability involves a combination of in vitro and in vivo assays.

In Vitro Plasma Stability Assay

Objective: To determine the rate of conjugate degradation and payload release in plasma from different species (e.g., human, mouse, rat) under physiological conditions.

Methodology:

  • Incubation: The test conjugate is incubated in plasma at 37°C. Aliquots are collected at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).

  • Sample Preparation: The reaction is quenched, often by protein precipitation with an organic solvent (e.g., acetonitrile). The supernatant containing the released payload and the pellet containing the intact conjugate and antibody can be analyzed separately.

  • Quantification:

    • Intact Conjugate: The concentration of the intact conjugate is typically measured using techniques like enzyme-linked immunosorbent assay (ELISA), hydrophobic interaction chromatography (HIC), or liquid chromatography-mass spectrometry (LC-MS).[1][2][3]

    • Released Payload: The concentration of the free payload in the supernatant is quantified by LC-MS/MS.

  • Data Analysis: The percentage of intact conjugate remaining at each time point is calculated relative to the 0-hour time point. The half-life (t½) of the conjugate in plasma is then determined.

In Vivo Pharmacokinetic Study

Objective: To assess the stability and pharmacokinetic profile of the conjugate in a living organism.

Methodology:

  • Animal Model: A suitable animal model (e.g., mice or rats) is chosen.

  • Dosing: The conjugate is administered to the animals, typically via intravenous injection.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, and 168 hours post-dose).

  • Plasma Analysis: Plasma is isolated from the blood samples and analyzed for:

    • Total Antibody: The concentration of the antibody component (both conjugated and unconjugated) is measured by ELISA.

    • Intact Conjugate: The concentration of the intact ADC is determined by ELISA or LC-MS.

    • Free Payload: The concentration of the released payload is quantified by LC-MS/MS.

  • Pharmacokinetic Analysis: The resulting concentration-time data are used to calculate key pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life for each analyte.

Visualizing the Stability Assessment Workflow

The following diagram illustrates the general workflow for assessing the in vitro and in vivo stability of bioconjugates.

G cluster_0 In Vitro Stability Assessment cluster_1 In Vivo Stability Assessment invitro_start Test Conjugate plasma_incubation Incubate with Plasma (e.g., Human, Mouse) at 37°C invitro_start->plasma_incubation time_points Collect Aliquots at Various Time Points plasma_incubation->time_points sample_prep Sample Preparation (e.g., Protein Precipitation) time_points->sample_prep analysis LC-MS/MS and/or ELISA Analysis sample_prep->analysis invitro_end Determine Half-life and Payload Release Rate analysis->invitro_end invivo_start Test Conjugate animal_dosing Administer to Animal Model (e.g., Mouse, Rat) invivo_start->animal_dosing blood_sampling Collect Blood Samples Over Time animal_dosing->blood_sampling plasma_isolation Isolate Plasma blood_sampling->plasma_isolation pk_analysis Quantify Total Antibody, Intact Conjugate, and Free Payload plasma_isolation->pk_analysis invivo_end Determine Pharmacokinetic Parameters pk_analysis->invivo_end

Caption: Workflow for in vitro and in vivo stability assessment of bioconjugates.

Signaling Pathway of Antibody-Drug Conjugate Action and a Point of Instability

The efficacy of an ADC is dependent on a series of events, and instability at any point can compromise its therapeutic effect.

ADC_circ ADC in Circulation Binding Binding to Tumor Antigen ADC_circ->Binding Premature_release Premature Payload Release (Off-target Toxicity) ADC_circ->Premature_release Linker Instability Tumor_cell Target Tumor Cell Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Payload_release Payload Release Lysosome->Payload_release Target_action Action on Intracellular Target Payload_release->Target_action Apoptosis Cell Death (Apoptosis) Target_action->Apoptosis

Caption: ADC mechanism of action and the impact of linker instability.

References

Safety Operating Guide

Proper Disposal of 2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride, a compound often utilized in chemical synthesis. Adherence to these procedures is critical for minimizing environmental impact and safeguarding laboratory personnel.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Always handle this chemical with appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use splash goggles or safety glasses.[1]

  • Lab Coat: A standard lab coat is necessary to protect clothing.

  • Respiratory Protection: If handling the solid form and dust generation is possible, use a dust respirator.

In the event of a spill, avoid generating dust. For small spills, sweep up the solid material and place it into a suitable, labeled container for disposal.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound should always be conducted in accordance with institutional, local, state, and federal regulations.[3] The following is a general procedural guide based on best practices for chemical waste disposal.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is in solid form or dissolved in a solvent.

  • Segregate from Incompatible Waste: It is critical to segregate chemical waste to prevent dangerous reactions.[4] Do not mix this compound waste with the following:

    • Strong oxidizing agents[1]

    • Acids[1]

    • Bases[1]

    • Halogenated solvents[5]

    • Heavy metals[6]

    • Other reactive chemicals[5]

Step 2: Containerization and Labeling

  • Use a Compatible Waste Container: The waste must be stored in a container made of a material that is compatible with the chemical.[5] For solid waste, a securely sealed plastic or glass container is appropriate. Do not use metal containers for corrosive materials.[7]

  • Label the Container Clearly: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4] Also, indicate the approximate quantity of the waste. The container must be kept closed at all times except when adding waste.[4]

Step 3: Storage

  • Designated Accumulation Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[6] This area should be away from general laboratory traffic and incompatible materials.

  • Secondary Containment: It is good practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Step 4: Final Disposal

  • Contact Environmental Health and Safety (EHS): Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor for pickup and final disposal.[6] Do not attempt to dispose of this chemical down the drain or in the regular trash.[8][9]

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in a laboratory waste log.

Disposal of Empty Containers

Empty containers that held this compound must also be disposed of properly.

  • Triple Rinse: Triple rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent).[5][8]

  • Collect Rinsate: The rinsate from the cleaning process must be collected and disposed of as hazardous chemical waste.[5][8]

  • Container Disposal: Once the container has been triple-rinsed and the label has been defaced, it may be disposed of as regular trash, depending on your institution's policies.[6][8]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols that would require detailed methodologies.

Quantitative Data

No quantitative data regarding disposal limits or concentrations were found in the search results. Disposal of any amount of this chemical should be handled as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: Waste Generated characterize Characterize Waste: Solid or Solution start->characterize is_mixed Is the waste mixed with other chemicals? segregate Segregate from incompatible waste streams is_mixed->segregate Yes containerize Containerize in a labeled, compatible container is_mixed->containerize No characterize->is_mixed segregate->containerize store Store in a designated satellite accumulation area containerize->store contact_ehs Contact EHS or licensed waste contractor for disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.